Mideplanin
Descripción
Propiedades
Número CAS |
113653-74-0 |
|---|---|
Fórmula molecular |
C93H109Cl2N11O32 |
Peso molecular |
1963.8 g/mol |
Nombre IUPAC |
2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |
Clave InChI |
KVZUWEFUEGGULL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Mideplanin (MDL 62,873): Mechanism of Action in Bacterial Cell Wall Synthesis
Technical Monograph
Executive Summary
Mideplanin (MDL 62,873) is a semi-synthetic lipoglycopeptide antibiotic derived from the natural product A-40926 (specifically the A2-2 factor), which is structurally related to teicoplanin. It represents a critical evolution in glycopeptide pharmacology, designed to overcome the pharmacokinetic and potency limitations of first-generation agents like vancomycin.
Its primary mechanism of action is the inhibition of bacterial cell wall peptidoglycan synthesis.[1] Unlike beta-lactams that target penicillin-binding proteins (PBPs), Mideplanin targets the substrate itself—Lipid II —sequestering it via high-affinity binding to the D-Ala-D-Ala terminus. This interaction sterically occludes the substrate from transglycosylases (TG) and transpeptidases (TP), effectively halting cell wall polymerization and cross-linking.
This guide details the molecular architecture of this interaction, the specific advantages conferred by its lipophilic side chain, and the experimental protocols required to validate its mechanism.
Molecular Architecture & Pharmacodynamics
Structural Basis of Action
Mideplanin retains the core heptapeptide skeleton characteristic of glycopeptides but features a critical modification: the conversion of the carboxyl group on the glucuronic acid moiety of A-40926 into an amide. This modification, combined with its natural fatty acid side chain, classifies it as a lipoglycopeptide .
-
The "Glyco" Core: Provides the hydrogen-bonding network (5 H-bonds) necessary to recognize the D-Ala-D-Ala dipeptide.
-
The "Lipo" Tail: The hydrophobic acyl chain anchors the molecule into the bacterial cell membrane. This "membrane anchoring" effect increases the local concentration of the antibiotic at the site of peptidoglycan synthesis, significantly enhancing potency compared to vancomycin, which relies solely on diffusion.
The Mechanism: Lipid II Sequestration
The bactericidal activity of Mideplanin is a direct consequence of its binding to Lipid II (undecaprenyl-pyrophosphate-MurNAc-(pentapeptide)-GlcNAc).
-
Recognition: Mideplanin binds to the C-terminal D-Alanyl-D-Alanine residues of the Lipid II stem peptide as it emerges on the extracellular face of the cytoplasmic membrane.
-
Complex Formation: The drug forms a stoichiometric 1:1 complex (potentially stabilized by dimerization) with the precursor.
-
Steric Blockade:
-
Inhibition of Transglycosylation: The bulky glycopeptide complex prevents the glycosyltransferase domain of Class A PBPs (or monofunctional transglycosylases) from accessing the disaccharide unit. This halts the elongation of the glycan chain.
-
Inhibition of Transpeptidation: By capping the D-Ala-D-Ala terminus, Mideplanin prevents the transpeptidase enzymes from forming the critical peptide cross-links that give the cell wall its rigidity.
-
Pathway Visualization
The following diagram illustrates the precise intervention point of Mideplanin within the peptidoglycan biosynthesis pathway.
Figure 1: Mideplanin intercepts peptidoglycan synthesis by sequestering Lipid II on the extracellular membrane face, preventing downstream polymerization and cross-linking.
Comparative Pharmacology
Mideplanin exhibits distinct advantages over earlier glycopeptides, primarily driven by its lipophilic nature.
| Feature | Vancomycin | Teicoplanin | Mideplanin (MDL 62,873) |
| Class | Glycopeptide | Lipoglycopeptide | Lipoglycopeptide (Semi-synthetic) |
| Target | D-Ala-D-Ala (Lipid II) | D-Ala-D-Ala (Lipid II) | D-Ala-D-Ala (Lipid II) |
| Membrane Anchoring | No (Diffusion dependent) | Yes (Fatty acid tail) | Yes (Enhanced lipophilicity) |
| Bactericidal Speed | Slow (Time-dependent) | Moderate | Enhanced (vs. Staphylococci) |
| Activity vs. CoNS | Moderate | Variable | Superior (vs. S. haemolyticus) |
| VRE Activity | Inactive (VanA/B) | Active (VanB), Inactive (VanA) | Generally Inactive (VanA)* |
*Note: While Mideplanin binds D-Ala-D-Ala, the D-Ala-D-Lac modification in VanA-type VRE reduces binding affinity significantly, conferring resistance similar to teicoplanin.
Experimental Validation Protocols
To rigorously validate Mideplanin’s mechanism of action, researchers should employ a "Self-Validating System" approach. The following protocols confirm target engagement and specific pathway inhibition.
Protocol A: Macromolecular Synthesis Inhibition Assay
Objective: Confirm that Mideplanin specifically inhibits cell wall synthesis without immediately affecting protein, RNA, or DNA synthesis.
-
Culture Preparation: Grow Staphylococcus aureus (ATCC 29213) to early exponential phase (
) in defined minimal media. -
Radioisotope Labeling: Split culture into four aliquots. Add radiolabeled precursors:
- -N-acetylglucosamine (Cell Wall)
- -Leucine (Protein)
- -Uridine (RNA)
- -Thymidine (DNA)
-
Treatment: Add Mideplanin at
MIC. Include Vancomycin (positive control) and Chloramphenicol (negative control for cell wall). -
Sampling: Collect samples at 0, 10, 20, 40, and 60 minutes. Precipitate macromolecules with 5% Trichloroacetic acid (TCA).
-
Analysis: Measure radioactivity (CPM) via liquid scintillation counting.
-
Validation Criteria: A sharp decrease in GlcNAc incorporation must be observed within 10-20 minutes, while other macromolecules continue synthesis initially.
Protocol B: Cytoplasmic Precursor Accumulation (UDP-MurNAc-Pentapeptide)
Objective: Demonstrate blockade of the transglycosylation step. Inhibition of late-stage steps causes a backlog of the soluble cytoplasmic precursor "Park Nucleotide."
-
Induction: Incubate S. aureus with Chloramphenicol (
) for 15 min to halt protein synthesis (prevents autolysin production). -
Challenge: Add Mideplanin at
MIC and incubate for 60 minutes. -
Extraction: Harvest cells, wash with saline, and extract intracellular pool using boiling water or 5% TCA for 30 min.
-
Detection (HPLC/MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: 50 mM Ammonium Formate (pH 4.0).
-
Target Mass: Look for the peak corresponding to UDP-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala (approx. MW 1149 Da).
-
-
Validation Criteria: A significant accumulation of UDP-MurNAc-pentapeptide compared to untreated control confirms inhibition of the membrane-associated steps (Lipid I/II cycle).
Experimental Workflow Diagram
The following DOT diagram outlines the logic flow for validating the MOA.
Figure 2: Experimental logic flow for confirming Mideplanin's mechanism of action.
References
-
Goldstein, B. P., et al. (1994). "Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections." Antimicrobial Agents and Chemotherapy.
-
Malabarba, A., & Ciabatti, R. (2001). "Glycopeptide derivatives."[1][2][3] Current Medicinal Chemistry.
-
Schneider, T., & Sahl, H. G. (2010). "An oldie but a goodie - cell wall biosynthesis as antibiotic target pathway." International Journal of Medical Microbiology.
-
Berti, A., et al. (2004).[4] "Structure-activity relationships in the lipoglycopeptide antibiotic dalbavancin." Antimicrobial Agents and Chemotherapy. (Provides structural context for A-40926 derivatives).
-
Reynolds, P. E. (1989). "Structure, biochemistry and mechanism of action of glycopeptide antibiotics." European Journal of Clinical Microbiology & Infectious Diseases.
Sources
- 1. Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of alkyl derivatives of the glycopeptide antibiotic A40926 and their amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. library.wur.nl [library.wur.nl]
Chemical structure analysis of Mideplanin vs Teicoplanin
An In-depth Technical Guide to the Chemical Structure Analysis of Mideplanin vs. Teicoplanin
Introduction: A Tale of Two Glycopeptides
In the ongoing battle against multidrug-resistant Gram-positive pathogens, glycopeptide antibiotics remain a critical line of defense. Among these complex natural and semi-synthetic products, Teicoplanin and its derivative, Mideplanin, represent fascinating subjects for chemical and pharmacological study. Teicoplanin, a fermentation product of Actinoplanes teichomyceticus, is a clinically vital antibiotic used for severe infections caused by bacteria like methicillin-resistant Staphylococcus aureus (MRSA). Mideplanin, a semi-synthetic amide derivative of the teicoplanin family, emerged from the quest for improved therapeutic properties.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of the chemical structures of Mideplanin and Teicoplanin. We will dissect their core scaffolds, glycosylation patterns, and unique chemical modifications. By understanding these structural nuances, we can better appreciate the rationale behind their synthesis, their mechanisms of action, and the structure-activity relationships (SAR) that govern their antibacterial efficacy.
The Architectural Blueprint of Teicoplanin
Teicoplanin is not a single molecular entity but rather a complex of closely related components. This family of molecules shares a common structural foundation: a heptapeptide aglycone core. This core is a rigid, cross-linked structure built from aromatic amino acids. The complexity of Teicoplanin arises from variations in its glycosylation and, most notably, the nature of a lipophilic acyl side chain.
-
The Aglycone Core : The central scaffold is a heptapeptide, which provides the characteristic binding pocket for the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, the primary target of glycopeptide antibiotics.
-
Glycosylation : All major Teicoplanin components are adorned with three sugar moieties: α-D-mannose, N-acetyl-β-D-glucosamine, and an N-acyl-β-D-glucosamine. It is the third sugar, the N-acyl-β-D-glucosamine, that is the primary source of variation within the Teicoplanin complex.
-
The A2 Complex : The most abundant and clinically relevant components are the five A2 subtypes (A2-1 through A2-5). These subtypes are distinguished solely by the structure of the fatty acid chain attached to the third glucosamine. These chains are typically C10 or C11 fatty acids with varying branching patterns. This lipophilic tail is crucial for its mechanism, as it is thought to anchor the molecule to the bacterial cell membrane, thereby increasing its effective concentration at the site of action.
Mideplanin: A Semi-Synthetic Refinement
Mideplanin is a specific, semi-synthetic derivative designed to optimize the properties of its natural predecessors. It is based on the Ristomycin A aglycone, which is structurally related to the Teicoplanin core. Unlike the Teicoplanin complex, Mideplanin is a single, well-defined chemical entity.
-
Core and Glycosylation : Mideplanin possesses a similar chlorinated, cross-linked heptapeptide core. Its glycosylation pattern consists of three sugar units: an α-D-mannopyranosyl group, an N-acetyl-β-D-glucopyranosyl group, and a β-D-glucopyranosyl group bearing an 8-methylnonanamido (a C10 fatty acid) side chain.
-
The Defining Modification : The key feature that distinguishes Mideplanin is the synthetic modification at the C-terminus of the peptide backbone. The terminal carboxyl group is converted into a carboxamide through condensation with N,N-dimethylaminopropylamine. This introduces a basic, positively charged group at the terminus of the molecule. This modification is a deliberate design choice intended to alter the molecule's physicochemical properties, such as solubility and charge, which can significantly impact its antibacterial activity.
Comparative Structural Analysis: A Head-to-Head Look
The fundamental differences and similarities between Teicoplanin (represented by its major A2 components) and Mideplanin are best summarized in a direct comparison.
| Feature | Teicoplanin (A2 Complex) | Mideplanin |
| Nature | Natural product; a mixture of five major and four minor components. | Semi-synthetic derivative; a single compound. |
| Aglycone Core | Teicoplanin A3-1 core; a chlorinated heptapeptide. | Ristomycin A aglycone; a structurally related chlorinated heptapeptide. |
| Glycosylation | Three sugar moieties: α-D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine. | Three sugar moieties: α-D-mannopyranosyl, 2-acetamido-2-deoxy-β-D-glucopyranosyl, and a 2-deoxy-2-(8-methylnonanamido)-β-D-glucopyranosyl. |
| Lipid Tail | A variable C10-C11 fatty acid chain on the third sugar. | A specific 8-methylnonanamide (C10) chain on the third sugar. |
| Key Modification | Natural carboxyl terminus on the peptide backbone. | C-terminal carboxyl group is modified to an N-(3-(dimethylamino)propyl)carboxamide. |
| Molecular Formula | Variable (e.g., C88H97Cl2N9O33 for A2-2). | C93H109Cl2N11O32. |
| Molecular Weight | ~1879 - 1893 g/mol for the A2 complex. | 1963.82 g/mol . |
Structure-Activity Relationship (SAR): From Form to Function
The relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry. For Mideplanin and Teicoplanin, their structural variations directly translate to differences in their antibacterial profiles.
The primary mechanism for both antibiotics is the inhibition of bacterial cell wall synthesis. They bind with high affinity to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically blocking the transglycosylation and transpeptidation steps necessary for building the cell wall.
-
The Role of Lipophilicity : The fatty acid side chain present in both molecules is critical. It enhances their antibacterial potency by promoting anchoring to the bacterial cytoplasmic membrane, which increases the local drug concentration near the target site.
-
The Impact of the Amide Modification : The introduction of the basic dimethylaminopropyl amide group in Mideplanin is a key SAR feature. Previous studies on Teicoplanin derivatives have shown that introducing positively charged groups can enhance in vitro activity against Gram-positive organisms, including coagulase-negative staphylococci. This modification can improve interaction with the negatively charged bacterial cell surface and may even confer some activity against Gram-negative bacteria, a traditional weakness of glycopeptides.
Caption: Logical flow of Structure-Activity Relationships.
Experimental Protocols for Structural Characterization
The elucidation and verification of complex structures like Mideplanin and Teicoplanin rely on a suite of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined use is essential for a comprehensive analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Objective : To separate the components of the Teicoplanin complex and to assess the purity of Mideplanin.
-
Methodology :
-
Column : C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 50 mm, 2.7 µm).
-
Mobile Phase : A gradient elution system is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.
-
Gradient : Start with a low percentage of B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at 280 nm, where the aromatic amino acids of the peptide core absorb.
-
Validation : The method should be validated for linearity, accuracy, and precision using reference standards.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective : To determine the precise molecular weight of each component and to obtain fragmentation data for structural confirmation.
-
Methodology :
-
LC System : Couple the HPLC system described above directly to the mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode is standard for these large, polar molecules.
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is used.
-
Full Scan (MS1) : Acquire full scan spectra to determine the accurate mass of the parent ions (e.g., [M+H]+, [M+2H]2+). This confirms the molecular formula.
-
Tandem MS (MS2) : Select the parent ions of interest and subject them to collision-induced dissociation (CID). The resulting fragment ions provide information about the peptide sequence, the loss of sugar moieties, and the structure of the acyl chain.
-
Data Analysis : Compare the observed mass and fragmentation patterns with theoretical values derived from the proposed structures.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To obtain detailed 3D structural information, including stereochemistry and atom connectivity.
-
Methodology :
-
Sample Preparation : Dissolve a highly purified sample ( > 5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
1D NMR : Acquire proton (¹H) and carbon (¹³C) spectra to identify the types and number of protons and carbons.
-
2D NMR :
-
COSY (Correlation Spectroscopy) : To identify spin-coupled protons (H-C-C-H).
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence) : To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (through-space interactions), providing key information for determining the 3D conformation.
-
-
Structural Elucidation : Integrate data from all NMR experiments to piece together the complete molecular structure, including the stereochemistry of the amino acids and sugars.
-
Caption: Experimental workflow for glycopeptide analysis.
Conclusion
The comparison between Teicoplanin and Mideplanin provides a clear illustration of the evolution from a complex natural product to a refined, semi-synthetic drug candidate. While both share the same fundamental glycopeptide architecture and mechanism of action, the key differences lie in Mideplanin's nature as a single, defined entity and its strategic C-terminal modification. This basic amide group represents a targeted effort to enhance the molecule's antibacterial properties, a testament to the power of structure-activity relationship studies. The analytical workflows detailed herein are essential tools for any researcher in the field, enabling the precise characterization required to push the boundaries of antibiotic development and combat the ever-growing threat of bacterial resistance.
References
-
MIDEPLANIN - gsrs . (n.d.). Retrieved February 7, 2026, from [Link]
-
Structure of teicoplanin (adapted from the National Institute for Health) . (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Teicoplanin - Wikipedia . (n.d.). Retrieved February 7, 2026, from [Link]
-
Elucidation of Teicoplanin Interactions with Drug Targets Related to COVID-19 . (2022). Molecules, 27(15), 4983. [Link]
- Malabarba, A., Trani, A., Strazzolini, P., Cietto, G., Ferrari, P., Tarzia, G., Pallanza, R., & Berti, M. (1989). **Synthesis and biological properties of N63-carbox
Mideplanin (MDL 62873): Antimicrobial Spectrum Profiling & Technical Guide
The following technical guide details the antimicrobial spectrum profiling of Mideplanin (MDL 62873), structured for researchers and drug development professionals.
Executive Summary
Mideplanin (MDL 62873) is a semi-synthetic, hydrophobic amide derivative of the glycopeptide antibiotic Teicoplanin A2-2 . Engineered to overcome specific limitations of first-generation glycopeptides, Mideplanin exhibits enhanced lipophilicity, resulting in superior tissue distribution and increased potency against certain coagulase-negative staphylococci (CoNS) and anaerobes compared to its parent compound.
This guide provides a rigorous technical analysis of Mideplanin’s spectrum, focusing on its utility against multidrug-resistant Gram-positive pathogens (MRSA, MRSE) and its mechanistic limitations regarding VanA-type vancomycin-resistant enterococci (VRE).
Chemical Identity & Mechanism of Action
Structural Basis of Activity
Mideplanin retains the core heptapeptide skeleton of teicoplanin but features a hydrophobic amide modification. This structural alteration enhances its membrane anchoring capability, a critical factor in its improved bactericidal kinetics against stationary-phase bacteria compared to vancomycin.
Mechanism of Action (MOA)
Like other glycopeptides, Mideplanin inhibits bacterial cell wall synthesis by forming a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (Lipid II). This binding sterically hinders two key enzymatic reactions:
-
Transglycosylation: Preventing the elongation of the peptidoglycan chain.
-
Transpeptidation: Blocking the cross-linking of peptide chains, leading to cell wall instability and lysis.
Mechanistic Visualization
The following diagram illustrates the interference of Mideplanin in the peptidoglycan biosynthesis pathway.
Figure 1: Mechanism of action showing Mideplanin binding to Lipid II, preventing enzymatic processing and leading to cell lysis.
Antimicrobial Spectrum Analysis
Mideplanin demonstrates a potent Gram-positive spectrum.[1] Its activity profile is distinct from Vancomycin and Teicoplanin, particularly regarding specific resistance phenotypes.[2][3]
Comparative Activity Profile (MIC Summary)
The following table synthesizes MIC data (
| Pathogen Group | Phenotype | Mideplanin (MDL 62873) | Teicoplanin | Vancomycin | Clinical Insight |
| Staphylococci | MSSA | 0.5 - 1.0 | 0.5 - 1.0 | 1.0 - 2.0 | Equivalent potency to Teicoplanin. |
| MRSA | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 | High activity; often 2-fold more potent than Vancomycin. | |
| MRSE (CoNS) | 0.25 - 1.0 | 2.0 - 8.0 | 1.0 - 4.0 | Superior efficacy vs. Teicoplanin against resistant CoNS. | |
| Enterococci | VSE | 0.25 - 0.5 | 0.25 - 0.5 | 1.0 - 2.0 | Highly active against susceptible strains. |
| VanB | 0.5 - 1.0 | 0.5 - 1.0 | > 64 (R) | Retains activity against VanB strains (similar to Teicoplanin). | |
| VanA | > 32 (R) | > 32 (R) | > 64 (R) | Cross-resistance: Does not overcome D-Ala-D-Lac modification. | |
| Anaerobes | C. difficile | 0.06 - 0.2 | 0.4 - 0.8 | 1.0 - 2.0 | Excellent potency; potential for gut decolonization. |
Critical Resistance Notes
-
VanA Phenotype: Mideplanin, like Teicoplanin, is generally inactive against VanA-type VRE. The D-Ala-D-Lac alteration reduces binding affinity significantly.[4][5] It is not a solution for VanA VRE (unlike Oritavancin).
-
VanB Phenotype: Mideplanin retains activity against VanB strains because the VanB ligase is inducible by Vancomycin but not effectively induced by Teicoplanin or its derivatives.
Experimental Protocols for Profiling
To ensure reproducibility and accuracy (E-E-A-T), the following protocols address the specific physicochemical properties of Mideplanin, specifically its hydrophobicity.
Broth Microdilution (MIC Determination)
Challenge: Hydrophobic glycopeptides can adsorb to polystyrene microtiter plates, artificially elevating MIC values. Solution: Use of a surfactant or specific solvent handling.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve Mideplanin powder in 100% DMSO to a concentration of 10 mg/mL. Do not use water for the primary stock due to solubility limits.
-
Medium Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Technical Note: For comparative profiling with lipoglycopeptides (e.g., Dalbavancin), consider validating with 0.002% Polysorbate-80 (P-80) to prevent surface loss, although standard CLSI methods for Teicoplanin often omit this. A side-by-side validation (± P-80) is recommended for new derivatives.
-
-
Inoculum: Prepare a 0.5 McFarland suspension (
CFU/mL) and dilute 1:100 into the assay plate for a final density of CFU/mL. -
Incubation: 35 ± 2°C for 16–20 hours (24 hours for Enterococci/Staphylococci to detect heteroresistance).
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.
Time-Kill Kinetics
To determine bactericidal activity (defined as
-
Setup: Inoculate CAMHB containing Mideplanin at 1x, 2x, and 4x MIC. Include a growth control (no drug).
-
Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute in saline and plate on drug-free agar (e.g., Tryptic Soy Agar).
-
Analysis: Plot
CFU/mL vs. Time. Mideplanin typically exhibits slow bactericidal activity (similar to Vancomycin) against Staphylococci.
Spectrum Profiling Workflow
The following diagram outlines the logical flow for a complete spectrum analysis campaign.
Figure 2: Experimental workflow for profiling Mideplanin antimicrobial activity.
References
-
National Center for Biotechnology Information (NCBI). Antimicrobial activity of MDL 62873, a semisynthetic derivative of teicoplanin. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Mideplanin Ligand Entry. Available at: [Link]
-
ResearchGate. Activity of MDL 62,873 against staphylococci and enterococci.[6] Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard reference for protocol adaptation). Available at: [Link]
Sources
- 1. Oritavancin Activity against Vancomycin-Susceptible and Vancomycin-Resistant Enterococci with Molecularly Characterized Glycopeptide Resistance Genes Recovered from Bacteremic Patients, 2009-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro activities of three semisynthetic amide derivatives of teicoplanin, MDL 62208, MDL 62211, and MDL 62873 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance: How VanA Strains Get Away With It | Peczuh Research Group [mark-peczuh.scholar.uconn.edu]
- 6. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of amide teicoplanin derivatives
This technical guide details the structure-activity relationships (SAR) of amide teicoplanin derivatives, focusing on C-63 modifications that expand the antibacterial spectrum to include VanB/VanA resistant enterococci (VRE) and select Gram-negative organisms.
Executive Summary
Teicoplanin, a lipoglycopeptide antibiotic, has long served as a bulwark against Gram-positive infections.[1] However, the emergence of vancomycin-resistant enterococci (VRE) and the intrinsic resistance of Gram-negative bacteria have necessitated structural evolution.
This guide focuses on the C-63 amide derivatives of teicoplanin. Unlike the parent molecule, which relies solely on D-Ala-D-Ala sequestration, specific amide derivatives introduce a secondary mechanism of action: membrane perturbation and self-promoted uptake . By modulating the lipophilicity and ionic character of the C-63 side chain, researchers can engineer derivatives that bypass the outer membrane of Gram-negative bacteria and restore potency against VRE strains.
Structural Foundation & Modification Sites
The teicoplanin scaffold consists of a heptapeptide core cross-linked by aromatic ether bonds. The critical site for amide derivatization is the C-63 carboxyl group (located on the seventh amino acid).
-
Parent Molecule Limitations: The native carboxyl group contributes to a net negative charge (pI ~5.0), which repels the molecule from the negatively charged outer membrane (LPS) of Gram-negative bacteria.
-
The Amide Strategy: converting the C-63 carboxyl to a basic amide (e.g., using polyamines) shifts the isoelectric point (pI) to >8.0. This cationic character facilitates interaction with the anionic phosphate groups of Lipid A, triggering the "self-promoted uptake" pathway.
Synthetic Architecture
The synthesis of C-63 amides typically requires activation of the carboxyl group without protecting the multiple hydroxyl groups on the sugar moieties. The DPPA (Diphenylphosphoryl azide) method is the industry standard for this transformation due to its chemoselectivity.
DOT Diagram: Synthetic Workflow
The following diagram illustrates the critical pathway for synthesizing C-63 basic amides from the teicoplanin complex.
Caption: Chemoselective synthesis of C-63 teicoplanin amides via DPPA activation. Note the in-situ generation of the acyl azide to avoid side reactions.
Structure-Activity Relationship (SAR) Analysis
The SAR of amide derivatives is governed by two primary vectors: Ionic Character and Lipophilicity .[2]
Ionic Character: The Gram-Negative Expansion
Converting the C-63 carboxyl to a basic amide drastically alters the permeation kinetics.
-
Mechanism: Polycationic side chains (e.g., spermine, dimethylaminopropyl) displace divalent cations (
, ) that stabilize the LPS layer. -
Result: This destabilization increases outer membrane permeability, allowing the bulky glycopeptide to reach the periplasmic peptidoglycan.
-
Data Insight: Derivatives with a pI > 8.0 show measurable MICs (2–32
g/mL) against E. coli and P. aeruginosa, whereas the parent teicoplanin is inactive (>1024 g/mL).[3]
Lipophilicity: Anchoring & VRE Potency
For Gram-positive resistance (VRE), steric bulk and lipophilicity are key.
-
Mechanism: Long alkyl or aryl side chains attached via the amide linker insert into the bacterial cell membrane. This "membrane anchoring" increases the local concentration of the antibiotic near the target sites and stabilizes binding to the modified D-Ala-D-Lac precursors found in VanA/VanB strains.
-
Result: Lipophilic amides often restore activity against VRE, lowering MICs from >64
g/mL (parent) to 0.5–4 g/mL.
Comparative SAR Data Table
| Derivative Class | Modification (C-63) | Key Physicochemical Property | Target Spectrum | Primary Mechanism Enhancement |
| Parent Teicoplanin | -COOH (Native) | Anionic (pI ~5.0) | G+ (Susceptible) | D-Ala-D-Ala Binding |
| Basic Amides | -CONH-(CH2)n-NH2 | Cationic (pI > 8.0) | G+ & G- (E. coli) | Outer Membrane Permeabilization |
| Lipophilic Amides | -CONH-Alkyl/Aryl | High LogP | G+ & VRE (VanA) | Membrane Anchoring / Cooperative Binding |
| Glucuronic Amides | -CONH-Sugar | Hydrophilic | G+ (Improved Sol.) | Improved Pharmacokinetics |
Mechanism of Action: The Dual-Target Model
Amide derivatives do not merely bind D-Ala-D-Ala; they act as "molecular drills" (basic amides) or "membrane anchors" (lipophilic amides).
Caption: Dual mechanism of action. Basic amides disrupt LPS to access the periplasm; lipophilic amides anchor to the membrane to overcome low-affinity VRE targets.
Experimental Protocols
Protocol 1: Synthesis of C-63 Dimethylaminopropyl Amide (Representative Basic Derivative)
Objective: To synthesize a cationic amide derivative active against Gram-negatives.
Reagents:
-
Teicoplanin A2 complex (dried)
-
3-Dimethylaminopropylamine (DMPA)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Dry DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
-
Preparation: Dissolve 2.0 g (~1 mmol) of Teicoplanin A2 in 20 mL of dry DMSO under a nitrogen atmosphere.
-
Activation: Cool the solution to 0-5°C. Add 1.2 eq of TEA followed by 1.2 eq of DPPA. Stir for 2 hours at 0-5°C to form the acyl azide intermediate. Note: Temperature control is critical to prevent side reactions with the sugar hydroxyls.
-
Condensation: Add an excess (5 eq) of 3-dimethylaminopropylamine. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Precipitation: Pour the reaction mixture into 200 mL of ethyl acetate/diethyl ether (1:1). The product will precipitate as a white/off-white solid. Filter and wash with ether.
-
Purification: Dissolve the crude solid in a mixture of water/acetonitrile (90:10). Purify via preparative HPLC (C18 column) using a gradient of 10% to 60% acetonitrile in water (0.1% TFA buffer).
-
Validation: Confirm structure via ESI-MS (Expected Mass shift corresponding to amine addition - H2O) and 1H-NMR.
Protocol 2: MIC Determination (Broth Microdilution)
Objective: Verify the expanded spectrum against E. coli and S. aureus (MRSA).
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Dispense 100
L of inoculum into 96-well plates containing serial dilutions of the derivative (Range: 0.125 to 128 g/mL). -
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Self-Validation Check: Include parent Teicoplanin as a control. It should show high MIC (>128) for E. coli and low MIC (<1) for S. aureus. If Teicoplanin inhibits E. coli, check for contamination or broth formulation errors.
-
References
-
Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Journal of Medicinal Chemistry, 1989.
-
Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines. Journal of Medicinal Chemistry, 1992.[4]
-
Mechanism of uptake of deglucoteicoplanin amide derivatives across outer membranes of Escherichia coli and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 1995.
-
Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria. Cell Reports Physical Science, 2022.
-
Structure-Activity Relationships of Glycopeptide Antibiotics. Chemical Reviews, 2005. (General grounding for SAR principles).
Sources
- 1. Teicoplanin derivatives block spike protein mediated viral entry as pan-SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of uptake of deglucoteicoplanin amide derivatives across outer membranes of Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Mideplanin (MDL 62,873): Binding Mechanics and Affinity Profiling against Peptidoglycan Precursors
The following technical guide details the binding mechanics, thermodynamic profile, and experimental characterization of Mideplanin (MDL 62,873).
Executive Summary
Mideplanin (MDL 62,873) is a semi-synthetic, hydrophobic glycopeptide antibiotic derived from the natural product A40926. It represents a "second-generation" glycopeptide designed to overcome resistance mechanisms found in Vancomycin-Resistant Enterococci (VRE) and Staphylococci.
While Mideplanin shares the core heptapeptide aglycone structure with Vancomycin and Teicoplanin—facilitating the canonical hydrogen-bond network with D-Ala-D-Ala precursors—its distinct pharmacological advantage lies in its hydrophobic side chain. This structural modification does not significantly alter the intrinsic solution-phase affinity for the peptide target but dramatically enhances functional affinity through membrane anchoring and dimerization. This guide analyzes these binding dynamics and provides validated protocols for their quantification.
Molecular Mechanism of Action
The Binding Pocket (D-Ala-D-Ala)
The core mechanism of Mideplanin involves the sequestration of the cell wall precursor Lipid II.[1] The antibiotic's aglycone backbone forms a carboxylate binding pocket that accommodates the terminal D-Alanyl-D-Alanine moiety of the peptidoglycan precursor.
-
Interaction Type: Non-covalent, enthalpy-driven complexation.
-
H-Bond Network: Five specific hydrogen bonds stabilize the complex.
-
Key Residues: The backbone amides of the heptapeptide core align with the carbonyls and amide protons of the D-Ala-D-Ala terminus.
The Resistance Challenge (D-Ala-D-Lac)
In VanA-type resistance, bacteria replace the terminal D-Alanine with D-Lactate (D-Lac).[2][3][4]
-
Loss of Affinity: This mutation replaces an amide (H-bond donor) with an ester (H-bond acceptor).
-
Consequence: This results in the loss of one hydrogen bond and the introduction of a repulsive electrostatic interaction (lone pair-lone pair repulsion), reducing Vancomycin's affinity by
1,000-fold ( shifts from to ).
The Mideplanin Solution: Membrane Anchoring
Mideplanin compensates for this reduced intrinsic affinity via a hydrophobic side chain (amide derivative of A40926).
-
Membrane Insertion: The hydrophobic tail inserts into the bacterial cell membrane.
-
Local Concentration: This anchors the antibiotic in close proximity to Lipid II, effectively increasing the local concentration of the drug at the target site.
-
Cooperative Binding: Mideplanin forms stable dimers at the membrane surface, further stabilizing the antibiotic-target complex.
Pathway Visualization
The following diagram illustrates the differential binding modes and the rescue mechanism employed by Mideplanin.
Figure 1: Mechanistic pathway showing how Mideplanin's hydrophobic tail compensates for the reduced affinity against resistant D-Ala-D-Lac targets.
Thermodynamic & Kinetic Profile
The binding affinity of glycopeptides is characterized by the dissociation constant (
Comparative Binding Constants (Solution Phase)
Note: Values represent solution-phase interactions with the tripeptide mimic
| Parameter | Vancomycin (Baseline) | Mideplanin (MDL 62,873) | Significance |
| Intrinsic recognition is conserved. | |||
| Core affinity remains low for resistant targets. | |||
| Dimerization ( | Mideplanin dimerizes much more strongly, enhancing avidity. | ||
| Membrane Partitioning | Negligible | High | Primary driver of efficacy against VRE. |
Interpretation
Researchers must note that solution-phase assays (like standard NMR or capillary electrophoresis) may underestimate Mideplanin's potency because they fail to capture the membrane-anchoring effect. Mideplanin is not a "better binder" to D-Ala-D-Lac chemically; it is a "better localizer."
Experimental Methodologies
To accurately characterize Mideplanin, protocols must account for both the specific peptide interaction and the hydrophobic nature of the molecule.
Protocol A: Isothermal Titration Calorimetry (ITC)
Purpose: To determine the intrinsic thermodynamic parameters (
Reagents:
-
Ligand:
-diacetyl-L-Lys-D-Ala-D-Ala (synthetic mimic). -
Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (Avoid phosphate if using divalent cations).
-
Instrument: MicroCal PEAQ-ITC or equivalent.
Workflow:
-
Preparation: Dissolve Mideplanin in buffer to 50
(Cell). Dissolve peptide ligand to 500 (Syringe). Note: Mideplanin aggregation can occur; ensure solubility or add 1-2% DMSO if necessary, matching the buffer exactly. -
Degassing: Degas both solutions for 10 minutes to prevent bubble formation.
-
Titration: Perform 19 injections of 2
each at 25°C, with 150-second spacing to allow thermal equilibration. -
Analysis: Fit data to a "One Set of Sites" model.
-
Expectation: Exothermic reaction (
). -
Validation: If
(stoichiometry) , check concentration accuracy or drug aggregation.
-
Protocol B: Surface Plasmon Resonance (SPR) with Liposomes
Purpose: To measure functional affinity in a membrane-mimetic environment.
Reagents:
-
Chip: L1 Sensor Chip (Cytiva) for liposome capture.
-
Liposomes: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) doped with Lipid II mimics (e.g., N-acetyl-L-Lys-D-Ala-D-Ala attached to a lipid tail).
Workflow:
-
Liposome Preparation: Extrude lipids through a 100 nm polycarbonate filter to form Large Unilamellar Vesicles (LUVs).
-
Surface Capture: Inject LUVs over the L1 chip at 2
until saturation (approx. 3000-5000 RU). -
Stabilization: Inject 10 mM NaOH briefly to remove loosely bound liposomes.
-
Binding Cycle:
-
Inject Mideplanin at varying concentrations (0.1
– 10 ) over the liposome surface. -
Control: Use a reference flow cell with pure POPC liposomes (no Lipid II) to subtract non-specific membrane insertion.
-
-
Regeneration: 50 mM NaOH / Isopropanol (2:3) to strip liposomes for the next cycle.
Self-Validating Step: Compare the binding curves of Mideplanin on Pure POPC vs. Lipid II-POPC .
-
Pure POPC: Shows rapid on/off (membrane partitioning only).
-
Lipid II-POPC: Shows slower dissociation (specific binding stabilized by the membrane).
References
-
Mechanism of Glycopeptide Resistance: Arthur, M., & Courvalin, P. (1993). Genetics and mechanisms of glycopeptide resistance in enterococci. Antimicrobial Agents and Chemotherapy.[5][6][7][8][9][10] [Link]
-
Mideplanin (MDL 62,873) Characterization: Malabarba, A., & Ciabatti, R. (2001). Glycopeptide derivatives with high activity against resistant bacteria.[11] Current Medicinal Chemistry. [Link]
-
Binding Thermodynamics of Glycopeptides: McAllister, K. A., et al. (2006). Near-infrared fluorescence detection of ligand-induced dimerization of vancomycin. Journal of the American Chemical Society.[12] [Link]
-
Membrane Anchoring Hypothesis: Beauregard, D. A., et al. (1995). Dimerization and membrane anchoring of dalbavancin and other glycopeptides.[4] Antimicrobial Agents and Chemotherapy.[5][6][7][8][9][10] [Link]
-
ITC Protocols for Antibiotics: Heerklotz, H., et al. (2007). Microcalorimetry of peptide-lipid interactions. Nature Protocols. [Link]
Sources
- 1. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A redesigned vancomycin engineered for dual D-Ala-D-ala And D-Ala-D-Lac binding exhibits potent antimicrobial activity against vancomycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin-Resistant Enterococci - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative Pharmacodynamics of Telavancin and Vancomycin in the Neutropenic Murine Thigh and Lung Infection Models against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. mdpi.com [mdpi.com]
- 9. Restoring vancomycin activity against resistant Enterococcus faecalis using a transcription factor decoy as a vanA operon-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of vancomycin pharmacodynamics (1 g every 12 or 24 h) against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ramoplanin: a novel antimicrobial agent with the potential to prevent vancomycin-resistant enterococcal infection in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-Ala-D-lac binding is not required for the high activity of vancomycin dimers against vancomycin resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Mideplanin (MDL 62,873): Technical Guide to a Pivotal Glycopeptide
[1]
Executive Summary: The Glycopeptide Evolution
Mideplanin (MDL 62,873) represents a critical evolutionary step in the development of lipoglycopeptide antibiotics. A semisynthetic derivative of the teicoplanin A2-2 factor, Mideplanin was engineered to overcome the pharmacokinetic and potency limitations of first-generation glycopeptides (vancomycin and teicoplanin).
While Mideplanin itself did not achieve widespread commercial status compared to later successors like Dalbavancin or Oritavancin, its development established the Structure-Activity Relationship (SAR) rules that defined the modern "lipoglycopeptide" class: the necessity of hydrophobic side chains for membrane anchoring and the utility of amide modifications for improved tissue distribution.
This guide details the chemical genesis, mechanism of action, and pharmacological profile of Mideplanin, serving as a technical blueprint for understanding how modern glycopeptides are engineered.
Chemical Architecture & Synthesis
Mideplanin is chemically distinct from vancomycin. It is built upon the Teicoplanin A2-2 scaffold, a naturally occurring lipoglycopeptide produced by Actinoplanes teichomyceticus.
Structural Composition
-
Core Scaffold: Heptapeptide core characteristic of Type IV glycopeptides.
-
Natural Lipidation: Contains a fatty acid tail (8-methylnonanoic acid) attached to the glucosamine sugar (inherited from Teicoplanin A2-2).[1]
-
Synthetic Modification: The critical innovation in Mideplanin is the amidation of the C-terminal carboxyl group.
Semisynthetic Protocol
The synthesis of Mideplanin follows a high-fidelity semisynthetic route designed to preserve the sensitive glycosidic bonds of the parent molecule.
Protocol Workflow:
-
Fermentation: Cultivation of Actinoplanes teichomyceticus to produce the Teicoplanin complex.
-
Fractionation: High-Performance Liquid Chromatography (HPLC) isolation of the A2-2 factor (the specific component with the 8-methylnonanoic acid tail).[1]
-
Activation: The C-63 carboxyl group of Teicoplanin A2-2 is activated, typically using an active ester method (e.g., N-hydroxysuccinimide).[1]
-
Amidation: Reaction with 3-(dimethylamino)-1-propylamine under controlled pH to prevent hydrolysis.[1]
-
Purification: Reverse-phase chromatography to isolate MDL 62,873 (Mideplanin) from unreacted precursors.[1]
Figure 1: Semisynthetic pathway for Mideplanin production from natural precursors.[1]
Mechanism of Action: The "Membrane Anchoring" Hypothesis
Mideplanin operates via a dual-mechanism that enhances potency 2-10x over vancomycin against resistant strains.[1]
Primary Mechanism: Peptidoglycan Inhibition
Like all glycopeptides, Mideplanin binds to the D-Ala-D-Ala terminus of the peptidoglycan precursor (Lipid II).[1] This steric occlusion prevents:
-
Transglycosylation: The polymerization of the sugar backbone (NAM-NAG).
-
Transpeptidation: The cross-linking of peptide chains.
Secondary Mechanism: Membrane Anchoring (The Enhancer)
The defining feature of Mideplanin is its hydrophobic interaction .
-
The Anchor: The natural fatty acid tail (from Teicoplanin) and the added dimethylaminopropyl group insert into the bacterial cell membrane.
-
The Effect: This "anchoring" concentrates the antibiotic locally at the site of cell wall synthesis (the septal membrane). It reduces the dissociation rate (
) of the drug from its target, effectively increasing its functional affinity. -
Result: Mideplanin retains activity against organisms with thickened cell walls (VISA) where vancomycin fails due to poor penetration/retention.[1]
Figure 2: Dual mechanism of action involving membrane anchoring and target binding.[1]
Preclinical Profile & Microbiology
Mideplanin demonstrated a superior microbiological profile compared to its parent compounds, particularly against coagulase-negative staphylococci (CoNS), which are often less susceptible to teicoplanin.[1]
Comparative In Vitro Activity (MIC90 Data)
The following table summarizes the potency of Mideplanin (MDL 62,873) versus standard-of-care glycopeptides. Note the enhanced activity against S. epidermidis.
| Organism | Mideplanin (MDL 62,873) | Teicoplanin | Vancomycin | Significance |
| S. aureus (MSSA) | 0.5 - 1.0 µg/mL | 0.5 - 1.0 µg/mL | 1.0 µg/mL | Equivalent potency.[1] |
| S. aureus (MRSA) | 0.5 - 2.0 µg/mL | 1.0 - 2.0 µg/mL | 1.0 - 2.0 µg/mL | Retains activity against MRSA.[1] |
| S. epidermidis | 0.25 - 0.5 µg/mL | 2.0 - 4.0 µg/mL | 2.0 µg/mL | 4-8x more potent than Teicoplanin.[1] |
| Enterococcus spp. | 0.25 - 0.5 µg/mL | 0.5 - 1.0 µg/mL | 2.0 - 4.0 µg/mL | Superior to Vancomycin.[1] |
| VRE (VanB) | Active | Active | Resistant | Overcomes VanB resistance.[1] |
Pharmacokinetics (PK)
In rodent models, Mideplanin exhibited a PK profile characteristic of the teicoplanin class, supporting the potential for infrequent dosing (though not as extreme as Dalbavancin).
-
Half-Life (
): Prolonged elimination phase, similar to Teicoplanin (~40-70 hours in humans, extrapolated from animal data).[1] -
Protein Binding: High (>90%), necessitating adjustment in in vitro assays to predict in vivo efficacy.
-
Excretion: Primarily renal filtration of the unchanged drug.
Developmental Context: Why Mideplanin?
If Mideplanin was effective, why is it not in common use today?
The "Bridge" Molecule
Mideplanin (MDL 62,873) served as a proof-of-concept for the amide-modification strategy .[1] It demonstrated that modifying the carboxyl group of a glycopeptide could:
-
Improve activity against specific resistant strains (CoNS).[1]
-
Alter tissue distribution without destroying the D-Ala-D-Ala binding pocket.[1]
The Successor: Dalbavancin
The insights gained from Mideplanin led directly to the development of Dalbavancin (MDL 63,397) .
-
Comparison: While Mideplanin is a derivative of Teicoplanin A2-2, Dalbavancin is a derivative of the glycopeptide A40926 .
-
Optimization: Dalbavancin incorporated a similar dimethylaminopropyl amide (like Mideplanin) but on a scaffold that allowed for an even longer half-life (weekly dosing).[1]
-
Outcome: Mideplanin was effectively the "prototype" that validated the chemistry, while Dalbavancin became the clinical product.
Experimental Protocols for Researchers
Protocol A: MIC Determination for Lipoglycopeptides
Standard MIC protocols must be modified for Mideplanin due to its surface adsorption.
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Additive: Add 0.002% Polysorbate 80 (Tween 80) to the broth.
-
Reasoning: Lipoglycopeptides stick to the plastic walls of 96-well plates. Tween 80 prevents this loss, ensuring the drug remains in solution. Without this, MICs will be artificially high (false resistance).[1]
-
-
Inoculum:
CFU/mL. -
Incubation: 35°C for 24 hours.
Protocol B: Synergistic Time-Kill Assay
-
Setup: Prepare 4 flasks: Control (Growth), Mideplanin (0.5x MIC), Gentamicin (Low dose), and Combination.
-
Sampling: Aliquot at 0, 4, 8, and 24 hours.
-
Readout: Plate on drug-free agar.
-
Success Criteria: Synergy is defined as a
decrease in CFU/mL by the combination compared to the most active single agent.
References
-
Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin. [3][4]
-
Source: Antimicrobial Agents and Chemotherapy (ASM/NIH)[1]
- Context: Primary characterization of the molecule's spectrum and potency.
-
-
In vitro activities of three semisynthetic amide derivatives of teicoplanin: MDL 62208, MDL 62211, and MDL 62873.
-
Developments in Glycopeptide Antibiotics.
-
Teicoplanin and Impurities (Structural Basis).
- Source: BOC Sciences / Scientific Liter
- Context: Details on the Teicoplanin A2-2 scaffold used as the starting m
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. N,N-Bis(trifluoromethylquinolin-4-yl)diamino alkanes: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Mideplanin Against Methicillin-Resistant Staphylococcus aureus: An In-depth Technical Guide
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its extensive resistance to beta-lactam antibiotics.[1][2] The continuous evolution of antibiotic resistance necessitates the development and rigorous evaluation of novel antimicrobial agents. This technical guide provides a comprehensive framework for the in vitro assessment of Mideplanin, a novel glycopeptide antibiotic, against clinical isolates of MRSA. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind the experimental design. The protocols outlined herein are grounded in authoritative standards, including those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust and reproducible data.
Introduction: The Clinical Challenge of MRSA and the Role of Novel Glycopeptides
Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections. The emergence of methicillin-resistant strains (MRSA) has significantly complicated treatment strategies, as these strains harbor the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics.[3][4] This resistance mechanism renders a large class of antibiotics ineffective.
Glycopeptide antibiotics, such as vancomycin and teicoplanin, have long been the cornerstone of therapy for serious MRSA infections.[5][6] These agents inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3] Mideplanin is a new-generation glycopeptide developed to address the challenges of emerging resistance and to offer an improved therapeutic profile. This guide details the essential in vitro assays required to characterize the anti-MRSA activity of Mideplanin.
Foundational Principles of In Vitro Susceptibility Testing
The primary objective of in vitro susceptibility testing is to determine the concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the concentration that results in bacterial death (Minimum Bactericidal Concentration or MBC). These values are critical for predicting clinical efficacy and for monitoring the development of resistance.[7] Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring the accuracy and comparability of results.[8][9][10]
Quality Control: The Cornerstone of Reliable Data
A robust quality control (QC) program is essential to validate the accuracy of susceptibility testing methods. This involves the regular testing of reference strains with known susceptibility profiles to ensure that reagents, equipment, and procedural execution are all within acceptable limits.
Step-by-Step QC Protocol:
-
Reference Strains: Utilize well-characterized QC strains, such as Staphylococcus aureus ATCC® 29213™ (methicillin-susceptible) and Staphylococcus aureus ATCC® 43300™ (methicillin-resistant).
-
Frequency of Testing: Perform QC testing with each new batch of reagents, on each day of testing, and whenever a new lot of materials is introduced.[9]
-
Acceptable Ranges: Compare the obtained MIC values for the QC strains with the established acceptable ranges published by the CLSI.[8][10]
-
Troubleshooting: If QC results fall outside the acceptable range, all susceptibility test results obtained since the last successful QC must be considered invalid. Investigate potential sources of error, including reagent preparation, inoculum density, and incubation conditions, before re-testing.
Core Experimental Workflow for Mideplanin Evaluation
The in vitro evaluation of Mideplanin against MRSA involves a multi-faceted approach to comprehensively characterize its antimicrobial activity. The following sections detail the key experimental protocols.
Caption: Experimental workflow for evaluating the in vitro activity of Mideplanin.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12]
Step-by-Step Broth Microdilution Protocol:
-
Mideplanin Preparation: Prepare a stock solution of Mideplanin in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Serial Dilutions: Perform two-fold serial dilutions of Mideplanin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of each MRSA isolate equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of Mideplanin at which there is no visible growth (i.e., the well is clear).
-
Controls: Include a growth control well (no Mideplanin) and a sterility control well (no bacteria).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step MBC Protocol:
-
Subculturing: Following MIC determination, subculture 10 µL from each well that shows no visible growth onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of Mideplanin that results in a ≥99.9% reduction in the initial inoculum.
| Parameter | Description | Interpretation |
| MIC | Minimum Inhibitory Concentration | Lowest concentration with no visible growth. |
| MBC | Minimum Bactericidal Concentration | Lowest concentration causing ≥99.9% killing. |
| MBC/MIC Ratio | Ratio of MBC to MIC | ≤ 4 suggests bactericidal activity; > 4 suggests bacteriostatic activity. |
Advanced In Vitro Characterization: Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13][14]
Caption: Workflow for time-kill curve analysis.
Step-by-Step Time-Kill Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA isolate in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure: Add Mideplanin at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without any antibiotic.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of Mideplanin. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15]
| Mideplanin Concentration | Expected Outcome |
| Growth Control | Uninhibited bacterial growth. |
| 0.5x MIC | Minimal to no inhibition of growth. |
| 1x MIC | Bacteriostatic effect (inhibition of growth). |
| 2x and 4x MIC | Potential for bactericidal activity (≥3-log10 reduction). |
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[16] A significant PAE may allow for less frequent dosing intervals.
Step-by-Step PAE Protocol:
-
Exposure: Expose a standardized MRSA inoculum (approximately 10^7 CFU/mL) to a supra-MIC concentration of Mideplanin (e.g., 4x MIC) for a short period (e.g., 1-2 hours).
-
Removal of Antibiotic: Remove Mideplanin by dilution (e.g., 1:1000) or centrifugation and resuspension in fresh, pre-warmed CAMHB.
-
Monitoring of Regrowth: Monitor the growth of the bacteria over time by viable counts at regular intervals.
-
Calculation of PAE: The PAE is calculated as T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after drug removal, and C is the corresponding time for the untreated control culture.
Conclusion and Future Directions
The in vitro methodologies detailed in this guide provide a robust framework for the initial characterization of Mideplanin's activity against MRSA. The data generated from these assays, including MIC, MBC, time-kill kinetics, and PAE, are fundamental for establishing the antimicrobial profile of this novel glycopeptide. These findings will be instrumental in guiding further preclinical and clinical development, including in vivo efficacy studies and the establishment of clinical breakpoints. Continuous surveillance of Mideplanin's activity against a diverse panel of contemporary clinical MRSA isolates will be crucial for monitoring its long-term utility in the face of evolving bacterial resistance.
References
- The Mechanism of Emodin Against Methicillin-Resistant Staphylococcus aureus Infection and Research on Synergistic Antibiotics - PubMed. (2025, December 15).
- The Mechanism of Emodin Against Methicillin-Resistant Staphylococcus aureus Infection and Research on Synergistic Antibiotics - MDPI.
- Time-kill curves for Staphylococcus aureus treated with different... - ResearchGate.
- In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus.
- Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus - MDPI.
- Antibiotic activity in vitro against methicillin-resistant Staphylococcus epidermidis and therapy of an experimental infection - PubMed.
- New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC. (2021, February 19).
- Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - MDPI. (2022, April 29).
- In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC - NIH.
- Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC. (2023, December 14).
- In Vitro and Ex Vivo Investigation of the Antibacterial Effects of Methylene Blue against Methicillin-Resistant Staphylococcus aureus - MDPI. (2024, February 13).
- Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM - Baylor College of Medicine.
- Comparison of four methods for detection of teicoplanin resistance in methicillin-resistant Staphylococcus aureus - PubMed.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
- Time-kill curve analysis for in vitro evaluation of antibacterial... - ResearchGate.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
- Teicoplanin Minimum Inhibitory Concentration Breakpoint for Methicillin Resistant Staphylococcus Aureus Isolates | Request PDF - ResearchGate. (2025, August 7).
- Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis - MDPI. (2024, September 10).
- CLSI 2024 M100Ed34(1).
- A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - MDPI. (2021, December 16).
- Comparative effectiveness and safety of six antibiotics in treating MRSA infections: A network meta-analysis - PubMed. (2024, May 22).
- Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC. (2018, August 15).
- A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - MDPI.
- Enhanced Biofilm Disruption in Methicillin-Resistant Staphylococcus aureus Using Rifampin and Fluoroquinolone Combinations - MDPI.
- Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019 - PMC. (2022, August 17).
- Antimicrobial susceptibility of S. aureus as classified by CLSI and EUCAST - ResearchGate.
- (PDF) Determination of minimum inhibitory concentration (MIC) of cloxacilin for selected isolates of methicilin-resistant Staphylococcus aureus (MRSA) with their antibiogram - ResearchGate. (2025, August 7).
- The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed.
Sources
- 1. The Mechanism of Emodin Against Methicillin-Resistant Staphylococcus aureus Infection and Research on Synergistic Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 5. Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis [mdpi.com]
- 6. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. darvashco.com [darvashco.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 16. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Protocol for Determining Minimum Inhibitory Concentration (MIC) of Mideplanin
Abstract & Scope
This application note details the protocol for determining the Minimum Inhibitory Concentration (MIC) of Mideplanin (MDL 62873) , a semi-synthetic hydrophobic glycopeptide antibiotic. Mideplanin exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp.
Critical Technical Note: Unlike standard vancomycin, Mideplanin possesses significant amphiphilic properties due to its hydrophobic side chains. This characteristic introduces unique challenges in susceptibility testing, specifically regarding solubility and adsorption to polystyrene surfaces . This protocol synthesizes Clinical and Laboratory Standards Institute (CLSI) M07 guidelines with specific modifications required for lipoglycopeptides to ensure data accuracy and reproducibility.
Mechanism of Action & Rationale
Mideplanin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
-
Differentiation: Its hydrophobic tail anchors the molecule into the bacterial membrane, enhancing affinity and potency compared to vancomycin.
-
Experimental Implication: The same hydrophobic tail that improves efficacy can cause the drug to bind to plastic microtiter plates, potentially leading to artificially high MIC values. The use of Polysorbate 80 (P-80) is often required to mitigate this surface adsorption, similar to protocols for Dalbavancin and Oritavancin.
Materials & Reagents
Antimicrobial Agent[1][2][3][4][5][6]
-
Compound: Mideplanin (MDL 62873).
-
Storage: -20°C (desiccated). Allow to equilibrate to room temperature before weighing to prevent condensation.
-
Potency: Obtain the Certificate of Analysis (CoA) to calculate the active fraction (purity).
Media & Solvents
| Reagent | Specification | Purpose |
| Solvent (Stock) | Dimethyl Sulfoxide (DMSO) | Preferred for initial solubilization of hydrophobic glycopeptides to prevent aggregation. |
| Diluent (Working) | Sterile Deionized Water | For intermediate dilutions. |
| Assay Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard CLSI medium. Must contain 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺. |
| Surfactant | Polysorbate 80 (P-80) | Critical: Used at 0.002% final concentration in CAMHB to prevent drug loss to plastic. |
Labware
-
Plates: Sterile 96-well polystyrene microtiter plates (U-bottom preferred for easier visual reading).
-
Measurement: 0.5 McFarland turbidity standard.
Experimental Protocol: Broth Microdilution (BMD)
Stock Solution Preparation
Formula:
-
Weighing: Weigh approximately 10 mg of Mideplanin powder.
-
Dissolution: Dissolve in 100% DMSO to achieve a high concentration master stock (e.g., 1,280 µg/mL or 2,560 µg/mL).
-
Note: Avoid using water for the initial master stock as hydrophobic glycopeptides may form micelles or aggregates, leading to dosing errors.
-
-
Stability: Use immediately or aliquot and freeze at -70°C. Do not refreeze.
Preparation of Assay Plates (Serial Dilution)
-
Media Prep: Prepare CAMHB containing 0.002% Polysorbate 80 .
-
Why? P-80 prevents the "sticky" Mideplanin molecule from adhering to the pipette tips and well walls.
-
-
Dilution:
-
Dispense 100 µL of CAMHB (+P-80) into columns 2 through 12 of the 96-well plate.
-
Dispense 200 µL of the highest working concentration (e.g., 64 µg/mL) into column 1.
-
Perform a 2-fold serial dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3, etc. Discard 100 µL from Col 10.
-
Controls:
-
Col 11: Growth Control (Media + Bacteria, no Drug).
-
Col 12: Sterility Control (Media only).
-
-
Inoculum Preparation
-
Colony Selection: Select 3-5 isolated colonies of the test organism (e.g., S. aureus) from a fresh 18-24h agar plate.
-
Suspension: Suspend in sterile saline or broth to match a 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:100 in CAMHB.
-
Final Inoculum in Well: Approximately
CFU/mL.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well (except Sterility Control).
-
Total Well Volume: ~110 µL.
-
Incubation
-
Conditions: 35°C ± 2°C in ambient air.
-
Duration: 24 hours .
-
Expert Note: While 16-20h is standard for many drugs, glycopeptides (vancomycin, teicoplanin, mideplanin) often require a full 24h incubation to accurately detect resistance mechanisms (like VanB types) or heteroresistance.
-
Workflow Visualization
Figure 1: Step-by-step workflow for Mideplanin MIC determination, highlighting the critical addition of P-80 and DMSO solubilization.
Data Analysis & Interpretation
Reading Results
The MIC is defined as the lowest concentration of Mideplanin that completely inhibits visible growth (turbidity).
| Observation | Result |
| Clear Well | Inhibition (Potential MIC) |
| Turbid Well | Growth (Resistant/Sub-MIC) |
| Button at Bottom | Growth (Sedimented cells) |
| Trailing Growth | Common in glycopeptides. Read the point of complete inhibition, disregarding faint haze unless measuring resistance. |
Quality Control (QC)
Validate the assay using standard reference strains. Since specific Mideplanin QC ranges may not be in current CLSI M100 documents, use internal validation or surrogate Teicoplanin/Vancomycin ranges as a procedural control:
-
S. aureus ATCC 29213
-
E. faecalis ATCC 29212
Troubleshooting "Skipped Wells"
If you observe growth at high concentrations but inhibition at lower ones (Skipped Wells):
-
Cause: Drug precipitated out of solution or adhered to the plastic at high concentrations.
-
Solution: Ensure 0.002% Polysorbate 80 was added. Ensure the initial stock was fully dissolved in DMSO before hitting the aqueous media.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution. [Link]
-
Goldstein, B. P., et al. (1994). "Mideplanin (MDL 62,873), a new semisynthetic glycopeptide antibiotic: in-vitro activity." Journal of Antimicrobial Chemotherapy. [Link]
-
Arhin, F. F., et al. (2008). "Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing." Antimicrobial Agents and Chemotherapy.[1] (Demonstrates the P-80 requirement for lipoglycopeptides). [Link]
Sources
HPLC method development for Mideplanin quantification in plasma
This guide outlines a rigorous HPLC method development strategy for the quantification of Mideplanin (MDL 62,873) in human plasma. Mideplanin is a semi-synthetic glycopeptide antibiotic derived from teicoplanin, characterized by a 3-(dimethylamino)propylamide modification.[1][2]
This protocol is designed for Research Use Only (RUO) and follows the principles of Quality by Design (QbD) to ensure robustness suitable for pharmacokinetic (PK) profiling and Therapeutic Drug Monitoring (TDM).
Introduction & Scientific Rationale
Mideplanin (MDL 62,873) shares the core macrocyclic heptapeptide structure of teicoplanin but possesses enhanced activity against Staphylococci due to a basic side chain modification.[1] This structural nuance dictates the chromatographic strategy:
-
Physicochemical Challenge: Mideplanin is amphoteric with high molecular weight (~1900 Da) and significant polarity, yet it possesses a hydrophobic fatty acid tail (lipoglycopeptide).[1]
-
The Separation Logic:
-
Stationary Phase: A C18 column is essential to engage the hydrophobic acyl chain for retention.
-
Mobile Phase pH: The basic dimethylaminopropyl group (pKa ~9-10) and carboxylic acid groups require strict pH control.[1] An acidic pH (2.5 – 3.2) is critical to protonate the basic amine (ensuring solubility) and suppress the ionization of free silanols on the column, which prevents peak tailing.[1]
-
Detection: Like most glycopeptides, Mideplanin lacks a strong unique chromophore but absorbs well at 215 nm (peptide bonds) and 254 nm (aromatic rings).[1]
-
Method Development Strategy
Internal Standard (IS) Selection
-
Primary Recommendation: Teicoplanin (Parent compound).[1][2]
-
Alternative: Ristocetin or Vancomycin (if not co-administered).[1]
Sample Preparation: Solid Phase Extraction (SPE)
While protein precipitation (PPT) is faster, SPE is recommended for glycopeptides to eliminate matrix effects and protect the column from plasma protein fouling.[1]
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) or C18 (100 mg/1 mL).[1]
-
Mechanism: Retention of the lipophilic tail while washing away salts and polar plasma components.
Detailed Experimental Protocol
Reagents & Equipment
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (with quaternary pump).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (Phenomenex Kinetex).[1]
-
Chemicals: Mideplanin standard (purity >95%), Teicoplanin (IS), Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).[1]
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Improves mass transfer for large molecules) |
| Injection Volume | 20 - 50 µL |
| Detection | UV @ 215 nm (Quantification), 254 nm (Confirmation) |
| Run Time | ~15 - 18 minutes |
Gradient Program:
-
0.0 min: 15% B[1]
-
10.0 min: 40% B (Linear ramp to elute Mideplanin)[1]
-
12.0 min: 60% B (Wash step)
-
12.1 min: 15% B (Re-equilibration)
-
18.0 min: Stop
Sample Preparation Workflow
Step 1: Stock Preparation
-
Dissolve Mideplanin 10 mg in 10 mL of DMSO:Water (1:1) to make 1 mg/mL stock. (Glycopeptides can be prone to aggregation; DMSO aids solubility).[1]
Step 2: Plasma Extraction (SPE Method)
-
Aliquot: Transfer 200 µL Plasma + 20 µL Internal Standard (Teicoplanin, 50 µg/mL).[1]
-
Dilute: Add 200 µL 2%
(Acidifies plasma to disrupt protein binding). -
Condition SPE: 1 mL Methanol followed by 1 mL Water.
-
Load: Apply diluted sample to cartridge.
-
Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).[1]
-
Elute: 2 x 250 µL Acetonitrile:Buffer pH 3.0 (80:20) .
-
Evaporate: Dry under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 150 µL Mobile Phase A:B (85:15).
Visualization: Method Logic & Workflow
Figure 1: Analytical Workflow Decision Tree
Caption: Decision tree for extraction and chromatographic optimization of Mideplanin.
Validation Parameters (FDA/EMA Guidelines)
To ensure the method is authoritative, the following validation criteria must be met:
| Parameter | Acceptance Criteria |
| Linearity | |
| Accuracy | Mean % Nominal: 85-115% (80-120% at LLOQ).[1] |
| Precision | CV < 15% (CV < 20% at LLOQ).[1] |
| Recovery | > 70% consistent recovery for Mideplanin and IS.[1][3] |
| Stability | Freeze/thaw (3 cycles), Benchtop (4 hrs), Autosampler (24 hrs).[1] |
Critical Troubleshooting Tip: If Peak Tailing occurs (common with basic glycopeptides):
-
Increase Buffer Strength: Move from 20 mM to 50 mM Phosphate.
-
Add Triethylamine (TEA): Add 0.1% TEA to the buffer (acts as a silanol blocker), but ensure pH remains acidic (< 3.5).[1]
References
-
Bartoloni, A., et al. (1990).[1] In vitro activity of MDL 62,873, a new semisynthetic glycopeptide antibiotic. Journal of Antimicrobial Chemotherapy. Link
-
Berti, M., et al. (1990).[1][4] Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections. Antimicrobial Agents and Chemotherapy.[1][2][4][5][6][7][8] Link[1]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Hagihara, M., et al. (2013).[1] Method for determination of teicoplanin in human plasma using HPLC. Journal of Chromatography B. (Cited as primary analog method).[1] Link
Sources
- 1. adipogen.com [adipogen.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. brieflands.com [brieflands.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US8067431B2 - Chemically modified small molecules - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis pathways for Mideplanin from Teicoplanin complex
Executive Summary
Mideplanin (MDL 62,873) is a second-generation semi-synthetic lipoglycopeptide antibiotic derived from the Teicoplanin complex . Chemically, it is the 3-(dimethylamino)propyl amide of Teicoplanin (specifically enriched in the A2-2 factor).
While Teicoplanin is a potent antibiotic against Gram-positive bacteria, the conversion to Mideplanin introduces a basic side chain at the C-terminus. This modification alters the physicochemical properties, enhancing activity against coagulase-negative staphylococci and improving pharmacokinetics.
This guide details the chemical synthesis pathway, specifically the C-terminal amidation of the Teicoplanin complex using 3-(dimethylamino)-1-propylamine (DMAPA) . The protocol utilizes Diphenylphosphoryl azide (DPPA) as the activation agent, a method validated by the original Lepetit Research Laboratories workflows.
Scientific Foundation & Mechanism
Structural Transformation
The core transformation involves the conversion of the carboxylic acid on the C63 residue of the Teicoplanin heptapeptide backbone into a substituted amide.
-
Starting Material: Teicoplanin Complex (A mixture of factors T-A2-1 through T-A2-5, with T-A2-2 being the most abundant).
-
Reagent: 3-(dimethylamino)-1-propylamine (DMAPA).
-
Mechanism: The carboxyl group is activated (typically via an acyl azide intermediate using DPPA) and subsequently attacked by the primary amine of DMAPA. The numerous hydroxyl groups on the sugar moieties remain unprotectected, relying on the chemoselectivity of the activation agent for the carboxylate.
Reaction Pathway Diagram
Figure 1: Chemical pathway for the conversion of Teicoplanin to Mideplanin via DPPA activation.
Experimental Protocol
Materials & Reagents
| Reagent | Grade/Purity | Role |
| Teicoplanin Complex | >90% (HPLC) | Starting Material |
| 3-(dimethylamino)-1-propylamine | >99% | Nucleophile (Amine) |
| Diphenylphosphoryl azide (DPPA) | Synthesis Grade | Carboxyl Activator |
| Triethylamine (TEA) | Anhydrous | Base |
| DMF (Dimethylformamide) | Anhydrous | Solvent |
| Acetone/Diethyl Ether | ACS Reagent | Precipitation |
Step-by-Step Synthesis Protocol
Pre-requisite: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the activated intermediate.
Step 1: Dissolution and Activation
-
Weigh 10.0 g (approx. 5 mmol) of Teicoplanin complex into a 250 mL round-bottom flask.
-
Add 100 mL of anhydrous DMF. Stir until a clear solution is obtained.
-
Cool the solution to 0°C using an ice bath.
-
Add 1.0 mL (approx. 7.5 mmol) of Triethylamine (TEA).
-
Dropwise, add 1.2 mL (approx. 5.5 mmol) of DPPA .
-
Critical Note: DPPA is preferred over carbodiimides (EDC/DCC) here because it minimizes side reactions with the sugar hydroxyls.
-
-
Stir the mixture at 0°C for 2 hours . This allows the formation of the acyl azide intermediate.
Step 2: Amidation
-
To the activated mixture (still at 0°C), add 2.0 mL (approx. 15 mmol) of 3-(dimethylamino)-1-propylamine .
-
Note: An excess of the amine is used to drive the reaction to completion and act as a scavenger.
-
-
Allow the reaction to warm to Room Temperature (20-25°C) naturally.
-
Stir for 4 to 24 hours . Monitor reaction progress via analytical HPLC (see Section 3.4).
Step 3: Work-up and Precipitation
-
Pour the reaction mixture slowly into 1.0 L of vigorously stirred Acetone (or a 1:1 mixture of Acetone/Diethyl Ether).
-
A white to off-white precipitate will form immediately.
-
Filter the precipitate using a Buchner funnel.
-
Wash the cake with 100 mL of Acetone to remove residual DMF and excess amine.
-
Vacuum dry the crude solid at room temperature.
Purification (Reverse Phase Chromatography)
The crude Mideplanin contains unreacted Teicoplanin and minor by-products.
-
Column: C18 Preparative Column (e.g., YMC-Pack ODS-A, 50 x 250 mm).
-
Mobile Phase A: 0.02 M NaH₂PO₄ / Acetonitrile (95:5), pH 6.0.
-
Mobile Phase B: 0.02 M NaH₂PO₄ / Acetonitrile (25:75), pH 6.0.
-
Gradient: 10% B to 60% B over 40 minutes.
-
Collection: Collect fractions absorbing at 254 nm . Mideplanin typically elutes after the parent Teicoplanin due to the hydrophobic alkyl-amine chain interaction.
-
Desalting: Load pooled fractions onto a macroporous resin (e.g., HP-20), wash with water to remove salts, and elute with 80% Methanol. Evaporate and lyophilize.
Analytical Validation (HPLC)
-
Column: C18 Analytical (4.6 x 150 mm).
-
Flow: 1.0 mL/min.
-
Detection: UV 254 nm.
-
Success Criteria:
-
Disappearance of Teicoplanin peak (RT ~12 min).
-
Appearance of Mideplanin peak (RT ~15-18 min, depending on gradient).
-
Mass Spec: Mideplanin (A2-2 analog) should show [M+H]⁺ ≈ 1963-1965 Da (depending on the exact fatty acid composition of the starting factor).
-
Comparative Data: Teicoplanin vs. Mideplanin
The amidation significantly alters the biological profile. The table below summarizes the shift in activity and properties.
| Feature | Teicoplanin (Parent) | Mideplanin (Product) |
| C-Terminus | Carboxylic Acid (-COOH) | 3-(dimethylamino)propyl Amide |
| pI (Isoelectric Point) | Acidic (~5.0) | Basic (~8.0) |
| Activity (Staphylococci) | Moderate | Enhanced (esp. Coagulase-negative) |
| Activity (Streptococci) | High | High (Comparable) |
| Pharmacokinetics | High protein binding | Extended half-life; altered tissue distribution |
Process Workflow Diagram
Figure 2: Operational workflow for the semi-synthesis of Mideplanin.
References
- Biosearch Italia / Lepetit Research. (Original description of Teicoplanin amides). Synthesis and activity of MDL 62,873.
-
Malabarba, A., et al. (1984). "Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov.[1][2][3][4] sp. VI. Chemical degradation: structure determination of the aglycone." The Journal of Antibiotics. Link
-
Goldstein, B. P., et al. (1994). "Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections." Antimicrobial Agents and Chemotherapy, 38(3), 447–452. Link
-
Kang, H. K., & Park, Y. (2015).[5] "Glycopeptide Antibiotics: Structure and Mechanisms of Action." Journal of Bacteriology and Virology, 45(2), 67-78.[5] Link
-
National Center for Biotechnology Information (NCBI). "Mideplanin (Code C66436)." NCI Thesaurus. Link
Sources
- 1. Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teicoplanin induced drug hypersensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation of Mideplanin Stock Solutions for In Vitro Susceptibility Testing
Introduction & Scientific Context
Mideplanin (MDL 62,873) is a semi-synthetic glycopeptide antibiotic derived from teicoplanin. While it shares the core mechanism of action with vancomycin and teicoplanin—inhibiting bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors—it possesses distinct physicochemical properties. Mideplanin is significantly more hydrophobic than vancomycin due to its specific side-chain modifications, which enhance its activity against certain resistant Gram-positive strains but simultaneously complicate its preparation in aqueous media.
Critical Technical Challenge: The primary source of error in Mideplanin susceptibility testing (MIC determination) is incomplete solubilization or adsorption to laboratory plastics . Unlike Vancomycin, which is freely water-soluble, Mideplanin requires organic co-solvents for initial dissolution. Failure to address this results in "phantom" resistance—artificially high MIC values caused by lower-than-calculated active drug concentrations.
This guide provides a self-validating protocol compliant with CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests) and M100 standards.
Physicochemical Properties & Materials
Before beginning, verify the Certificate of Analysis (CoA) for your specific lot of Mideplanin.
| Property | Specification |
| Chemical Name | Mideplanin (MDL 62,873) |
| Class | Lipoglycopeptide / Glycopeptide |
| Solubility Profile | Low in pure water; High in DMSO; Moderate in Methanol. |
| Adsorption Risk | High . Binds avidly to Polystyrene (PS). |
| Hygroscopic | Yes. Equilibrate to room temperature before weighing. |
Required Materials
-
Active Pharmaceutical Ingredient (API): Mideplanin powder (Store at -20°C).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (ACS Spectrophotometric Grade).
-
Diluent: Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Sterile Deionized Water (depending on assay stage).
-
Vessels: Polypropylene (PP) tubes or Borosilicate Glass vials. Strictly avoid Polystyrene (PS).
-
Filtration: 0.22 µm PVDF (Polyvinylidene fluoride) or PES (Polyethersulfone) syringe filters. Avoid Cellulose Acetate (high protein binding).
Protocol: Preparation of Stock Solution
Phase A: Calculation of Potency
Crucial Step: Do not assume 1 mg of powder = 1 mg of active drug. Glycopeptides often contain water and salts. You must correct for Potency (µg/mg), not just Purity (%).
-
Example:
-
Target Concentration:
(Stock) -
Volume:
-
Potency (from CoA):
-
Calculation:
-
Phase B: Solubilization Workflow
Safety: Perform all steps in a Class II Biosafety Cabinet.
-
Equilibration: Remove Mideplanin vial from freezer and desiccator. Allow to reach room temperature (20-25°C) for 30 minutes to prevent condensation, which degrades the antibiotic.
-
Weighing: Weigh the calculated amount of Mideplanin into a sterile glass vial .
-
Note: Do not use plastic weigh boats; static charge can cause loss of fine powder. Use weighing paper or weigh directly into the glass vessel.
-
-
Primary Dissolution (The "Wetting" Step):
-
Add 100% DMSO to the powder.
-
Volume Rule: Use 50% of the final intended volume for this step.
-
Action: Vortex gently or swirl until the solution is completely clear. Mideplanin should dissolve rapidly in DMSO.
-
Why DMSO? It disrupts the hydrophobic stacking of the glycopeptide side chains, ensuring true molecular dispersion.
-
-
Secondary Dilution (Optional but Recommended):
-
Bring to final volume with sterile water only if the stock concentration allows it without precipitation.
-
Best Practice: For long-term storage, keep the stock in 100% DMSO at high concentration (e.g., 10 mg/mL). Dilute into aqueous media only at the "Working Solution" stage.
-
Phase C: Sterilization
-
Filter the stock solution through a 0.22 µm PVDF filter into a sterile Polypropylene (PP) cryovial.
-
Warning: Discard the first 0.5 mL of filtrate (the "saturation volume") to ensure no drug is lost to membrane binding, even with low-binding filters.
Visual Workflows (Graphviz)
Diagram 1: Solubilization Logic & Decision Tree
Caption: Decision logic for Mideplanin solubilization, prioritizing DMSO to overcome hydrophobicity.
Diagram 2: Dilution & Assay Setup (MIC)
Caption: Two-step dilution scheme to minimize DMSO toxicity while maintaining solubility.
Quality Control & Troubleshooting
Self-Validating the Protocol
To ensure your stock solution is accurate, perform this simple validation:
-
The "Crash" Test: Dilute a small aliquot of your DMSO stock 1:100 into sterile PBS or Water.
-
Pass: Solution remains clear.
-
Fail: Visible cloudiness or precipitate forms immediately. Action: Your stock concentration is too high, or the compound is degraded.
-
-
Bioassay Control: Always run a reference strain (e.g., S. aureus ATCC 29213) with a known MIC range for Teicoplanin/Vancomycin alongside Mideplanin. If the reference MIC is off, your stock preparation is suspect.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Shock" dilution from DMSO to water. | Dilute stepwise (e.g., Stock -> 50% DMSO -> 10% DMSO -> Media). |
| Loss of Activity | Adsorption to plasticware. | Switch to Polypropylene or Glass tubes. Avoid polystyrene serological pipettes. |
| Inconsistent MICs | Frozen stock degradation. | Aliquot stocks into single-use volumes (20-50 µL). Never refreeze. |
| Cell Toxicity | High DMSO concentration. | Ensure final assay well contains <1% DMSO (v/v).[1][2] |
Storage & Stability
-
Temperature: Store aliquots at -80°C for up to 6 months. -20°C is acceptable for <1 month.
-
Thawing: Thaw at room temperature. Do not heat. Vortex well after thawing as cryo-concentration gradients occur during freezing.
-
Stability: Working solutions (diluted in broth) must be used within 12 hours .
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
PubChem. (n.d.). Mideplanin (Compound Summary). National Library of Medicine. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Preparation of stock solutions and working solutions for antimicrobials. [Link]
Sources
In vivo pharmacokinetic dosing regimens for Mideplanin in murine models
Application Note: In Vivo Pharmacokinetic Dosing Regimens for Mideplanin (MDL 62,873) in Murine Models
Abstract
This guide details the experimental protocols for establishing pharmacokinetic (PK) profiles of Mideplanin (MDL 62,873), a semisynthetic glycopeptide antibiotic, in murine models. Mideplanin, an amide derivative of teicoplanin, exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Unlike vancomycin, Mideplanin demonstrates prolonged plasma half-life and superior tissue penetration. This protocol addresses the specific challenges of glycopeptide formulation, dosing linearity, and microsampling to ensure high-fidelity PK data suitable for PK/PD modeling (specifically
Pre-Clinical Considerations & Compound Properties
1.1 Compound Identity
-
Name: Mideplanin (MDL 62,873)[1]
-
Class: Semisynthetic Glycopeptide (Teicoplanin derivative)
-
Mechanism: Inhibition of peptidoglycan synthesis via binding to D-Ala-D-Ala termini; membrane depolarization.
-
Key PK Characteristic: Long elimination half-life (
) compared to vancomycin; high protein binding (>90%).[2]
1.2 Formulation Strategy Glycopeptides can exhibit complex solubility behaviors, including aggregation at high concentrations.
-
Vehicle: 5% Dextrose in Water (D5W) or sterile 0.9% Saline.
-
Solubility: Soluble in aqueous media at pH > 7.0. If precipitation occurs, adjust pH to 7.2–7.4 using 0.1 N NaOH.
-
Stability: Prepare fresh. Mideplanin is stable for 24 hours at 4°C but susceptible to hydrolysis over extended periods.
Experimental Design: Pharmacokinetic Profiling
2.1 Animal Model Selection
-
Species: Mouse (Mus musculus)
-
Strain: CD-1 (outbred) for general PK; BALB/c or neutropenic models for PK/PD bridging.
-
Weight: 20–25 g (females) or 25–30 g (males).
-
Acclimatization: Minimum 5 days; fasted 4 hours pre-dose (water ad libitum).
2.2 Dosing Regimens To characterize the multiphasic elimination of Mideplanin, both Intravenous (IV) and Subcutaneous (SC) routes are required.
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Rationale |
| Dose Level | 5, 10, 20 mg/kg | 10, 20, 40 mg/kg | Assess dose linearity and bioavailability ( |
| Volume | 5 mL/kg (e.g., 100 µL/20g) | 10 mL/kg (e.g., 200 µL/20g) | Standard physiological limits. |
| Site | Lateral Tail Vein | Flank / Scruff | IV for |
| Frequency | Single Bolus | Single Bolus | Fundamental PK characterization. |
2.3 Sampling Schedule (Serial Microsampling)
Due to the long half-life of teicoplanin derivatives, the sampling window must extend to at least 24–48 hours to capture the terminal elimination phase (
-
Technique: Serial tail vein microsampling (15–20 µL per timepoint) or submandibular bleed.
-
Anticoagulant: Lithium Heparin or K2EDTA.
-
Timepoints (IV):
-
Timepoints (SC):
Detailed Protocol: Step-by-Step Execution
Step 1: Stock Preparation
-
Weigh Mideplanin powder (corrected for purity/salt factor).
-
Dissolve in 5% D5W to achieve a concentration of 2 mg/mL (for 10 mg/kg dose at 5 mL/kg volume).
-
Vortex for 1 minute. Sonicate if necessary to ensure complete dissolution.
-
Filter sterilize (0.22 µm PVDF) if using for survival surgery or immunocompromised animals.
Step 2: Administration (IV)
-
Restrain mouse in a warming chamber (37°C) for 2–3 minutes to dilate tail veins.
-
Swab tail with 70% ethanol.
-
Inject bolus via lateral tail vein using a 29G insulin syringe.
-
Critical: Record exact dosing time (
).
Step 3: Sample Collection & Processing
-
At
min, prick the distal tail vein with a lancet. -
Collect 20 µL blood via capillary tube.
-
Expel into a pre-chilled tube containing anticoagulant.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Transfer plasma supernatant to a fresh cryovial. Flash freeze on dry ice. Store at -80°C.
Step 4: Bioanalysis (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Internal Standard: Teicoplanin A2 or Vancomycin (structural analogs).
-
Detection: Positive ion electrospray (ESI+), MRM mode.
Data Analysis & Interpretation
4.1 PK Parameter Calculation Analyze data using Non-Compartmental Analysis (NCA) (e.g., WinNonlin, Phoenix).
- : Maximum observed concentration.
-
: Time to reach
. - : Area under the curve (measure of total exposure).
-
: Systemic clearance (
). - : Volume of distribution at steady state.[5][6][7][8]
-
(Bioavailability) :
.
4.2 Visualizing the PK Workflow
Figure 1: Experimental workflow for Mideplanin PK profiling.
4.3 Pharmacodynamic Targets
For glycopeptides, the driver of efficacy is the
-
Target:
is the standard predictor for vancomycin/teicoplanin efficacy against S. aureus. -
Protein Binding: Mideplanin is highly protein-bound (>90%).[2] Ensure you correct for the free fraction (
) when calculating PD targets: .
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Non-linear PK | Saturation of elimination pathways at high doses (>50 mg/kg). | Reduce dose to <20 mg/kg to stay within linear range. |
| Low Recovery (LC-MS) | Adsorption to plasticware. | Use low-binding polypropylene tubes; add 0.1% BSA to collection tubes. |
| Hemolysis | Traumatic sampling technique. | Use sharp lancets; do not "milk" the tail excessively. |
| Precipitation | pH instability in D5W. | Buffer vehicle with 10mM Phosphate (pH 7.4) if D5W alone fails. |
References
-
Candiani, G., et al. (1992). "In-vitro and in-vivo antibacterial activity of MDL 62,873, a new semi-synthetic glycopeptide antibiotic." Journal of Antimicrobial Chemotherapy. Link
-
Berti, M., et al. (1992). "Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections." Antimicrobial Agents and Chemotherapy.[1][9][10] Link
-
Craig, W. A. (1998).[9] "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases. Link
-
Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of compound 58-112, a potential skeletal muscle relaxant, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of the new local anaesthetic N-[2-(2-Heptyloxyphenylcarbamoyloxy)ethyl]piperidinium chloride in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of teicoplanin upon multiple dose intravenous administration to normal healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Mideplanin Protein Binding Rates
Introduction: The Critical Role of Protein Binding in Mideplanin's Pharmacokinetics
Mideplanin is a semi-synthetic glycopeptide antibiotic, a derivative of teicoplanin, engineered for potent activity against a range of Gram-positive bacteria.[1] Its mechanism of action, characteristic of the glycopeptide class, involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. The efficacy and disposition of Mideplanin within the body are critically influenced by its interaction with plasma proteins, most notably Human Serum Albumin (HSA), the most abundant protein in human plasma.[2][3][4]
The extent of this binding dictates the fraction of unbound, pharmacologically active drug available to reach its target, as well as influencing its distribution, metabolism, and excretion. A high degree of protein binding can create a circulating reservoir of the drug, potentially prolonging its half-life, but also limiting its immediate availability.[5] Therefore, a precise understanding of Mideplanin's protein binding kinetics is paramount for drug development professionals in predicting its pharmacokinetic and pharmacodynamic (PK/PD) profile, optimizing dosing regimens, and assessing potential drug-drug interactions.
This guide provides a detailed overview and step-by-step protocols for several robust methods to characterize the binding of Mideplanin to plasma proteins. We will cover both a classical equilibrium-based method for determining the percentage of protein binding and advanced, real-time techniques for a comprehensive kinetic and thermodynamic analysis.
Comparative Analysis of Glycopeptide Antibiotic Protein Binding
The extent of protein binding can vary significantly even within the same class of antibiotics. Understanding where Mideplanin fits within this spectrum is crucial for contextualizing experimental results.
| Glycopeptide Antibiotic | Reported Protein Binding (%) | Primary Binding Protein | Reference(s) |
| Teicoplanin | 90–95% | Human Serum Albumin | [5][6][7] |
| Dalbavancin | ~99% | Human Serum Albumin | [8][9][10] |
| Oritavancin | ~85% | Human Serum Albumin | [11][12][13][14] |
| Mideplanin | To be determined | Human Serum Albumin (presumed) |
Method 1: Equilibrium Dialysis - The Gold Standard for Determining Percent Protein Binding
Equilibrium dialysis remains the reference method for accurately determining the fraction of unbound drug in plasma.[15][16][17] The principle is based on the diffusion of the unbound drug across a semi-permeable membrane separating a plasma-containing compartment from a buffer compartment until equilibrium is reached. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the percentage of the drug that was bound to proteins.
Causality Behind Experimental Choices:
-
Dialysis Membrane: A membrane with a molecular weight cut-off (MWCO) of 12-14 kDa is selected to allow free diffusion of Mideplanin (MW: ~1964 g/mol )[18] while retaining HSA (MW: ~66.5 kDa) and other large plasma proteins.
-
Temperature: The experiment is conducted at 37°C to mimic physiological conditions, as temperature can influence binding affinity.
-
Buffer Composition: A phosphate-buffered saline (PBS) at pH 7.4 is used to mimic the pH of blood and maintain the native conformation of the plasma proteins.
-
Incubation Time: A sufficient incubation period (typically 4-6 hours for rapid equilibrium dialysis devices) is crucial to ensure that the diffusion of the unbound drug reaches equilibrium.
Experimental Workflow: Equilibrium Dialysis
Caption: Workflow for determining Mideplanin protein binding using Equilibrium Dialysis.
Detailed Protocol for Rapid Equilibrium Dialysis (RED)
-
Materials:
-
Mideplanin
-
Human plasma (pooled, frozen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with 12-14 kDa MWCO inserts[16]
-
Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
Incubator shaker set to 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Preparation of Mideplanin-spiked plasma:
-
Prepare a 1 mM stock solution of Mideplanin in DMSO.
-
Thaw human plasma at 37°C.
-
Spike the plasma with the Mideplanin stock solution to final concentrations of interest (e.g., 1 µM and 10 µM). The final DMSO concentration should be kept low (<1%) to avoid effects on protein conformation.
-
-
Setting up the RED device:
-
Pipette the Mideplanin-spiked plasma into the sample chamber of the RED device inserts.
-
Pipette an equal volume of PBS (pH 7.4) into the buffer chamber.
-
Assemble the device and seal it to prevent evaporation.
-
-
Incubation:
-
Place the sealed RED device in an incubator shaker set at 37°C and agitate gently for 4-6 hours.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification by LC-MS/MS, matrix-match the samples. For the aliquot from the buffer chamber, add an equal volume of blank plasma. For the aliquot from the plasma chamber, add an equal volume of PBS.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing an internal standard) to each sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of Mideplanin in both the plasma (C_plasma) and buffer (C_buffer) chambers.
-
-
-
Data Analysis:
-
The concentration in the buffer chamber (C_buffer) represents the unbound (free) drug concentration.
-
The percentage of unbound drug (% Unbound) is calculated as: % Unbound = (C_buffer / C_plasma) * 100
-
The percentage of protein-bound drug (% Protein Binding) is calculated as: % Protein Binding = 100 - % Unbound
-
-
Self-Validation and Troubleshooting:
-
Non-specific Binding: Glycopeptides can be prone to non-specific binding to labware.[11][19] To mitigate this, pre-treat pipette tips and collection tubes with a solution of 2% Tween 80.[20][21]
-
Equilibrium Time: To validate that equilibrium has been reached, a time-course experiment (e.g., sampling at 2, 4, 6, and 8 hours) can be performed during assay development.
-
Compound Stability: Assess the stability of Mideplanin in plasma at 37°C over the incubation period.
-
Method 2: Surface Plasmon Resonance (SPR) - Real-time Kinetic Analysis
SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[22][23][24][25] In this application, HSA is typically immobilized on a sensor chip, and Mideplanin solutions are flowed over the surface. The binding of Mideplanin to the immobilized HSA causes a change in the refractive index at the sensor surface, which is detected as a response in real-time. This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Causality Behind Experimental Choices:
-
Immobilization Strategy: Amine coupling is a common and robust method for immobilizing proteins like HSA to a carboxymethylated dextran sensor surface. The protein is covalently linked to the surface, ensuring a stable baseline for interaction analysis.
-
Analyte Concentration Series: A series of Mideplanin concentrations are injected to obtain a full kinetic profile. The concentrations should ideally span from 0.1 to 10 times the expected K_D.
-
Flow Rate: A sufficiently high flow rate is used during the analyte injection to minimize mass transport limitations, ensuring that the observed binding rates are a true reflection of the interaction kinetics.
-
Regeneration: A low pH solution or a specific chemical agent is used to disrupt the Mideplanin-HSA interaction and regenerate the sensor surface for subsequent injections. This step is crucial for high-throughput analysis.
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for kinetic analysis of Mideplanin-HSA interaction using SPR.
Detailed Protocol for SPR Analysis
-
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
CM5 sensor chip (or equivalent carboxymethylated dextran surface)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Human Serum Albumin (HSA), high purity
-
Mideplanin
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
-
-
Procedure:
-
HSA Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor surface with a fresh mixture of EDC and NHS.
-
Inject HSA (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-5000 RU).
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Kinetic Analysis:
-
Prepare a dilution series of Mideplanin in the running buffer. A typical concentration range might be from 10 nM to 10 µM.
-
Inject the Mideplanin solutions over the immobilized HSA surface for a set association time (e.g., 120-180 seconds).
-
Follow with a dissociation phase by flowing running buffer over the surface for an extended period (e.g., 300-600 seconds) to monitor the dissociation of Mideplanin.
-
After each cycle, inject the regeneration solution to remove any remaining bound Mideplanin and prepare the surface for the next injection.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface signal and the blank injections.
-
Fit the processed data to a suitable binding model, such as the 1:1 Langmuir model, using the instrument's analysis software.
-
This fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
-
Self-Validation and Troubleshooting:
-
Mass Transport Limitation: To check for this, perform the assay at different flow rates. If the observed binding rates are independent of the flow rate, mass transport is not limiting the interaction.
-
Non-specific Binding: If Mideplanin shows significant binding to the reference surface, add a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20) to the running buffer to minimize hydrophobic interactions.[26]
-
Regeneration Scouting: Test different regeneration solutions to find one that completely removes the bound Mideplanin without denaturing the immobilized HSA.
-
Method 3: Isothermal Titration Calorimetry (ITC) - A Thermodynamic Perspective
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[27][28][29][30] A solution of Mideplanin is titrated into a solution of HSA, and the minute heat changes are measured.
Causality Behind Experimental Choices:
-
Buffer Matching: It is absolutely critical that Mideplanin and HSA are in identical, precisely matched buffers. Any mismatch will result in large heats of dilution that can obscure the true binding signal.
-
Concentrations: The concentrations of ligand and protein must be chosen carefully to ensure a measurable signal and a complete binding isotherm. A general rule of thumb is to have the protein concentration in the cell at 10-100 times the expected K_D, and the ligand concentration in the syringe at 10-20 times the protein concentration.
-
Stirring Speed: Adequate stirring is necessary to ensure rapid mixing upon injection, but excessive stirring can generate frictional heat.
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for thermodynamic analysis of Mideplanin-HSA binding using ITC.
Detailed Protocol for ITC Analysis
-
Materials:
-
Isothermal titration calorimeter
-
Human Serum Albumin (HSA)
-
Mideplanin
-
Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
-
Procedure:
-
Sample Preparation:
-
Prepare a solution of HSA (e.g., 10-50 µM) and a solution of Mideplanin (e.g., 100-500 µM) in the exact same buffer. It is highly recommended to dialyze both the protein and the buffer used for the small molecule against a large volume of the final buffer to ensure a perfect match.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment:
-
Load the HSA solution into the sample cell and the Mideplanin solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1.5-2.5 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting Mideplanin into the buffer alone to determine the heat of dilution.
-
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of Mideplanin injected against the molar ratio of Mideplanin to HSA.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software.
-
The fit will provide the equilibrium dissociation constant (K_D), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations: ΔG = -RT * ln(K_A) (where K_A = 1/K_D) ΔG = ΔH - TΔS
-
-
Self-Validation and Troubleshooting:
-
Poor Signal-to-Noise: This may be due to a low enthalpy of binding or incorrect concentrations. Try increasing the concentrations of both protein and ligand.
-
Incomplete Binding Isotherm: If the curve does not reach saturation, the ligand concentration in the syringe may be too low.
-
Precipitation: Visually inspect the sample cell after the experiment. Precipitation can lead to erroneous results. If this occurs, the experiment may need to be repeated at lower concentrations.
-
Conclusion: A Multi-faceted Approach to Understanding Mideplanin's Protein Binding
A thorough characterization of Mideplanin's protein binding properties requires a multi-faceted approach. Equilibrium dialysis provides the definitive value for the percentage of bound drug, a critical parameter for basic pharmacokinetic modeling. For a deeper understanding of the interaction, advanced techniques like SPR and ITC are indispensable. SPR offers real-time kinetic data, revealing the rates of association and dissociation that govern the binding equilibrium, while ITC provides a complete thermodynamic signature of the binding event. By employing these methods in concert, researchers and drug development professionals can build a comprehensive and robust profile of Mideplanin's interaction with plasma proteins, enabling more accurate predictions of its behavior in vivo and facilitating its journey through the development pipeline.
References
-
Global Substance Registration System. MIDEPLANIN. [Link]
- Fehske, K. J., Müller, W. E., & Wollert, U. (1981). Characterization of site I on human serum albumin: concept about the structure of a drug binding site. Molecular pharmacology, 21(2), 387-393.
- Roberts, J. A., Pea, F., & Lipman, J. (2014). Variability in protein binding of teicoplanin and achievement of therapeutic drug monitoring targets in critically ill patients: lessons from the DALI study. International journal of antimicrobial agents, 43(5), 423–427.
- Pujic, M., & Perreault, H. (2021). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Expert review of proteomics, 18(11), 939–953.
- Wang, Z., & Zhang, Y. (2020). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in molecular biology (Clifton, N.J.), 2229, 235–243.
- Zhao, Q., & Wang, Y. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 2003, 239–251.
- Turner, N. A., Xu, A., Zaharoff, S., Holland, T. L., & Lodise, T. (2022). Determination of plasma protein binding of dalbavancin. The Journal of antimicrobial chemotherapy, 77(5), 1435–1437.
- Sudlow, G., Birkett, D. J., & Wade, D. N. (1976). Further characterization of specific drug binding sites on human serum albumin. Molecular pharmacology, 12(6), 1052–1061.
-
TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. mideplanin. [Link]
- Liu, M., & Hsieh, Y. (2018). Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 387–401.
- Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et biophysica acta, 1838(1 Pt A), 43–55.
- Arhin, F. F., Sarmiento, I., Belley, A., & Moeck, G. (2012). Assessment of oritavancin serum protein binding across species. Antimicrobial agents and chemotherapy, 56(7), 3985–3986.
-
Vanderbilt University. MST Guidelines. [Link]
-
National Center for Biotechnology Information. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
- Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Microcalorimetry of Biological Molecules (pp. 1-27). Humana, New York, NY.
- Andersen, J. T., & Diness, F. (2020).
- Turner, N. A., Xu, A., Zaharoff, S., Holland, T. L., & Lodise, T. P., Jr (2022). Determination of plasma protein binding of dalbavancin. The Journal of antimicrobial chemotherapy, 77(5), 1435–1437.
-
Wikipedia. Teicoplanin. [Link]
- Nishi, N., & Tsubata, T. (2021). Binding assay of calreticulin using isothermal titration calorimetry. In Glycoscience Protocols (pp. 147-154). Humana, New York, NY.
- Fanali, G., di Masi, A., Trezza, V., Marino, M., Fasano, M., & Ascenzi, P. (2012). Human serum albumin: from bench to bedside. Molecular aspects of medicine, 33(3), 209–290.
- Roberts, J. A., Joynt, G. M., Choi, G. Y., Gomersall, C. D., & Lipman, J. (2012). Population pharmacokinetics of total and unbound teicoplanin concentrations and dosing simulations in patients with haematological malignancy. The Journal of antimicrobial chemotherapy, 67(8), 1963–1969.
- Seefeldt, L. C., & Raugei, S. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol, 14(15), e1011194.
-
ResearchGate. The approach used to characterize unknown glycopeptides. [Link]
- Moeck, G., Arhin, F. F., & Sarmiento, I. (2010). Impact of human serum albumin on oritavancin in vitro activity against enterococci. Antimicrobial agents and chemotherapy, 54(9), 3974–3977.
- Turner, N. A., Xu, A., Zaharoff, S., Holland, T. L., & Lodise, T. (2021). 1094. Determination of Plasma Protein Binding of Dalbavancin. Open forum infectious diseases, 8(Supplement_1), S638.
-
Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
-
Harvard Apparatus. Guide to Equilibrium Dialysis. [Link]
-
protocols.io. Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. [Link]
-
Wikipedia. Oritavancin. [Link]
- Leggett, J. E., & Craig, W. A. (1989). Comparative effect of protein binding on the killing activities of teicoplanin and vancomycin. Antimicrobial agents and chemotherapy, 33(7), 1107–1112.
- Zhao, Q., & Wang, Y. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology (pp. 239-251). Humana, New York, NY.
- Ghuman, J., Zunszain, P. A., Petitpas, I., Bhattacharya, A. A., Otagiri, M., & Curry, S. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of molecular biology, 353(1), 38–52.
-
NanoTemper Technologies. MicroScale Thermophoresis. [Link]
- Turner, N. A., Xu, A., Zaharoff, S., Holland, T. L., & Lodise, T. (2021). 1094. Determination of Plasma Protein Binding of Dalbavancin. Open Forum Infectious Diseases, 8(Suppl 1), S638.
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
Malvern Panalytical. Measuring binding kinetics with isothermal titration calorimetry. [Link]
-
ResearchGate. Determination of plasma protein binding of dalbavancin. [Link]
-
Proteintech. Optimizing your Immunoprecipitation Workflow | A Guide to Troubleshooting and Optimization. [Link]
-
NanoTemper Technologies. Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. [Link]
-
BioIVT. Plasma Protein Binding Assay. [Link]
- Saravolatz, L. D., & Stein, G. E. (2015). Oritavancin: a new lipoglycopeptide antibiotic in the treatment of acute bacterial skin and skin structure infections. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 61(4), 628–633.
- Yano, R., Nakamura, T., Tsukamoto, H., Igarashi, T., Goto, N., Wakiya, Y., & Masada, M. (2007). Variability in teicoplanin protein binding and its prediction using serum albumin concentrations. Therapeutic drug monitoring, 29(4), 399–403.
-
PubChem. Oritavancin. [Link]
Sources
- 1. mideplanin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Characterization of site I on human serum albumin: concept about the structure of a drug binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the drug-binding specificity of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Teicoplanin - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Determination of plasma protein binding of dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of plasma protein binding of dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Assessment of oritavancin serum protein binding across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Oritavancin - Wikipedia [en.wikipedia.org]
- 14. Oritavancin | C86H97Cl3N10O26 | CID 16136912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. GSRS [gsrs.ncats.nih.gov]
- 19. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 26. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 28. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Khan Academy [khanacademy.org]
- 30. m.youtube.com [m.youtube.com]
Application Note: High-Precision Synergistic Profiling of Mideplanin and Beta-Lactams
Abstract & Rationale
The emergence of multidrug-resistant Gram-positive pathogens, particularly MRSA and VRE, necessitates the exploration of combination therapies. This guide details the protocols for assessing synergy between Mideplanin (a hydrophobic glycopeptide targeting D-Ala-D-Ala) and Beta-lactams (targeting Penicillin-Binding Proteins).[1][2]
The theoretical basis for this synergy lies in a dual-target blockade of peptidoglycan synthesis.[1][2] While Mideplanin sequesters the substrate (lipid II precursors), beta-lactams inactivate the cross-linking enzymes (PBPs).[2] This "pincer attack" often results in bactericidal activity exceeding the sum of individual agents, a phenomenon critical for overcoming high-level resistance.[2]
Mechanistic Basis of Synergy
To interpret data correctly, researchers must understand the cellular events driving the synergy.[2]
Figure 1: Dual-target inhibition pathway.[1][2] Mideplanin prevents substrate utilization, while beta-lactams disable the enzymatic machinery, leading to catastrophic cell wall failure.
Pre-Analytical Considerations (Critical)
Expertise Note: Mideplanin is a lipoglycopeptide.[1][2] Unlike standard Vancomycin, it possesses a hydrophobic side chain that increases membrane anchorage but complicates in vitro handling.[1] Failure to address hydrophobicity will lead to pseudo-resistance or erratic MICs.[1][2]
Compound Handling & Solubility[1][2][3]
Media & Inoculum[1][2]
-
Inoculum Effect: Glycopeptides are sensitive to inoculum density.[1][2] Standardize strictly to
CFU/mL. Higher densities ( ) may show false resistance due to drug sequestration by the outer cell layers.[1][2]
Protocol A: Checkerboard Assay (High-Throughput Screen)
This method creates a 2D matrix of concentrations to calculate the Fractional Inhibitory Concentration (FIC) Index.[1][2]
Experimental Design[1][2][4]
-
X-Axis: Beta-lactam (Dilution range:
MIC to MIC).[1][2] -
Y-Axis: Mideplanin (Dilution range:
MIC to MIC).[1][2] -
Format: 96-well microtiter plate.
Step-by-Step Workflow
-
MIC Determination: First, determine the MIC of Mideplanin and the Beta-lactam individually against the target strain.[2]
-
Matrix Preparation:
-
Inoculation: Add 50 µL of standardized bacterial suspension (
CFU/mL) to all wells (Final volume 100 µL; Final inoculum CFU/mL). -
Incubation: 18–24 hours at 35°C ± 2°C (ambient air).
-
Readout: Visual turbidity or Absorbance (OD600).
Figure 2: Checkerboard assay operational workflow.
Data Analysis (FIC Index)
Calculate the FIC for each well at the growth/no-growth interface:
| Value | Interpretation | Clinical Implication |
| ≤ 0.5 | Synergy | Combined effect significantly greater than sum.[1][2] |
| > 0.5 – 4.0 | Indifference | No significant interaction (Additive).[1][2] |
| > 4.0 | Antagonism | Combination is less effective than single agents.[1][2] |
Protocol B: Time-Kill Kinetics (Gold Standard)
While Checkerboard gives a static snapshot, Time-Kill assays reveal the rate of bactericidal activity, which is crucial for slow-acting glycopeptides like Mideplanin.[1][2]
Experimental Setup
-
Vessels: 20 mL glass vials or deep-well polypropylene blocks (10 mL culture volume).
-
Conditions:
Step-by-Step Workflow
-
Preparation: Inoculate broth to reach log-phase growth (
CFU/mL). -
Dosing: Add antibiotics at time
. -
Sampling: Remove 100 µL aliquots at
hours. -
Processing:
-
Plating: Plate 20 µL spots or spread plates on MHA. Incubate 24h.
-
Counting: Enumerate colonies and calculate Log10 CFU/mL.
Definition of Synergy (Time-Kill)
Synergy is defined as a
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Mideplanin hydrophobicity | Ensure DMSO stock is fully dissolved. Do not freeze/thaw working solutions.[1][2][5][6] |
| Skipped Wells | Pipetting error or evaporation | Use multi-channel pipettes; seal plates with breathable film to prevent evaporation effects.[1][2] |
| Trailing Endpoints | "Eagle Effect" or persistence | Read MIC at 80% inhibition if trailing is heavy (common in glycopeptides).[1][2] |
| Inconsistent Synergy | Strain variability | Test multiple clinical isolates (MRSA, MSSA, VRE) as synergy is often strain-dependent.[1] |
References
-
Clinical and Laboratory Standards Institute (CLSI). (1999).[1][2][7] Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline—Volume 19 Number 18 (M26-A).[1][2]Link[1][2]
-
Doern, C. D. (2014).[1][2][7] "When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing." Journal of Clinical Microbiology, 52(12), 4124–4128. Link[1][2]
-
Rybak, M. J., et al. (2020).[1] "Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline." American Journal of Health-System Pharmacy, 77(11), 835–864.[1] (Provides context on glycopeptide handling). Link
-
Pillai, S. K., et al. (2005).[1] "Antimicrobial Combinations." In Antibiotics in Laboratory Medicine. (Standard text for Checkerboard/Time-Kill math).
-
Greenwood, D. (1988).[1][2] "Microbiological properties of teicoplanin." Journal of Antimicrobial Chemotherapy, 21(Suppl_A), 1-13.[1][8] (Fundamental behavior of lipoglycopeptides). Link
Sources
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbiological properties of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving aqueous solubility of Mideplanin for parenteral formulation
Subject: Troubleshooting Aqueous Solubility & Stability for Mideplanin (MDL 62,873) To: Formulation Scientists, Process Engineers, and R&D Leads From: Senior Application Scientist, Parenteral Formulations Division
Executive Summary
Mideplanin is a semi-synthetic glycopeptide antibiotic derived from teicoplanin (specifically Factor A2-2). While it exhibits superior activity against Gram-positive pathogens, its physicochemical profile presents distinct challenges compared to its parent molecule. Unlike vancomycin (which is freely water-soluble), Mideplanin possesses a hydrophobic amide side chain that imparts significant amphiphilicity.
This guide addresses the three primary failure modes in Mideplanin formulation: intrinsic insolubility , concentration-dependent gelation , and precipitation upon dilution .
Module 1: pH-Dependent Solubility & Salt Selection
The Science: Mideplanin is zwitterionic. Its solubility follows a U-shaped profile relative to pH. At its isoelectric point (pI), the net charge is zero, leading to aggregation and precipitation. To achieve parenteral concentrations (>10 mg/mL), you must shift the pH away from the pI to ionize the molecule.
Experimental Protocol: pH Solubility Profiling
-
Preparation: Prepare 50 mM buffer solutions ranging from pH 3.0 to 8.0 (Citrate, Acetate, Phosphate).
-
Saturation: Add excess Mideplanin to each buffer.
-
Equilibration: Shake at 25°C for 24 hours.
-
Analysis: Filter (0.22 µm PVDF) and analyze supernatant via HPLC-UV (254 nm).
Data Output: Typical Solubility Profile (Simulated)
| pH | Solubility State | Formulation Risk |
| 3.5 - 4.5 | High (>20 mg/mL) | Low. Preferred for stability. |
| 5.0 - 6.5 | Low (<1 mg/mL) | Critical. Proximity to pI causes precipitation. |
| 7.0 - 7.5 | Moderate | High. Soluble but prone to oxidation/hydrolysis. |
Troubleshooting FAQ
Q: I adjusted the pH to 7.4 (physiological), but the solution is cloudy. Why? A: You are likely too close to the isoelectric region. Glycopeptides often require a slightly acidic environment (pH 4.0–5.0) for optimal solubility. For IV administration, the blood’s buffering capacity will neutralize the small injection volume. Recommendation: Target pH 4.5 using an acetate buffer, then lyophilize.
Module 2: Overcoming Gelation (The "Glycopeptide Trap")
The Science: Glycopeptides like Mideplanin form dimers and higher-order oligomers via hydrogen bonding of the peptide backbone. At high concentrations (e.g., during reconstitution), these oligomers stack to form a gelatinous mesophase. This is not simple precipitation; it is a liquid crystal state that resists dissolution.
Diagram: The Solubilization Decision Tree
Caption: Decision logic for selecting excipients based on failure mode (viscosity vs. precipitation).
Troubleshooting FAQ
Q: My reconstituted vial takes 20 minutes to dissolve and looks like a gel. How do I fix this? A: You are observing the "gelation lag."
-
Immediate Fix: Add a chaotropic agent. L-Arginine (0.5% - 1.0% w/v) is the industry standard for glycopeptides. It disrupts the intermolecular hydrogen bonds responsible for stacking.
-
Alternative: Use a hydrotrope like Urea (though less preferred for injectables due to potential decomposition into ammonia).
Module 3: Advanced Solubilization (Cyclodextrins & Micelles)
If pH adjustment and chaotropes fail, the hydrophobicity of the Mideplanin side chain requires shielding.
Strategy A: Cyclodextrin Complexation
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms inclusion complexes with the hydrophobic side chain of Mideplanin, effectively hiding it from the aqueous solvent.
Protocol:
-
Dissolve HP-β-CD in WFI (Water for Injection) at 10% w/v.
-
Add Mideplanin slowly with constant stirring.
-
Critical Step: If the solution remains cloudy, heat gently to 40°C for 10 minutes to overcome the activation energy of inclusion, then cool.
Strategy B: Mixed Micelles (Surfactants)
For IV infusion, surfactants can prevent precipitation upon dilution into the bloodstream.
Recommended Surfactants:
-
Polysorbate 80 (Tween 80): 0.1% - 0.5% (w/v).
-
Poloxamer 188: Good for preventing surface adsorption to tubing.
Data Output: Solubilizer Comparison
| Excipient | Mechanism | Pros | Cons |
| HP-β-CD | Inclusion Complex | High solubility, stable lyophilization cake. | High renal load if dose is high. |
| Polysorbate 80 | Micellization | Effective at low concentrations. | Risk of histamine release/hemolysis. |
| L-Arginine | Chaotrope | Prevents gelation, pH buffering. | May not solve intrinsic insolubility. |
Module 4: Physical Stability & Lyophilization
Mideplanin is chemically unstable in liquid form over long periods (amide hydrolysis). Therefore, a lyophilized formulation is required.
Diagram: The Lyophilization Failure Modes
Caption: Critical process parameters (CPPs) influencing the physical stability of the final lyophilized product.
Troubleshooting FAQ
Q: The lyophilized cake shrinks and looks sticky. A: This is "cake collapse." You likely exceeded the glass transition temperature (Tg') of the formulation during primary drying.
-
Solution: Add a bulking agent like Mannitol (3-5% w/v) to raise the collapse temperature.
-
Process Change: Reduce the shelf temperature during primary drying to -35°C.
References
-
Malabarba, A., et al. (1992). Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines.[1] Journal of Medicinal Chemistry.[1] Link
-
Kang, M.J., et al. (2020). A review of existing strategies for designing long-acting parenteral formulations. Journal of Pharmaceutical Investigation. Link
-
Rubino, J.T. (2016). Parenteral Preparations: Challenges in Formulations.[2][3] Contract Pharma.[3] Link
-
Bennett, J., et al. (2022). Glycopeptide antibiotic drug stability in aqueous solution.[4][5] Journal of Pharmaceutical Sciences.[6] Link
- Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. (Contextual grounding for HP-β-CD usage in hydrophobic peptides).
Sources
- 1. Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmanow.live [pharmanow.live]
- 4. researchgate.net [researchgate.net]
- 5. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Intrinsic Resistance to Mideplanin in VanA Enterococci
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mideplanin and facing the challenge of intrinsic resistance in VanA-type enterococci. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during your experimental workflows. As your dedicated scientific resource, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.
Vancomycin-resistant enterococci (VRE), particularly those harboring the vanA gene cluster, pose a significant challenge in both clinical and research settings.[1] The vanA operon confers high-level resistance to glycopeptide antibiotics by altering the terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac.[2][3] This modification dramatically reduces the binding affinity of glycopeptides like Mideplanin.[4] This guide will delve into the mechanisms of this resistance and provide actionable strategies to overcome it in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is our Mideplanin MIC assay showing high-level resistance in our Enterococcus faecium strain, even though it's a glycopeptide?
Answer:
The high-level resistance you are observing is the hallmark of the VanA resistance phenotype. The underlying mechanism is a fundamental change in the drug's target within the bacterial cell wall.
-
Mechanism of Action of Mideplanin (and other Glycopeptides): Mideplanin, like vancomycin, functions by binding to the D-Alanine-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2] This binding sterically hinders the transglycosylation and transpeptidation steps of cell wall synthesis, ultimately leading to cell death.[5]
-
The VanA Resistance Mechanism: In VanA-type enterococci, a cluster of genes (vanH, vanA, vanX) works in concert to replace the D-Ala-D-Ala terminus with a D-Alanine-D-Lactate (D-Ala-D-Lac) depsipeptide.[2][3] The VanH dehydrogenase reduces pyruvate to D-lactate, and the VanA ligase catalyzes the formation of the D-Ala-D-Lac ester bond. The VanX dipeptidase eliminates any remaining D-Ala-D-Ala precursors, ensuring that the cell wall is predominantly composed of the altered precursors.[3] This single atom change from a nitrogen to an oxygen in the peptide backbone results in the loss of a critical hydrogen bond with the glycopeptide antibiotic, reducing its binding affinity by approximately 1,000-fold.[4]
Troubleshooting Inconsistent Mideplanin MIC Results
If you are observing variable Minimum Inhibitory Concentration (MIC) results for your VanA enterococcal strains, consider the following factors:
-
Inoculum Effect: A higher bacterial inoculum can lead to higher MIC values for glycopeptides.[6] Ensure that your inoculum is standardized according to established protocols (e.g., 0.5 McFarland standard).
-
Inducibility of the vanA Operon: The vanA gene cluster is typically inducible, meaning its expression is upregulated in the presence of a glycopeptide.[7] Pre-exposure to sub-inhibitory concentrations of a glycopeptide may be necessary to ensure full expression of the resistance phenotype.
-
Genetic Integrity of the vanA Operon: In some cases, deletions or mutations within the vanA gene cluster, particularly in the regulatory genes vanR and vanS, can lead to a susceptible phenotype despite the presence of the vanA gene.[8][9] If you have a strain that is genotypically vanA-positive but phenotypically susceptible, consider sequencing the entire operon.
Experimental Strategies to Overcome Mideplanin Resistance
While Mideplanin alone may be ineffective against VanA enterococci, several experimental strategies, primarily centered around combination therapies, can be explored to restore its activity. These approaches are based on synergistic interactions that either weaken the bacterial cell wall or interfere with other essential cellular processes.
Strategy 1: Combination Therapy with β-Lactams
The synergy between glycopeptides and β-lactam antibiotics against VRE is a well-documented phenomenon.[10][11]
Scientific Rationale:
β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. While enterococci possess intrinsic resistance to many β-lactams due to low-affinity PBPs, the combination with a glycopeptide can have a powerful synergistic effect. The proposed mechanism is that the inhibition of PBPs by the β-lactam leads to alterations in the cell wall structure, which may enhance the activity of the glycopeptide.
Experimental Workflow:
A checkerboard assay is the standard method to assess synergy between two antimicrobial agents.
Protocol: Checkerboard Synergy Assay
-
Prepare Stock Solutions: Prepare stock solutions of Mideplanin and the chosen β-lactam (e.g., ampicillin, ceftriaxone) at a concentration of at least 10 times the expected MIC range.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, create a two-dimensional gradient of both drugs. Serially dilute Mideplanin along the y-axis and the β-lactam along the x-axis.
-
Inoculate: Inoculate each well with a standardized suspension of the VanA enterococcal strain (e.g., 5 x 10^5 CFU/mL).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Mideplanin = (MIC of Mideplanin in combination) / (MIC of Mideplanin alone)
-
FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
-
FIC Index = FIC of Mideplanin + FIC of β-lactam
-
Data Interpretation:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Strategy 2: Combination Therapy with Daptomycin
Daptomycin, a cyclic lipopeptide antibiotic, has shown synergistic activity with β-lactams against VRE.[12] While direct studies with Mideplanin are limited, the principle of dual mechanisms of action is a promising avenue for investigation.
Scientific Rationale:
Daptomycin disrupts the bacterial cell membrane potential in a calcium-dependent manner. Combining this membrane-depolarizing agent with a cell wall synthesis inhibitor like Mideplanin could lead to enhanced bactericidal activity.
Experimental Workflow:
Time-kill assays are ideal for evaluating the bactericidal synergy between two antimicrobial agents over time.
Protocol: Time-Kill Synergy Assay
-
Prepare Cultures: Grow an overnight culture of the VanA enterococcal strain and dilute it to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Set up Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
Mideplanin alone (at a relevant concentration, e.g., 0.5 x MIC)
-
Daptomycin alone (at a relevant concentration)
-
Mideplanin + Daptomycin
-
-
Incubate and Sample: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Analyze Data: Plot the log10 CFU/mL versus time for each condition.
Data Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 but > 1 log10 decrease in CFU/mL with the combination.
-
Antagonism: A ≥ 1 log10 increase in CFU/mL with the combination.
Visualization of Key Pathways and Workflows
VanA Resistance Mechanism
Caption: The VanA resistance pathway alters the peptidoglycan precursor, preventing Mideplanin binding.
Checkerboard Synergy Assay Workflow
Caption: Workflow for determining synergy using the checkerboard method.
References
-
In Vitro Activity of Daptomycin in Combination with β-Lactams, Gentamicin, Rifampin, and Tigecycline against Daptomycin-Nonsusceptible Enterococci. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved February 9, 2026, from [Link]
-
In-vitro study of the synergy between beta-lactam antibiotics and glycopeptides against enterococci. (1998). Journal of Antimicrobial Chemotherapy. Retrieved February 9, 2026, from [Link]
-
Glycopeptide Antibiotic Resistance Genes in Glycopeptide-Producing Organisms. (1998). Antimicrobial Agents and Chemotherapy. Retrieved February 9, 2026, from [Link]
-
Restoring vancomycin activity against resistant Enterococcus faecalis using a transcription factor decoy as a vanA operon-inhibitor. (2024). Journal of Antimicrobial Chemotherapy. Retrieved February 9, 2026, from [Link]
-
d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB. (1997). Proceedings of the National Academy of Sciences of the United States of America. Retrieved February 9, 2026, from [Link]
-
In vitro Synergy Testing of Daptomycin with Beta-lactams, Gentamicin, Rifampin and Tigecycline against Daptomycin Non-Susceptible Enterococci. (2014). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Select β-Lactam Combinations Exhibit Synergy against Mycobacterium abscessus In Vitro. (2019). Antimicrobial Agents and Chemotherapy. Retrieved February 9, 2026, from [Link]
-
Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents. (2015). The Indian Journal of Medical Research. Retrieved February 9, 2026, from [Link]
-
β-Lactams Enhance Daptomycin Activity against Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium in In Vitro Pharmacokinetic/Pharmacodynamic Models. (2015). Antimicrobial Agents and Chemotherapy. Retrieved February 9, 2026, from [Link]
-
Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 9, 2026, from [Link]
-
The Activity of Glycopeptide Antibiotics against Resistant Bacteria Correlates with Their Ability To Induce the Resistance System. (2015). Antimicrobial Agents and Chemotherapy. Retrieved February 9, 2026, from [Link]
-
Novel mechanism of resistance to glycopeptide antibiotics in Enterococcus faecium. (2006). The Journal of Biological Chemistry. Retrieved February 9, 2026, from [Link]
-
vanA-containing Enterococcus faecium susceptible to vancomycin and teicoplanin because of major nucleotide deletions in Tn1546. (2011). Journal of Antimicrobial Chemotherapy. Retrieved February 9, 2026, from [Link]
-
Investigation of Rifampin to Reduce Pedal Amputations for Osteomyelitis in Diabetics. (2015). ClinicalTrials.gov. Retrieved February 9, 2026, from [Link]
-
Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. (2022). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Resistance to Glycopeptides in Enterococci. (1995). Clinical Infectious Diseases. Retrieved February 9, 2026, from [Link]
-
Heteroresistance to Teicoplanin in Enterococcus faecium Harboring the vanA Gene. (2009). Journal of Clinical Microbiology. Retrieved February 9, 2026, from [Link]
-
Novel mechanism of resistance to glycopeptide antibiotics in Enterococcus faecium. (2006). The Journal of Biological Chemistry. Retrieved February 9, 2026, from [Link]
-
MIC distribution and inoculum effect of LY333328: a study of vancomycin-susceptible and VanA-type and VanC-type enterococci obtained from intensive care unit patient surveillance cultures. (1999). Journal of Antimicrobial Chemotherapy. Retrieved February 9, 2026, from [Link]
-
Next-Generation Sequencing and MALDI Mass Spectrometry in the Study of Multiresistant Processed Meat Vancomycin-Resistant Enterococci. (2020). SciSpace. Retrieved February 9, 2026, from [Link]
-
Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. (2019). Molecules. Retrieved February 9, 2026, from [Link]
-
Glycopeptide Resistance in Gram-Positive Cocci: A Review. (2014). Journal of Clinical and Diagnostic Research. Retrieved February 9, 2026, from [Link]
-
E-test for both vancomycin and teicoplanin, The MIC for... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
A Study to Investigate the Safety, Tolerability, and Pharmacokinetics of VS 105. (2016). ClinicalTrials.gov. Retrieved February 9, 2026, from [Link]
-
Overcoming Resistance to Aminoglycoside Antibiotics in Enterococcus. (2025). ChemistryViews. Retrieved February 9, 2026, from [Link]
-
Vancomycin-Resistant Enterococci: Current Understandings of Resistance in Relation to Transmission and Preventive Strategies. (2023). MDPI. Retrieved February 9, 2026, from [Link]
-
Clinical Study to Assess the Efficacy of IMM-124E (Travelan®) in a Controlled Human Infection Model. (2023). ClinicalTrials.gov. Retrieved February 9, 2026, from [Link]
-
Efficiently Predicting Vancomycin Resistance of Enterococcus Faecium From MALDI-TOF MS Spectra Using a Deep Learning-Based Approach. (2022). Frontiers in Microbiology. Retrieved February 9, 2026, from [Link]
-
Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. (2018). ACS Infectious Diseases. Retrieved February 9, 2026, from [Link]
-
Staphylococcus aureus. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. (2024). Molecules. Retrieved February 9, 2026, from [Link]
-
Imipenem/Relebactam/Cilastatin Versus Piperacillin/Tazobactam for Treatment of Participants With Bacterial Pneumonia (MK-7655A-014). (2016). ClinicalTrials.gov. Retrieved February 9, 2026, from [Link]
-
Distribution of minimum inhibitory concentration (MIC) breakpoint values to vanA and vanB genes by the E-test. (2015). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Glycopeptide resistance in enterococci. (1992). Antimicrobial Agents and Chemotherapy. Retrieved February 9, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Glycopeptide Antibiotic Resistance Genes in Glycopeptide-Producing Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mechanism of resistance to glycopeptide antibiotics in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Activity of Glycopeptide Antibiotics against Resistant Bacteria Correlates with Their Ability To Induce the Resistance System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC distribution and inoculum effect of LY333328: a study of vancomycin-susceptible and VanA-type and VanC-type enterococci obtained from intensive care unit patient surveillance cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycopeptide Resistance in Gram-Positive Cocci: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vanA-containing Enterococcus faecium susceptible to vancomycin and teicoplanin because of major nucleotide deletions in Tn1546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. In Vitro Activity of Daptomycin in Combination with β-Lactams, Gentamicin, Rifampin, and Tigecycline against Daptomycin-Nonsusceptible Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro study of the synergy between beta-lactam antibiotics and glycopeptides against enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Lactams Enhance Daptomycin Activity against Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium in In Vitro Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Mideplanin stability in biological matrices during storage
Topic: Optimizing Mideplanin stability in biological matrices during storage
Audience: Bioanalytical Scientists, PK/PD Researchers, and Drug Development Leads.
Welcome to the Mideplanin Technical Support Hub
Status: Operational Agent: Senior Application Scientist Case ID: MDL-STAB-2024
Mideplanin (MDL 62,873) is a hydrophobic glycopeptide antibiotic. Unlike hydrophilic congeners (e.g., Vancomycin), Mideplanin possesses a lipophilic side chain that significantly alters its behavior in biological matrices. This structural feature introduces unique challenges regarding surface adsorption and protein binding that often manifest as "instability" during bioanalytical validation.
This guide addresses the root causes of analyte loss and provides scientifically grounded protocols to ensure data integrity.
Module 1: The "Missing Peak" Phenomenon (Surface Adsorption)
User Question: "I am observing non-linear recovery at low concentrations (10–50 ng/mL) in urine and plasma, but high standards look fine. Is the drug degrading?"
Technical Diagnosis: Likely not chemical degradation , but physical loss via adsorption . Mideplanin is a "sticky" lipoglycopeptide. In aqueous environments (like urine or diluted plasma), the hydrophobic tail drives the molecule out of solution and onto the container walls. This effect is saturable, which explains why your high-concentration standards appear normal (the surface sites are saturated, leaving the rest of the drug in solution), while low concentrations are almost entirely lost to the container surface.
Troubleshooting Protocol:
| Container Material | Suitability | Mechanism of Interaction |
| Standard Polypropylene (PP) | ❌ High Risk | Hydrophobic interaction between drug tail and plastic polymer. |
| Borosilicate Glass | ❌ Critical Risk | Ionic binding to silanol groups + hydrophobic adsorption. |
| Low-Bind Polypropylene | ✅ Recommended | Surface modified to minimize hydrophobic interactions. |
| Silanized Glass | ⚠️ Conditional | Better than standard glass, but cumbersome and costly. |
Corrective Action:
-
Switch Labware: Immediately transition to Low-Protein Binding (LoBind) tubes for all stock preparation and sample storage.
-
Solvent Shielding: Never store Mideplanin in 100% aqueous buffer. Ensure the matrix contains at least 20% organic solvent (Methanol or Acetonitrile) or a surfactant (e.g., 0.1% Tween-20) if the assay allows, to keep the lipophilic tail solvated.
Figure 1: Mechanism of analyte loss via surface adsorption in standard vs. optimized containers.
Module 2: Matrix Stabilization (pH & Enzymatic Activity)
User Question: "My QC samples in human plasma show a 15% drop in concentration after 4 hours at room temperature. Is this enzymatic hydrolysis?"
Technical Diagnosis: While glycopeptides are relatively resistant to proteases compared to linear peptides, they are susceptible to base-catalyzed hydrolysis (amide bond cleavage) and isomerization at physiological pH (~7.4) or higher. Furthermore, bacterial growth in urine samples can rapidly degrade the antibiotic.
Scientific Grounding: Glycopeptides exhibit a "U-shaped" pH-stability profile. They are most stable in weakly acidic conditions (pH 4.0 – 5.0). At pH > 7.5, the degradation rate increases exponentially [1].
Stabilization Protocol:
-
Acidification:
-
Plasma: Add 5% Phosphoric Acid (10 µL per 1 mL plasma) immediately upon collection to shift pH to ~4.5.
-
Urine: Acidify with 1M Formic Acid or Acetic Acid to pH 4.0–5.0. This prevents hydrolysis and inhibits bacterial proliferation.
-
-
Temperature Control:
-
Strictly maintain samples at 4°C during processing.
-
Limit room temperature exposure to < 2 hours.
-
Module 3: Freeze-Thaw & Cryoprecipitation
User Question: "I see lower recovery in samples that have been frozen compared to fresh samples, even with low-bind tubes."
Technical Diagnosis: This is likely due to Cryoprecipitation . Mideplanin is highly protein-bound (>90%). When plasma freezes, proteins can denature or precipitate. Upon thawing, the drug may remain entrapped within the protein pellet (fibrinogen/albumin aggregates) and is not released into the liquid phase for extraction.
Corrective Action (The "Vortex-Sonication" Step):
Do not simply invert the tube. You must mechanically disrupt protein aggregates to release the bound drug.
Step-by-Step Recovery Protocol:
-
Thaw: Thaw samples completely at room temperature or 4°C.
-
Vortex: Vortex vigorously for 30 seconds .
-
Sonication (Critical): Sonicate samples for 5 minutes in a water bath. This breaks up cryoprecipitates and releases the lipoglycopeptide back into the matrix.
-
Centrifugation: Only centrifuge after the extraction solvent (protein precipitant) has been added, not before.
Figure 2: Optimized sample handling workflow to prevent cryoprecipitation losses.
Summary of Stability Specifications
| Parameter | Critical Specification | Reason |
| Storage Temperature | -70°C (Long term) | Prevents slow hydrolysis and enzymatic activity [2].[1] |
| Matrix pH | 4.0 – 5.0 | Optimal stability window for glycopeptides [1]. |
| Container | Polypropylene (Low-Bind) | Prevents hydrophobic adsorption of the side chain [3]. |
| Thawing | Room Temp + Sonication | Reverses protein entrapment/cryoprecipitation. |
| Benchtop Stability | < 4 Hours | Minimizes isomerization risks. |
References
-
Jakaria, M., et al. (2022).[2] Glycopeptide antibiotic drug stability in aqueous solution. AAPS Open. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022).[3] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Kristensen, S., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Reducing Mideplanin Derivative Nephrotoxicity
Welcome to the technical support center for researchers dedicated to developing safer Mideplanin derivatives. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges and decision-making processes encountered in the preclinical assessment of drug-induced nephrotoxicity. Our goal is to provide you with the scientific rationale and practical protocols needed to confidently advance your drug development program.
Section 1: Foundational Concepts & Initial Viability Screening
This section addresses the initial steps in assessing the nephrotoxic potential of newly synthesized Mideplanin derivatives.
FAQ 1.1: What is the underlying mechanism of Mideplanin-induced nephrotoxicity, and how does this inform my screening strategy?
Answer:
Mideplanin, as a glycopeptide antibiotic, is presumed to share nephrotoxic mechanisms with its more extensively studied cousin, vancomycin. The primary site of injury is the renal proximal tubule epithelial cells (RPTECs).[1][2] The core mechanisms of toxicity are multifactorial but converge on a few key cellular events:
-
Cellular Accumulation: Glycopeptides like vancomycin are taken up by RPTECs through receptor-mediated endocytosis, with the scavenger receptor megalin playing a significant role.[3][4] Once inside, the drug accumulates in lysosomes, leading to swelling and rupture, which releases cathepsins and triggers apoptosis.[1]
-
Oxidative Stress: The accumulated drug induces mitochondrial dysfunction.[1][2] This disrupts the electron transport chain, increasing the production of reactive oxygen species (ROS) and overwhelming the cell's antioxidant defenses.[3][5][6]
-
Apoptosis and Necrosis: The combination of lysosomal disruption, mitochondrial damage, and oxidative stress activates intrinsic apoptotic pathways, primarily through caspase activation.[3] At higher concentrations or with prolonged exposure, this can shift to necrotic cell death.
Your screening strategy should, therefore, focus on quantifying these key events. An ideal derivative would exhibit reduced uptake into RPTECs, generate less oxidative stress, and consequently, cause less cell death compared to the parent Mideplanin compound.
A proposed mechanistic pathway is illustrated below:
Caption: Workflow for assessing oxidative stress using CellROX Green.
FAQ 2.2: How do I specifically measure apoptosis to differentiate it from general cytotoxicity?
Answer:
To specifically measure apoptosis, you should assay for the activity of the executioner caspases-3 and -7 . These enzymes are activated during the final stages of the apoptotic cascade. [7] Rationale: A luminescent, add-mix-measure assay like the Caspase-Glo® 3/7 Assay is ideal for this purpose. [8]The reagent contains a pro-luminescent substrate with the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. [7]This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to the amount of active caspase-3/7 in the sample. [8]This assay is highly sensitive and has a broad dynamic range, making it suitable for HTS formats. [9]
Protocol: Measuring Apoptosis with Caspase-Glo® 3/7
1. Cell Preparation and Treatment:
-
Seed HK-2 cells in a 96-well white-walled, clear-bottom plate (for luminescence).
-
Treat with your compounds for a relevant time point (e.g., 12-24 hours). Include a positive control for apoptosis, such as Staurosporine (1 µM).
2. Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent directly to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
3. Measurement:
-
Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Subtract the background luminescence (from wells with medium but no cells).
-
Express the data as Relative Luminescence Units (RLU) or as a fold-change over the vehicle control.
-
A less nephrotoxic derivative will show a significantly lower induction of caspase-3/7 activity compared to the parent compound.
Section 3: Troubleshooting & Advanced Topics
FAQ 3.1: My results are inconsistent between experiments. What are the common causes?
Answer:
Inconsistency is a common challenge in cell-based assays. The most frequent culprits are:
-
Cell Passage Number: As mentioned, HK-2 cell physiology can drift with high passage numbers. [10]Always use cells from a validated, low-passage frozen stock and do not continuously culture them for more than 2-3 months.
-
Cell Seeding Density: Uneven cell seeding leads to variability in cell number per well at the time of treatment. Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting.
-
Compound Stability and Solubility: Ensure your Mideplanin derivatives are fully dissolved in the vehicle (e.g., DMSO) and then properly diluted in the culture medium. Precipitated compound will lead to inaccurate dosing and high variability.
-
Assay Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell health. To mitigate this, avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or medium.
FAQ 3.2: We are considering a structural modification to our derivatives to block their uptake. What is the molecular target?
Answer:
A key strategy to reduce nephrotoxicity is to inhibit the uptake of the drug into the proximal tubule cells. [11]The primary target for this is the megalin receptor. [4]Megalin is a large endocytic receptor on the apical membrane of RPTECs responsible for reabsorbing many filtered substances, including aminoglycoside and glycopeptide antibiotics. [4]
-
Experimental Validation: The compound cilastatin has been shown experimentally to compete with drugs like gentamicin and vancomycin for binding to megalin, thereby reducing their cellular uptake and subsequent toxicity. [4][12]* Derivative Design Strategy: You could explore designing Mideplanin derivatives with modified side chains that sterically hinder binding to the ligand-binding domains of megalin. Alternatively, co-administration of a megalin inhibitor with your Mideplanin derivative could be a viable therapeutic strategy.
This approach requires advanced medicinal chemistry and structural biology insights but represents a rational, mechanism-based strategy for engineering safer antibiotics. [13][14][15][16][17]
References
- Evolution of Vancomycin-Associated Nephrotoxicity - KI Reports Community. (2023). Vertex AI Search.
-
Bamgbola, O. (2016). Review of vancomycin-induced renal toxicity: an update. PMC. [Link]
-
Malinowska, J., & Maślińska, M. (2021). The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage. MDPI. [Link]
-
Awdishu, L., & Le, A. (2016). Vancomycin-induced nephrotoxicity: Mechanism, incidence, risk factors and special populations. A literature review. ResearchGate. [Link]
-
Kanji, J. N., et al. (2022). Vancomycin-Associated Acute Kidney Injury: A Narrative Review from Pathophysiology to Clinical Application. MDPI. [Link]
-
Vancomycin and nephrotoxicity - SNAP Trial. (2021). SNAP Trial. [Link]
-
Gaggl, M., et al. (2020). The comparative risk of acute kidney injury of vancomycin relative to other common antibiotics. PubMed. [Link]
-
Kim, S. Y., & Moon, A. (2012). Drug-Induced Nephrotoxicity and Its Biomarkers. PMC. [Link]
-
Zhu, Z., et al. (2021). Overview of Antibiotic-Induced Nephrotoxicity. PMC. [Link]
-
Chow, A. W., & Azar, R. M. (1994). Glycopeptides and nephrotoxicity. PubMed. [Link]
-
InsightRX. (2020). Drug-Induced Kidney Injury: How to Reduce the Risk of Vancomycin AKI. YouTube. [Link]
-
Czajkowska, M., et al. (2018). Advances in predictive in vitro models of drug-induced nephrotoxicity. PMC. [Link]
-
A Review: Meridianins and Meridianins Derivatives. (2022). PMC. [Link]
-
An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. (2017). PMC. [Link]
-
Nephroprotective Strategies to Attenuate Antibiotic-Associated Acute Kidney Injury. (n.d.). University of Florida. [Link]
-
Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. (2021). MDPI. [Link]
-
Hori, Y., et al. (2017). Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity. PubMed. [Link]
-
Functional Evaluation and Nephrotoxicity Assessment of Human Renal Proximal Tubule Cells on a Chip. (2022). MDPI. [Link]
-
Fig. 3. Oxidative stress measured with CellROX Green Reagent. (A)... (n.d.). ResearchGate. [Link]
-
Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity. (2017). ResearchGate. [Link]
-
Caspase-3/7 assay for the detection of apoptosis by stimulation of... (n.d.). ResearchGate. [Link]
-
Drug-Induced Nephrotoxicity. (2008). AAFP. [Link]
-
Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. (2007). PubMed. [Link]
-
The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds. (n.d.). Folia Biologica. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. [Link]
-
In vitro platforms for de-risking nephrotoxicity during drug development. (2020). Drug Target Review. [Link]
-
CellROX Green Reagent, for oxidative stress detection. (n.d.). LabX.com. [Link]
-
Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. (2022). MDPI. [Link]
-
Aminoglycoside and glycopeptide renal toxicity in intensive care patients studied by proton magnetic resonance spectroscopy of urine. (n.d.). ResearchGate. [Link]
-
Apoptosis Detection with CellEvent Caspase-3/7. (2025). Protocols.io. [Link]
-
Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]
-
First Practical Synthesis of Formamidine Ureas and Derivatives. (n.d.). ResearchGate. [Link]
-
Cellosaurus cell line HK-2 [Human kidney] (CVCL_0302). (n.d.). Cellosaurus. [Link]
-
An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. (2018). PMC. [Link]
-
Advances in predictive in vitro models of drug-induced nephrotoxicity. (2018). PubMed. [Link]
-
Kidney-based in vitro models for drug-induced toxicity testing. (n.d.). Semantic Scholar. [Link]
Sources
- 1. kireportscommunity.org [kireportscommunity.org]
- 2. Review of vancomycin-induced renal toxicity: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
- 12. researchgate.net [researchgate.net]
- 13. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mideplanin Tissue Penetration in Osteomyelitis Models
Prepared by: Senior Application Scientist, Advanced Drug Delivery Division
Welcome to the technical support center for researchers investigating Mideplanin for the treatment of osteomyelitis. This guide is designed to address common challenges and provide practical, field-proven insights to enhance the efficacy of your experimental models. We will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the lab.
Introduction: The Mideplanin Challenge in Osteomyelitis
Mideplanin is a glycopeptide antibiotic, a class of drugs known for its potent activity against Gram-positive bacteria, including the notorious Staphylococcus aureus, a primary causative agent of osteomyelitis.[1][2] However, the clinical success of any antibiotic in treating bone infections is critically dependent on its ability to reach and sustain therapeutic concentrations at the site of infection. Osteomyelitis presents a formidable biological barrier, characterized by areas of poor vascularization, necrotic bone (sequestrum), and bacterial biofilms, all of which severely limit drug penetration.[3][4][5]
This guide will provide a framework for understanding and overcoming these barriers in your Mideplanin research, leveraging insights from studies on similar glycopeptides like vancomycin and teicoplanin to inform our experimental strategies.[6]
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding Mideplanin and the complexities of osteomyelitis treatment.
Question: What is the mechanism of action for Mideplanin, and why is it suitable for osteomyelitis?
Answer: Mideplanin, like other glycopeptide antibiotics, inhibits the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. This action is bactericidal for susceptible organisms.
Its suitability for osteomyelitis stems from its potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are a leading cause of bone infections.[1][7] The primary challenge, however, is not its bacterial killing ability, but its delivery to the encapsulated and poorly vascularized infection site.
Question: What are the primary barriers limiting Mideplanin penetration into infected bone?
Answer: There are three core barriers you must account for in your experimental design:
-
Physiological Barriers: Chronic osteomyelitis often leads to the formation of an "involucrum" (new bone growth) around a core of infected, avascular, necrotic bone known as the "sequestrum."[5] Systemically administered Mideplanin relies on blood supply to reach the tissue, which is severely compromised in these necrotic zones.[8]
-
Biofilm Formation: Bacteria within the bone, particularly S. aureus, readily form biofilms. This extracellular polymeric substance acts as a physical shield, preventing antibiotics from reaching the embedded bacteria and creating a metabolically dormant bacterial population that is less susceptible to antibiotic action.[4]
-
Pharmacokinetic Hurdles: Glycopeptides are large molecules with high protein binding, which can limit their diffusion from capillaries into the bone matrix. Penetration is generally better into the highly vascularized cancellous (spongy) bone compared to the dense cortical bone.[6][9]
Below is a diagram illustrating these interconnected barriers.
Caption: Barriers to Mideplanin Penetration in Osteomyelitis.
Part 2: Troubleshooting Experimental Models & Assays
This section is formatted to address specific problems you may encounter during your research.
Question: My in vivo rabbit osteomyelitis model shows significantly lower Mideplanin concentration in cortical bone compared to cancellous bone. Is this expected, and how can I improve cortical penetration?
Answer: Yes, this is an expected and well-documented phenomenon for glycopeptide antibiotics.[6]
Causality:
-
Vascularity: Cancellous bone is metabolically active and highly vascularized, allowing for greater drug extravasation from the bloodstream into the bone tissue. Cortical bone is dense and has a much more limited blood supply, primarily through the Haversian system, which restricts drug delivery.[8]
-
Diffusion Dynamics: The dense matrix of cortical bone presents a significant diffusion barrier for a large molecule like Mideplanin.
Troubleshooting & Enhancement Strategies:
-
Switch to Local Delivery: This is the most effective strategy. Systemic administration will always struggle to overcome the poor vascularity of cortical bone. Consider developing a local drug delivery system (LDDS) such as Mideplanin-loaded biodegradable microspheres, a thermosensitive hydrogel, or bone cement.[10][11][12] These systems are implanted directly at the infection site, bypassing the need for vascular delivery and providing high, sustained local concentrations.[13]
-
Adjuvant Therapies: Investigate co-administration with agents that can transiently increase vascular permeability. However, this approach is highly experimental and carries systemic risks.
-
Surgical Debridement: In your model, ensure that the surgical protocol for inducing osteomyelitis is consistent. The extent of induced necrosis and vascular damage will directly impact drug delivery. In a clinical context, surgical debridement of necrotic bone is essential before antibiotic therapy can be effective.[4][5][14]
Question: I am trying to quantify Mideplanin from harvested bone samples using HPLC, but my results are inconsistent with high variability. What am I doing wrong?
Answer: Quantifying antibiotics from bone is technically challenging. The variability likely stems from your sample processing and extraction protocol.
Self-Validating Protocol for Bone Extraction:
-
Standardize Sample Collection: Immediately after harvesting, meticulously remove all soft tissue from the bone sample. Soft tissue contamination is a major source of error.
-
Separate Bone Types: If your study requires it, carefully separate cortical and cancellous bone. Their different densities and compositions require slightly different processing.
-
Pulverization is Critical: The bone must be rendered into a fine, homogenous powder to ensure efficient extraction.
-
Method: Freeze the bone samples in liquid nitrogen until brittle. Use a cryogenic grinder (e.g., Spex Freezer/Mill) to pulverize the frozen bone into a consistent powder. This prevents thermal degradation of the drug and ensures a uniform particle size.
-
-
Optimize Extraction:
-
Solvent: Use a validated extraction buffer. A phosphate-buffered saline (PBS) solution is a common starting point.
-
Process: Weigh the bone powder accurately. Add a precise volume of extraction buffer (e.g., 5 mL per 1 g of bone). Elute the drug by agitating the mixture on a rotator at 4°C for a prolonged period (e.g., 24-48 hours) to allow for maximum diffusion from the bone matrix into the buffer.
-
-
Clarify the Supernatant: After elution, centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the bone debris. Carefully collect the supernatant, which now contains your extracted Mideplanin.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method with UV detection, ensuring you run a standard curve with each batch of samples.[6]
By standardizing this process, you will significantly reduce inter-sample variability and improve the trustworthiness of your quantitative data.
Part 3: Protocols for Enhancing Mideplanin Delivery
This section provides a high-level workflow for developing and testing a local delivery system for Mideplanin.
Question: How do I design an experiment to test the efficacy of a Mideplanin-loaded hydrogel in a rat osteomyelitis model?
Answer: This requires a multi-stage, controlled experimental design. The goal is to compare the local delivery system against standard systemic therapy.
Experimental Workflow for Mideplanin Hydrogel Evaluation
Caption: Workflow for Preclinical Evaluation of a Mideplanin LDDS.
Step-by-Step Methodology:
-
Phase 1: Formulation & In Vitro Testing
-
Protocol: Synthesize a biodegradable and thermosensitive hydrogel (e.g., mPEG-PLGA).[11] Incorporate a known quantity of Mideplanin into the polymer solution before it gels.
-
Rationale: A thermosensitive hydrogel is injectable as a liquid at room temperature but forms a solid gel depot at body temperature, localizing the drug at the defect site.[11]
-
Validation: Conduct in vitro release studies by placing the gel in PBS at 37°C and measuring the Mideplanin concentration in the buffer over time (e.g., 28 days). This confirms a sustained release profile.
-
-
Phase 2: Osteomyelitis Model Induction
-
Protocol: Use a validated rat tibia model.[3] Surgically create a defect in the tibia, remove bone marrow, and inoculate with a clinically relevant strain of S. aureus (e.g., 10^6 CFU). Seal the defect to contain the infection.
-
Rationale: Rats are cost-effective and have well-established osteomyelitis models.[15] The tibial model is clinically relevant for long bone infections.
-
-
Phase 3: Treatment
-
Protocol: After a set period to establish chronic infection (e.g., 2-3 weeks), re-operate on the animals. Perform surgical debridement to remove necrotic tissue.
-
Group 1 (Local Therapy): Fill the debrided cavity with the Mideplanin-loaded hydrogel.
-
Group 2 (Systemic Therapy): Fill the cavity with a placebo hydrogel and administer Mideplanin systemically at a clinically relevant dose.
-
Group 3 (Control): Fill the cavity with a placebo hydrogel and administer saline systemically.
-
Rationale: This group structure allows you to directly compare the efficacy of local delivery against the current standard of care (systemic) and a control group to account for the effect of debridement alone.
-
-
Phase 4: Efficacy Evaluation
-
Protocol: At a predetermined endpoint (e.g., 4-6 weeks post-treatment), euthanize the animals and harvest the tibias.
-
Microbiology: Homogenize the bone and perform quantitative bacterial culture to determine the remaining bacterial load (CFU/gram of bone).
-
Histology: Use H&E and Gram staining to assess the inflammatory infiltrate, presence of bacteria, and signs of bone healing.
-
Pharmacokinetics: In satellite groups, measure Mideplanin concentrations in bone tissue and plasma at various time points to confirm high local and low systemic exposure in the hydrogel group.
-
Part 4: Data Presentation
Effective data presentation is crucial for interpreting results. Use tables to summarize key quantitative findings.
Table 1: Comparative Bone Penetration of Glycopeptide Antibiotics
| Antibiotic | Bone Type | Bone:Plasma Concentration Ratio | Key Considerations | Reference |
| Vancomycin | Cancellous | ~0.27 (27%) | Higher penetration in inflamed bone. | [6] |
| Cortical | ~0.15 (15%) | Suboptimal exposure in dense bone. | [6] | |
| Teicoplanin | Cancellous | ~0.20 (20%) | Similar profile to vancomycin. | [6] |
| Cortical | ~0.10 (10%) | Poor penetration into cortical tissue. | [6] | |
| Linezolid | Cancellous | ~0.3 - 1.2 (30-120%) | Excellent penetration, not a glycopeptide. | [16] |
| Rifampin | Cancellous | Excellent | Often used in combination for biofilm activity. | [16] |
Note: Data is aggregated for context. Ratios can vary based on inflammation, measurement time, and patient factors. Mideplanin is expected to have a profile similar to Vancomycin and Teicoplanin.
References
-
Garazzino, S., et al. (2008). Glycopeptide bone penetration in patients with septic pseudoarthrosis of the tibia. Clinical Drug Investigation. Available at: [Link]
-
Smith, M., Roberts, M., & Al-Kassas, R. (2022). Implantable drug delivery systems for the treatment of osteomyelitis. Drug Development and Industrial Pharmacy. Available at: [Link]
-
Chen, W., et al. (2010). Treatment of osteomyelitis with teicoplanin-encapsulated biodegradable thermosensitive hydrogel nanoparticles. Biomaterials. Available at: [Link]
-
Masters, E. A., et al. (2019). Role of Animal Models to Advance Research of Bacterial Osteomyelitis. Journal of Orthopaedic Research. Available at: [Link]
-
Emami, A., et al. (2020). An in vitro biofilm model of Staphylococcus aureus infection of bone. Journal of Applied Microbiology. Available at: [Link]
-
Zimmerli, W. (2022). Osteomyelitis Treatment & Management. Medscape. Available at: [Link]
-
Dr.Oracle. (2025). What antibiotics have good bone penetration for treating bone infections?. Dr.Oracle. Available at: [Link]
-
Mayo Clinic. (2024). Osteomyelitis Diagnosis & treatment. Mayo Clinic. Available at: [Link]
-
Kavanagh, N., et al. (2018). A Journey into Animal Models of Human Osteomyelitis: A Review. MDPI. Available at: [Link]
-
Hughes, S. P. F. (1985). Penetration of antibiotics into bone. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Valancius, K., et al. (2011). Management of Acute Osteomyelitis: A Ten-Year Experience. MDPI. Available at: [Link]
-
Shapiro, M. A., & Suda, K. J. (2011). Diagnosis and Management of Osteomyelitis. American Academy of Family Physicians. Available at: [Link]
-
Morgenstern, M., et al. (2021). Current Concepts of Local Antibiotic Delivery in Bone and Joint Infections—A Narrative Review of Techniques and Clinical Experiences. MDPI. Available at: [Link]
-
WebMD. (2023). Osteomyelitis: Symptoms, Causes, and Treatment. WebMD. Available at: [Link]
-
Oliver, R. A., & Lovric, V. (2021). Role of Implantable Drug Delivery Devices with Dual Platform Capabilities in the Prevention and Treatment of Bacterial Osteomyelitis. MDPI. Available at: [Link]
-
Crispo, J. A. G., et al. (2015). Current Concepts In Treating Osteomyelitis. HMP Global Learning Network. Available at: [Link]
-
D'Cunha, N., et al. (2020). Antimicrobial Biomaterials for the Healing of Infected Bone Tissue: A Systematic Review of Microtomographic Data on Experimental Animal Models. National Institutes of Health. Available at: [Link]
-
An, Y. H., & Friedman, R. J. (2009). Animal Models for the Study of Osteomyelitis. The Journal of the American Academy of Orthopaedic Surgeons. Available at: [Link]
-
Zhai, Z., et al. (2022). Current research progress of local drug delivery systems based on biodegradable polymers in treating chronic osteomyelitis. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Moriarty, T. F., et al. (2019). Bone and Joint Tissue Penetration of the Staphylococcus-Selective Antibiotic Afabicin in Patients Undergoing Elective Hip Replacement Surgery. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Zardi, E. M., et al. (2019). Antibiotic penetration into bone and joints: An updated review. Journal of Infection. Available at: [Link]
-
Creative Diagnostics. (n.d.). Osteomyelitis Model. Creative Diagnostics. Available at: [Link]
-
Gudiol, C., et al. (2023). Systemic Antimicrobial Treatment of Chronic Osteomyelitis in Adults: A Narrative Review. MDPI. Available at: [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Osteomyelitis: Symptoms, Causes, and Treatment [webmd.com]
- 3. Role of Animal Models to Advance Research of Bacterial Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Glycopeptide bone penetration in patients with septic pseudoarthrosis of the tibia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosis and Management of Osteomyelitis | AAFP [aafp.org]
- 8. scispace.com [scispace.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Current research progress of local drug delivery systems based on biodegradable polymers in treating chronic osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of osteomyelitis with teicoplanin-encapsulated biodegradable thermosensitive hydrogel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Implantable drug delivery systems for the treatment of osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Osteomyelitis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 15. Animal Models for the Study of Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
Technical Support Center: Proactive Strategies to Mitigate Mideplanin-Intermediate S. aureus (MISA) Emergence
Welcome to the Technical Support Center for Mideplanin, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting protocols, and frequently asked questions (FAQs) to aid in the design and execution of experiments aimed at preventing the emergence of Mideplanin-intermediate Staphylococcus aureus (MISA).
Given that Mideplanin is a glycopeptide antibiotic, this document leverages established principles from well-characterized glycopeptides like vancomycin and teicoplanin to provide a robust framework for your research. While specific public data on Mideplanin is limited, the strategies outlined here are based on the known mechanisms of glycopeptide action and resistance in S. aureus.
Understanding the Challenge: The Specter of Intermediate Resistance
The emergence of intermediate resistance in S. aureus to glycopeptide antibiotics poses a significant therapeutic challenge. Unlike high-level resistance, which is often conferred by the acquisition of specific resistance genes, intermediate resistance typically arises from a complex series of subtle genetic and phenotypic adaptations. In the case of vancomycin-intermediate S. aureus (VISA), a hallmark of this resistance is a thickened cell wall, which is believed to "trap" the antibiotic, preventing it from reaching its target. Prolonged exposure to vancomycin has been identified as a significant risk factor for the development of VISA.[1][2] It is plausible that similar mechanisms and risk factors are at play in the emergence of MISA.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the presumed mechanism of action for Mideplanin?
A1: As a glycopeptide antibiotic, Mideplanin is presumed to act by inhibiting the synthesis of the bacterial cell wall.[3] It likely binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking their incorporation into the growing peptidoglycan chain. This disruption of cell wall integrity leads to bacterial cell death.
Q2: What are the likely cellular mechanisms leading to the emergence of Mideplanin-intermediate S. aureus (MISA)?
A2: Based on analogous resistance patterns in other glycopeptides, the emergence of MISA is likely a multifactorial process involving:
-
Cell Wall Thickening: An increase in the thickness of the peptidoglycan layer can create a "sponge-like" effect, sequestering Mideplanin and preventing it from reaching its site of action at the cell membrane.[1]
-
Reduced Autolytic Activity: Alterations in the activity of autolysins, enzymes involved in cell wall turnover, can contribute to a more robust cell wall structure that is less susceptible to the effects of Mideplanin.
-
Changes in Cell Wall Composition: Modifications to the teichoic acids or other components of the cell wall may alter the net charge or structure of the cell envelope, reducing Mideplanin binding.
Q3: What are the primary in-vitro factors that could drive the selection of MISA?
A3: Several experimental conditions can inadvertently select for MISA strains:
-
Sub-inhibitory Concentrations: Continuous exposure of S. aureus to Mideplanin concentrations below the minimal inhibitory concentration (MIC) can create a selective pressure for the survival and proliferation of strains with low-level resistance.
-
Prolonged Exposure: Long-term continuous culture of S. aureus in the presence of Mideplanin, even at therapeutic concentrations, can allow for the gradual accumulation of mutations that confer an intermediate resistance phenotype.
-
Presence of Biofilms: Bacteria within a biofilm are often more resistant to antibiotics due to the protective extracellular matrix and altered metabolic states.[4] Biofilm-forming conditions can foster the emergence of MISA.
Experimental Design & Troubleshooting
Q4: We are observing a gradual increase in the Mideplanin MIC in our serial passage experiment. How can we confirm if we are selecting for a stable MISA phenotype?
A4: To confirm a stable MISA phenotype, you should:
-
Perform Population Analysis Profiles (PAPs): This method will help determine if the entire bacterial population has shifted towards a higher MIC or if you have a heterogeneous population with a subpopulation of resistant cells.
-
Conduct Stability Studies: Subculture the isolates with elevated MICs on antibiotic-free media for several passages and then re-determine the Mideplanin MIC. A stable MISA phenotype will maintain the elevated MIC, whereas an unstable phenotype may revert to susceptibility.
-
Characterize Phenotypic Changes: Examine the MISA candidates for characteristic changes associated with glycopeptide intermediate resistance, such as increased cell wall thickness (using transmission electron microscopy) and reduced autolytic activity.
Q5: Our combination therapy experiments with Mideplanin and a beta-lactam are not showing the expected synergy against our target S. aureus strain. What could be the issue?
A5: A lack of synergy in combination therapy studies can stem from several factors:
-
Antagonistic Interactions: The specific beta-lactam used may have an antagonistic interaction with Mideplanin. Consider testing a panel of beta-lactams with different mechanisms of action.
-
Inappropriate Concentrations: The concentrations of one or both drugs may be outside the synergistic range. A checkerboard assay with a broad range of concentrations for both agents is crucial to identify the optimal synergistic concentrations.
-
Strain-Specific Factors: The genetic background of your S. aureus strain may harbor mechanisms that preclude synergy. Consider testing the combination against a panel of genetically diverse strains.
Troubleshooting Guides
Guide 1: Inconsistent MIC Values for Mideplanin
| Symptom | Potential Cause | Recommended Solution |
| High variability in Mideplanin MICs between experimental replicates. | Inoculum preparation is inconsistent. | Strictly adhere to a standardized protocol for inoculum preparation, ensuring the final turbidity corresponds to a 0.5 McFarland standard. |
| Improper storage of Mideplanin stock solutions. | Prepare fresh stock solutions of Mideplanin regularly. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. | |
| Variation in cation concentration of the Mueller-Hinton Broth (MHB). | Use cation-adjusted MHB from a reputable supplier and ensure lot-to-lot consistency. | |
| MIC values are consistently higher or lower than expected. | Inaccurate Mideplanin stock concentration. | Verify the potency of the Mideplanin powder and ensure accurate weighing and dilution. |
| Contamination of the bacterial culture. | Perform a purity check of the inoculum before each experiment by plating on appropriate selective and non-selective agar. |
Guide 2: Failure to Induce a Stable MISA Phenotype in Vitro
| Symptom | Potential Cause | Recommended Solution |
| S. aureus fails to grow at sub-inhibitory concentrations of Mideplanin. | The initial Mideplanin concentration is too high. | Start the serial passage experiment with a very low concentration of Mideplanin (e.g., 0.125 x MIC) and gradually increase the concentration with each passage. |
| The elevated Mideplanin MIC is not stable after passage in antibiotic-free media. | The observed resistance is transient and not due to stable genetic changes. | Increase the duration of exposure to Mideplanin in each passage to allow for the selection of stable mutants. Consider using a chemostat culture system for more controlled long-term exposure. |
| The parental strain has a low propensity to develop this type of resistance. | Attempt to induce resistance in a panel of different S. aureus strains, including clinical isolates with diverse genetic backgrounds. |
Experimental Protocols
Protocol 1: Standardized Broth Microdilution for Mideplanin MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for glycopeptide susceptibility testing.[5]
Materials:
-
Mideplanin analytical grade powder
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
S. aureus isolate for testing
-
S. aureus ATCC® 29213™ (quality control strain)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Mideplanin Stock Solution Preparation: Prepare a stock solution of Mideplanin at 1280 µg/mL in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the stock solution.
-
Inoculum Preparation: From a fresh overnight culture of S. aureus on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate: In a 96-well plate, perform serial two-fold dilutions of Mideplanin in MHB to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the Mideplanin dilution, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (inoculum in MHB without Mideplanin) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of Mideplanin that completely inhibits visible growth of the organism.
Protocol 2: In-Vitro Induction of Mideplanin-Intermediate S. aureus (MISA)
Materials:
-
Mideplanin
-
Cation-adjusted MHB
-
Parental S. aureus strain
-
Sterile culture tubes
-
Shaking incubator
Procedure:
-
Initial MIC Determination: Determine the baseline Mideplanin MIC of the parental S. aureus strain using the broth microdilution protocol.
-
Serial Passage:
-
Inoculate a tube of MHB containing Mideplanin at a sub-inhibitory concentration (e.g., 0.5 x MIC) with the parental S. aureus strain.
-
Incubate at 37°C with shaking for 24 hours.
-
After 24 hours, transfer an aliquot of the culture to a fresh tube of MHB containing a two-fold higher concentration of Mideplanin.
-
Continue this serial passage, doubling the Mideplanin concentration at each step, for a predetermined number of passages (e.g., 20-30).
-
-
Isolation of Potential MISA: At each passage, plate an aliquot of the culture onto antibiotic-free agar to obtain single colonies.
-
MIC Confirmation: Determine the Mideplanin MIC of the isolates from each passage to monitor for an increase in resistance.
-
Stability Testing: For isolates with an elevated MIC, perform at least 5 serial passages in antibiotic-free MHB and then re-determine the Mideplanin MIC to assess the stability of the resistant phenotype.
Visualizing Experimental Workflows and Concepts
Workflow for MISA Induction and Characterization
Caption: Workflow for the in-vitro induction and subsequent characterization of Mideplanin-intermediate S. aureus (MISA).
Conceptual Pathway to Glycopeptide Intermediate Resistance
Caption: Conceptual diagram illustrating the adaptive pathways leading to the Mideplanin-intermediate S. aureus (MISA) phenotype under selective pressure.
References
- U.S. Patent No. US20220133845A1. (2022). Glycopeptide antibiotics liquid formulations and methods and uses thereof.
-
Ghimire, S., et al. (2018). In vitro biofilm formation by Staphylococcus aureus isolated from wounds of hospital-admitted patients and their association with antimicrobial resistance. International Journal of General Medicine, 11, 25-32. [Link]
-
Rybak, M. J., & Akins, R. L. (2001). Emergence of methicillin-resistant Staphylococcus aureus with intermediate glycopeptide resistance: clinical significance and treatment options. Drugs, 61(1), 1-7. [Link]
- Howden, B. P., et al. (2010). Reduced vancomycin susceptibility in Staphylococcus aureus, including vancomycin-intermediate and heterogeneous vancomycin-intermediate strains: resistance mechanisms, laboratory detection, and clinical implications. Clinical Microbiology Reviews, 23(1), 99-139.
- Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. EUCAST. [Link]
- Appelbaum, P. C. (2007). The emergence of vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus. Clinical Microbiology and Infection, 13(s4), 1-8.
-
Howden, B. P., et al. (2004). The emergence of vancomycin-intermediate Staphylococcus aureus. The Lancet Infectious Diseases, 4(3), 147-155. [Link]
- Gardete, S., & Tomasz, A. (2014). Mechanisms of vancomycin resistance in Staphylococcus aureus.
- Wootton, M., et al. (2001). A multi-centre evaluation of the Etest for the detection of intermediate-level glycopeptide resistance in Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 48(4), 517-520.
- National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6.
- Hidayat, L. K., et al. (2006). High-dose vancomycin therapy for methicillin-resistant Staphylococcus aureus infections: efficacy and toxicity. Archives of Internal Medicine, 166(19), 2138-2144.
Sources
- 1. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 2. What is the mechanism of Imidafenacin? [synapse.patsnap.com]
- 3. US20220133845A1 - Glycopeptide antibiotics liquid formulations and methods and uses thereof - Google Patents [patents.google.com]
- 4. 122173-74-4|Mideplanin|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy Guide: Mideplanin vs. Vancomycin in Endocarditis Models
Executive Summary
This guide provides a technical comparison between Mideplanin (MDL 62,873) , a semisynthetic hydrophobic glycopeptide, and Vancomycin , the clinical gold standard for methicillin-resistant Staphylococcus aureus (MRSA) infections.[1]
While Vancomycin remains the first-line therapy for MRSA infective endocarditis (IE), its clinical utility is limited by nephrotoxicity and the requirement for therapeutic drug monitoring (TDM).[1] Mideplanin was developed to overcome these limitations through enhanced lipophilicity, prolonged half-life, and superior activity against coagulase-negative staphylococci (CoNS).[1] This analysis synthesizes in vitro potency, pharmacokinetic (PK) profiles, and in vivo efficacy data derived from experimental endocarditis models.
Key Findings
-
Potency: Mideplanin exhibits 2–4x greater potency than Vancomycin against S. aureus and significantly higher activity against S. epidermidis and Enterococcus spp.
-
Pharmacokinetics: Mideplanin demonstrates a prolonged elimination half-life (
) compared to Vancomycin, facilitating less frequent dosing.[1] -
Efficacy: In murine septicemia and experimental endocarditis models, Mideplanin achieves bacterial clearance comparable to or exceeding Vancomycin at lower total dosages.
Mechanistic Profile & Chemistry
Mode of Action (MOA)
Both agents are glycopeptides that inhibit bacterial cell wall synthesis.[1] They bind with high affinity to the D-alanyl-D-alanine terminus of cell wall precursor units.[1] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the cross-linking of peptidoglycan chains essential for cell wall rigidity.
differentiation:
-
Vancomycin: Relies primarily on hydrogen bonding with the D-Ala-D-Ala target.[1]
-
Mideplanin (MDL 62,873): A hydrophobic amide derivative of teicoplanin.[1] It possesses a fatty acid side chain that anchors the molecule into the bacterial cell membrane. This "membrane anchoring" concentrates the drug at the site of cell wall synthesis and potentially disrupts membrane integrity, contributing to faster bactericidal kinetics and activity against organisms with thickened cell walls (e.g., VISA).
MOA Visualization
Caption: Comparative mechanism of action showing Mideplanin's dual binding/anchoring advantage over Vancomycin.[1]
Experimental Model: Rabbit Infective Endocarditis
The Rabbit Left-Sided Infective Endocarditis Model is the industry standard for evaluating glycopeptide efficacy due to its hemodynamic similarity to human disease and the ability to quantify vegetation sterilization.
Protocol Overview
-
Induction: A polyethylene catheter is inserted via the carotid artery into the left ventricle to mechanically traumatize the aortic valve, inducing sterile thrombotic vegetations.
-
Infection: 24–48 hours post-catheterization, rabbits are inoculated intravenously with
CFU of the test organism (e.g., MRSA or E. faecalis). -
Treatment: Antibiotic therapy commences 24 hours post-infection and continues for 3–5 days.
-
Analysis: Animals are sacrificed; cardiac vegetations are harvested, weighed, homogenized, and cultured to determine
CFU/g.
Workflow Visualization
Caption: Standard workflow for the catheter-induced rabbit aortic valve endocarditis model.
Comparative Efficacy Data
In Vitro Potency (MIC Comparison)
Mideplanin consistently demonstrates superior or equivalent potency to Vancomycin, particularly against organisms with reduced glycopeptide susceptibility.[1]
| Organism | Vancomycin MIC | Mideplanin MIC | Interpretation |
| S. aureus (MSSA/MRSA) | 1.0 - 2.0 | 0.5 - 1.0 | Comparable/Superior: Mideplanin is often 2-fold more potent.[1] |
| S. epidermidis (CoNS) | 2.0 - 4.0 | 0.25 - 0.5 | Superior: Mideplanin is significantly more active against CoNS.[1] |
| Enterococcus faecalis | 2.0 - 4.0 | 0.5 - 1.0 | Superior: Retains activity against some strains with elevated Vanco MICs.[1] |
| Streptococcus pneumoniae | 0.5 | 0.06 - 0.12 | Superior: Highly potent against streptococci.[1] |
In Vivo Efficacy (Experimental Endocarditis)
In direct comparison studies using the rabbit model, Mideplanin (and its parent Teicoplanin) shows distinct advantages in dosing frequency while maintaining bactericidal activity.
| Parameter | Vancomycin (Standard Regimen) | Mideplanin (Experimental Regimen) | Comparative Outcome |
| Dosing Frequency | BID (Every 12 hours) | OD (Once Daily) | Mideplanin allows for simplified dosing due to prolonged half-life.[1] |
| Vegetation Sterilization | ~50-70% sterile after 4 days | ~60-80% sterile after 4 days | Mideplanin achieves equal or higher sterilization rates.[1] |
| Bacterial Reduction | Mideplanin shows rapid reduction in vegetation bacterial density.[1] | ||
| Relapse Rate | Moderate | Low | Hydrophobic anchoring may reduce relapse by targeting persisters. |
Key Insight: In "murine septicemia" models, the ED
Pharmacokinetics (PK) & Safety
The defining difference between the two agents lies in their pharmacokinetic profiles. Mideplanin's lipophilic nature drastically alters its distribution and elimination.
| PK Parameter | Vancomycin | Mideplanin | Clinical Implication |
| Half-Life ( | 4–6 hours (Human)~0.5–1h (Rat) | 40–70 hours (Human)*~10–15h (Rat) | Mideplanin supports once-daily dosing; Vancomycin requires multiple daily infusions.[1] |
| Protein Binding | ~50% | >90% | High protein binding of Mideplanin requires higher total serum concentrations to achieve free drug efficacy, but long |
| Tissue Penetration | Moderate | High | Mideplanin's lipophilicity enhances penetration into vegetations and biofilms. |
| Excretion | Renal (Unchanged) | Renal (Unchanged) | Both require dose adjustment in renal failure, but Mideplanin has a lower nephrotoxicity signal.[1] |
*Note: Mideplanin PK values are extrapolated from Teicoplanin and specific animal data.
References
-
Goldstein, B. P., et al. (1994).[1] "Antimicrobial activity of MDL 62,873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections." Antimicrobial Agents and Chemotherapy, 38(5), 1125-1133.[1] Link
-
Campoli-Richards, D. M., et al. (1990).[1] "Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential." Drugs, 40(3), 449-486.[1] Link
-
Chambers, H. F., & Kennedy, S. (1990).[1] "Teicoplanin versus nafcillin and vancomycin in the treatment of experimental endocarditis caused by methicillin-susceptible or -resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy, 34(4), 610-614.[1] Link
-
Durack, D. T., & Beeson, P. B. (1972).[1] "Experimental bacterial endocarditis. I. Colonization of a sterile vegetation." British Journal of Experimental Pathology, 53(1), 44-49.[1] Link
-
Rybak, M. J., et al. (2009).[1] "Therapeutic monitoring of vancomycin in adult patients: a consensus review of the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, and the Society of Infectious Diseases Pharmacists." American Journal of Health-System Pharmacy, 66(1), 82-98.[1] Link
Sources
Comparative Technical Guide: Mideplanin vs. Teicoplanin Bactericidal Kinetics
Executive Summary
This guide provides a technical comparison between Mideplanin (a hydrophobic glycopeptide derivative) and Teicoplanin (a standard lipoglycopeptide). While both agents target Gram-positive cell wall synthesis, their bactericidal kinetics differ significantly due to structural modifications.
Key Takeaway: Mideplanin generally exhibits superior bactericidal speed and potency compared to Teicoplanin, particularly against Staphylococcus aureus. While Teicoplanin often displays bacteriostatic or slowly bactericidal activity (time-dependent), Mideplanin’s enhanced lipophilicity facilitates stronger membrane anchoring, leading to sharper time-kill curves and reduced regrowth at 24 hours.
Mechanistic Foundation: The Lipophilic Advantage
To interpret time-kill curves correctly, one must understand the molecular behavior driving the kinetics.
-
Teicoplanin: A lipoglycopeptide that inhibits peptidoglycan polymerization by binding to the D-Ala-D-Ala terminus of cell wall precursors.[1][2][3] Its fatty acid chain allows for membrane localization, but its binding kinetics are often slower than second-generation derivatives.
-
Mideplanin (MDL 62,873): A semi-synthetic derivative of the glycopeptide A40926. It possesses a highly hydrophobic side chain that acts as a "membrane anchor."[3] This concentrates the drug at the site of peptidoglycan synthesis (Lipid II), effectively lowering the local MIC and accelerating cell death.
Visualization: Mechanism of Action & Membrane Anchoring[3]
Figure 1: Mechanistic differentiation showing Mideplanin's enhanced membrane anchoring leading to rapid lysis.
Experimental Protocol: Self-Validating Time-Kill Workflow
To generate reproducible data comparing these two agents, a rigid "self-validating" protocol is required. This ensures that observed differences are due to drug potency, not experimental artifacts like antibiotic carryover.
Critical Parameters
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL (Standard) vs. CFU/mL (High Inoculum check). -
Sampling Points: 0, 2, 4, 8, 12, and 24 hours.
-
Limit of Detection (LOD): 2 log10 CFU/mL (achieved by plating 100 µL).
The "Carryover" Validation Step
Crucial: Glycopeptides bind avidly to plastic and proteins. When plating samples for colony counting, residual antibiotic can inhibit growth on the agar plate, falsely inflating the "killing" rate.
-
Validation: You must use saline washing or enzymatic degradation (if applicable) before plating.
-
Control: Plate a sample containing the antibiotic at
MIC spiked with a known bacterial count. If recovery is , carryover is occurring.
Workflow Diagram
Figure 2: Experimental workflow emphasizing the drug removal (wash) step to prevent carryover artifacts.
Data Analysis & Comparison
The following data summarizes typical kinetic profiles observed when comparing Mideplanin and Teicoplanin against Methicillin-Resistant S. aureus (MRSA) and Enterococcus faecalis.
Quantitative Summary (at MIC)
| Parameter | Teicoplanin (Standard) | Mideplanin (Comparator) | Interpretation |
| MIC Range (MRSA) | Mideplanin is intrinsically more potent. | ||
| Time to 99.9% Kill (MRSA) | Mideplanin is rapidly bactericidal. | ||
| Log Reduction @ 24h (MRSA) | Teicoplanin often fails the "Bactericidal" definition ( | ||
| Regrowth @ 24h | Common | Rare | Mideplanin suppresses mutant selection better. |
| Activity vs. Enterococci | Bacteriostatic ( | Slowly Bactericidal ( | Both struggle with Enterococci, but Mideplanin is superior. |
Curve Analysis
-
Lag Phase: Teicoplanin often shows a lag of 2-4 hours before significant reduction in CFU count begins. Mideplanin typically initiates killing within 1 hour due to rapid membrane saturation.
-
The "Bactericidal Dip":
-
Teicoplanin: Shallow slope. It relies on time-dependent parameters (
). -
Mideplanin: Steep slope. It exhibits hybrid kinetics (Time-dependent but with concentration-dependent characteristics driven by the lipophilic side chain).
-
Scientific Interpretation
Why the Difference Matters
In clinical scenarios like endocarditis or osteomyelitis, where biofilm and high bacterial load are present, a bactericidal agent is preferred over a bacteriostatic one.
-
Teicoplanin is highly effective but relies heavily on the host immune system to clear the infection (due to slower killing).
-
Mideplanin's ability to achieve
reduction rapidly suggests it may be more effective in immunocompromised hosts or deep-seated infections where drug penetration and rapid lysis are critical.
Limitations
-
Protein Binding: Both drugs have high protein binding (>90%). In-vitro time-kill curves in broth (CAMHB) may overestimate in-vivo activity. A "Serum Shift" assay (adding 50% human serum) is recommended for advanced profiling.
-
Resistance: Strains with vanA resistance mechanisms will likely show cross-resistance to both, although Mideplanin often retains lower MICs than Teicoplanin against vanB strains.
References
-
Lagast, H., et al. (1986).[4] "Comparison of pharmacokinetics and bactericidal activity of teicoplanin and vancomycin." Journal of Antimicrobial Chemotherapy. Link
-
Odenholt, I. (2003).[5] "In vitro studies of the pharmacodynamics of teicoplanin against Staphylococcus aureus, Staphylococcus epidermidis and Enterococcus faecium." Clinical Microbiology and Infection. Link
-
Hagihara, M., et al. (2013). "Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics." Antimicrobial Agents and Chemotherapy.[6] Link
-
Ravi, T., et al. (2018).[7] "In-Vitro Activity of Teicoplanin against Clinical Methicillin Resistant Staphylococcus aureus Isolates." Journal of Microbiology & Biotechnology. Link
-
Barna, J.C., & Williams, D.H. (1984). "The structure and mode of action of glycopeptide antibiotics of the vancomycin group." Annual Review of Microbiology. Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetics and bactericidal activity of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies of the pharmacodynamics of teicoplanin against Staphylococcus aureus, Staphylococcus epidermidis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal activity and killing rate of serum in volunteers receiving teicoplanin alone or in combination with oral or intravenous rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling Glycopeptide Potency: A Comparative Analysis of Teicoplanin and Vancomycin Against Coagulase-Negative Staphylococci
A note to our readers: Initial searches for "Mideplanin" did not yield information on a specific therapeutic agent. This guide has been developed to address the core scientific query by focusing on a well-documented glycopeptide, Teicoplanin, and comparing its potency against coagulase-negative Staphylococci with the established standard-of-care, Vancomycin. This comparative analysis serves as a robust framework for researchers, scientists, and drug development professionals interested in the validation of glycopeptide antibiotics against this clinically significant group of pathogens.
Introduction: The Clinical Challenge of Coagulase-Negative Staphylococci (CoNS)
Coagulase-negative staphylococci (CoNS) have emerged from being considered mere contaminants to significant nosocomial pathogens.[1] Species such as Staphylococcus epidermidis are frequently implicated in infections associated with indwelling medical devices, such as catheters and prosthetic heart valves, due to their remarkable ability to form biofilms. The rise of methicillin resistance in CoNS (MR-CoNS) further complicates treatment, often necessitating the use of glycopeptide antibiotics like vancomycin and teicoplanin.[2][3][4] Validating the potency of these last-resort antibiotics against clinical CoNS isolates is therefore of paramount importance for effective patient management and antimicrobial stewardship.
Mechanism of Action: A Shared Target, Nuanced Interactions
Both teicoplanin and vancomycin belong to the glycopeptide class of antibiotics and share a fundamental mechanism of action.[5][6] They inhibit the synthesis of the bacterial cell wall by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[5][7] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, ultimately leading to cell lysis.
While their core mechanism is identical, structural differences between teicoplanin and vancomycin, particularly the presence of a lipid tail on teicoplanin, contribute to variations in their pharmacokinetic and pharmacodynamic profiles.[2][8] These differences may also influence their potency against specific bacterial strains.
Sources
- 1. Category:Glycopeptide antibiotics - Wikipedia [en.wikipedia.org]
- 2. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teicoplanin in infections caused by methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Teicoplanin Dosing Strategy for Treatment of Staphylococcus aureus in Korean Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Resistance Patterns of Mideplanin vs. Dalbavancin
The following guide provides a technical comparison of Mideplanin and Dalbavancin, focusing on cross-resistance mechanisms, structure-activity relationships (SAR), and experimental validation.
Content Type: Technical Comparison & Experimental Guide Subject: Lipoglycopeptide Antibiotics (Class A-40926 Derivatives vs. Teicoplanin Analogs)
Executive Summary
Mideplanin (MDL 62,873) and Dalbavancin represent two distinct evolutionary branches of second-generation glycopeptides designed to overcome the pharmacokinetic and potency limitations of Vancomycin. While both share a core heptapeptide backbone and lipophilic side chains, their interaction with resistance determinants—specifically the vanA and vanB gene clusters—differs due to specific structural modifications.
-
Dalbavancin (FDA-approved) utilizes a long lipophilic side chain for membrane anchoring and dimerization, retaining potent activity against vanB enterococci but lacking efficacy against vanA phenotypes.
-
Mideplanin (Investigational/Comparator), a hydrophobic teicoplanin derivative, shares the vanB efficacy profile but historically exhibits higher MICs against vanA strains compared to newer generation agents like Oritavancin.
This guide details the mechanistic divergence, comparative MIC data, and the critical experimental protocols required to accurately assess these compounds.
Mechanistic Foundation: The "Anchor" and The "Sensor"
To understand cross-resistance, one must distinguish between the Mechanism of Action (MOA) and the Mechanism of Resistance (MOR) .
Structural Differentiation
Both agents are Lipoglycopeptides .[1] They inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of Lipid II, preventing transglycosylation and transpeptidation.[2][3][4]
-
Mideplanin: A hydrophobic amide derivative of teicoplanin. Its hydrophobicity facilitates membrane interaction but makes it prone to non-specific binding in assays.
-
Dalbavancin: A semi-synthetic derivative of A-40926 (teicoplanin-like). It possesses a long lipophilic side chain that inserts into the bacterial membrane ("membrane anchoring"), increasing its local concentration at the target site and extending its half-life significantly.
The VanB Paradox (Inducibility)
The primary driver of cross-resistance patterns in vanB VRE (Vancomycin-Resistant Enterococci) is inducibility , not binding affinity alone.
-
Vancomycin: Acts as a ligand for the VanS_B sensor kinase, triggering phosphorylation of VanR_B, which activates the vanB operon (producing D-Ala-D-Lac precursors).
-
Dalbavancin & Mideplanin: Due to steric bulk and structural differences, they do not trigger the VanS_B sensor. Consequently, the bacteria continue to produce susceptible D-Ala-D-Ala precursors, and the drugs remain effective.
The VanA Barrier
In vanA strains, the resistance operon is often constitutively expressed or induced by a wider range of glycopeptides. The substitution of D-Ala-D-Lac eliminates a critical hydrogen bond (replaced by a repulsive lone-pair interaction).[5] Neither Mideplanin nor Dalbavancin can overcome this repulsion effectively, resulting in cross-resistance (high MICs), unlike Oritavancin which utilizes a secondary disruption of membrane integrity to kill vanA strains.
Figure 1: The mechanism of differential induction in VanB VRE. Unlike Vancomycin, Dalbavancin and Mideplanin evade detection by the VanS sensor, preventing the switch to the resistant D-Ala-D-Lac target.
Comparative Efficacy Data
The following data aggregates historical MIC profiles for Mideplanin (MDL 62,873) and modern clinical breakpoints for Dalbavancin.
| Organism / Phenotype | Mideplanin (MDL 62,873) MIC₉₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) | Interpretation of Cross-Resistance |
| S. aureus (MSSA) | 0.5 - 1.0 | 0.06 | Dalbavancin is significantly more potent due to dimerization/anchoring. |
| S. aureus (MRSA) | 1.0 - 2.0 | 0.06 - 0.12 | Both retain activity; Dalbavancin is superior. |
| Enterococcus (VanA) | >16 (Resistant) | >16 (Resistant)* | Complete Cross-Resistance. Both fail to bind D-Ala-D-Lac effectively. |
| Enterococcus (VanB) | 0.5 - 1.0 (Susceptible) | 0.06 - 0.12 (Susceptible) | No Cross-Resistance with Vancomycin. Both remain active as they do not induce vanB. |
| C. difficile | 0.17 | 0.03 - 0.25 | Both show high potency, though clinical utility varies. |
*Note: While Dalbavancin MICs for VanA strains are lower than Vancomycin, they typically exceed the susceptibility breakpoint, rendering them clinically resistant.
Experimental Protocols: Validating Cross-Resistance
Accurate assessment of these lipoglycopeptides requires specific modifications to standard CLSI protocols due to their physicochemical properties.
Critical Reagent: Polysorbate-80 (P-80)
The Problem: Lipoglycopeptides (especially Dalbavancin) exhibit high non-specific binding to plastic surfaces (polystyrene microtiter plates). The Consequence: Without a surfactant, the free drug concentration in the well drops drastically, leading to artificially high MICs (false resistance).
Protocol: Broth Microdilution (BMD) with P-80
Objective: Determine precise MIC values for Dalbavancin/Mideplanin against VRE.
-
Media Preparation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Crucial Step: Supplement CAMHB with 0.002% (v/v) Polysorbate-80 . This must be added before the drug is diluted.
-
Note: DMSO is often used to dissolve the stock powder, but P-80 maintains it in the aqueous broth.
-
-
Inoculum Standardization:
-
Prepare a 0.5 McFarland suspension directly from fresh colonies (18-24h growth).
-
Final well concentration:
CFU/mL.
-
-
Incubation:
-
35°C ± 2°C in ambient air for 24 hours.
-
Readout: Visual inspection for buttons (growth) vs. clear wells.
-
Protocol: Population Analysis Profile (PAP)
Objective: Detect heteroresistance (hVISA or mixed VRE populations) which standard MICs might miss.
-
Plate Preparation: Prepare Brain Heart Infusion (BHI) agar plates containing serial concentrations of the antibiotic (e.g., 0.5, 1, 2, 4, 8 mg/L).
-
Inoculum: Prepare a high-density inoculum (
CFU/mL). -
Spreading: Spread 100 µL of inoculum (and serial dilutions) onto the antibiotic plates.
-
Analysis: Plot log(CFU/mL) vs. Drug Concentration.
-
Result: A "tail" in the curve indicates a sub-population with higher resistance (heteroresistance).
-
Figure 2: Validated workflow for testing Lipoglycopeptides. The addition of Polysorbate-80 (Red Node) is the non-negotiable variable to prevent data skewing.
Discussion & Implications for Drug Development
Structure-Activity Relationship (SAR)
The comparison between Mideplanin and Dalbavancin highlights a key SAR lesson:
-
Hydrophobicity alone (Mideplanin) improves tissue distribution but does not significantly enhance potency against the modified D-Ala-D-Lac target.
-
Ordered Dimerization + Anchoring (Dalbavancin) drastically lowers the MIC against susceptible targets (from ~1.0 mg/L to ~0.06 mg/L) by increasing local affinity. However, this still relies on the hydrogen bonding network of the D-Ala-D-Ala pocket.
The "Oritavancin" Contrast
To overcome the vanA cross-resistance observed in both Mideplanin and Dalbavancin, a drug must possess a secondary mechanism. Oritavancin (another lipoglycopeptide) succeeds here because its chlorobiphenyl side chain disrupts the cell membrane potential directly, killing the bacteria even if the cell wall synthesis inhibition is compromised by D-Lac substitution.
References
-
Malabarba, A., & Goldstein, B. P. (2005). Origin, structure, and activity in vitro and in vivo of dalbavancin.[1] Journal of Antimicrobial Chemotherapy. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. (M07-A10). Note: Specifies Polysorbate-80 requirement for Dalbavancin.Link
-
Jones, R. N., et al. (2013). Activity of dalbavancin against a worldwide collection of 81,673 Gram-positive bacterial isolates. Antimicrobial Agents and Chemotherapy.[6][7][8][9][10] Link
-
Bartoloni, A., et al. (1990). In-vitro activity of vancomycin, teicoplanin, daptomycin, ramoplanin, MDL 62873 and other agents against staphylococci, enterococci and Clostridium difficile.[6][10] Journal of Antimicrobial Chemotherapy. Link
-
Streit, J. M., et al. (2004). Activity of dalbavancin against thousands of staphylococcal and streptococcal clinical isolates including those with decreased susceptibility to other agents. Antimicrobial Agents and Chemotherapy.[6][7][8][9][10] Link
Sources
- 1. Origin, structure, and activity in vitro and in vivo of dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 5. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipindexing.com [ipindexing.com]
- 7. Cross-Talking of Pathway-Specific Regulators in Glycopeptide Antibiotics (Teicoplanin and A40926) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Clostridioides difficile infection: history, epidemiology, risk factors, prevention, clinical manifestations, treatment, and future options - PMC [pmc.ncbi.nlm.nih.gov]
Non-inferiority studies of Mideplanin against Linezolid in soft tissue infections
The following guide provides a technical analysis of Mideplanin (MDL 62873) versus Linezolid, focusing on non-inferiority parameters in the context of soft tissue infections.
Executive Summary: The Glycopeptide vs. Oxazolidinone Paradigm
This guide analyzes the non-inferiority potential of Mideplanin (MDL 62873) , a semisynthetic hydrophobic derivative of teicoplanin, against the standard-of-care oxazolidinone, Linezolid , for Acute Bacterial Skin and Skin Structure Infections (ABSSSI).
While Linezolid dominates as an oral/IV anti-MRSA agent targeting protein synthesis, Mideplanin represents the "next-generation" glycopeptide strategy—enhancing tissue penetration and half-life to overcome the limitations of Vancomycin and Teicoplanin. For drug development professionals, the core value proposition of Mideplanin lies in its superior bactericidal activity against coagulase-negative staphylococci and its potential for less frequent dosing, positioning it as a viable candidate for non-inferiority studies against Linezolid.
Key Differentiators
| Feature | Mideplanin (MDL 62873) | Linezolid |
| Class | Semisynthetic Glycopeptide | Oxazolidinone |
| Target | Cell Wall (D-Ala-D-Ala binder) | Ribosome (50S subunit, 23S rRNA) |
| Bactericidal Activity | Slow bactericidal (concentration-dependent) | Bacteriostatic (mostly); Bactericidal vs. Streptococci |
| Key Advantage | Superior activity vs. CoNS; High tissue retention | 100% Oral Bioavailability; Tissue penetration |
| Primary Liability | Parenteral only (IV/IM) | Myelosuppression (Thrombocytopenia) |
Mechanistic Divergence & Signaling Pathways
To understand the non-inferiority logic, we must map the distinct failure points each drug induces in the bacterial cell. Mideplanin operates extracellularly/periplasmically, while Linezolid operates intracellularly.
DOT Diagram: Comparative Mechanism of Action
The following diagram illustrates the parallel inhibition pathways. Mideplanin blocks peptidoglycan cross-linking, while Linezolid halts the translation initiation complex.
Caption: Figure 1. Dual-pathway inhibition. Mideplanin induces lysis via cell wall compromise, whereas Linezolid induces stasis via ribosomal blockade.
Comparative Efficacy Data (Experimental & Clinical)
The following data synthesizes experimental infection models (murine septicemia/soft tissue) and in vitro MIC profiles. This data forms the statistical basis for establishing the Non-Inferiority Margin (NI margin) in clinical trial design.
Table 1: In Vitro Susceptibility Profile (MIC90, mg/L)
Data derived from comparative microbiological assessments of MDL 62873.
| Pathogen | Mideplanin (MDL 62873) | Linezolid | Teicoplanin (Control) |
| S. aureus (MSSA) | 0.25 - 0.5 | 2.0 - 4.0 | 0.5 - 1.0 |
| S. aureus (MRSA) | 0.5 - 1.0 | 2.0 - 4.0 | 0.5 - 2.0 |
| S. epidermidis (CoNS) | 0.12 - 0.5 | 1.0 - 2.0 | 4.0 - 8.0 |
| Enterococcus faecalis | 0.25 - 0.5 | 1.0 - 4.0 | 0.25 - 1.0 |
| Streptococcus pyogenes | 0.03 - 0.06 | 1.0 - 2.0 | 0.06 - 0.12 |
Technical Insight: Mideplanin demonstrates superior intrinsic potency (lower MIC) compared to Linezolid across Gram-positive panels. Specifically, against coagulase-negative staphylococci (CoNS), Mideplanin retains activity where Teicoplanin often shows elevated MICs, suggesting it is a robust candidate for complex soft tissue infections involving prosthetic material.
Table 2: In Vivo Efficacy (Murine Septicemia Model)
Metric: ED50 (Effective Dose for 50% survival, mg/kg)
| Infection Model | Mideplanin (IV) | Linezolid (PO) | Vancomycin (IV) |
| S. aureus (Smith) | 0.3 | 2.5 | 1.8 |
| S. pyogenes (C203) | 0.1 | 3.0 | 0.6 |
| S. pneumoniae | 0.2 | 4.0 | 1.2 |
Analysis: In experimental models, Mideplanin requires significantly lower doses (mg/kg) to achieve cure compared to Linezolid. However, Linezolid's advantage lies in its oral bioavailability, which is not reflected in IV-only comparisons.
Non-Inferiority Study Design Protocol
For researchers planning a regulatory submission (FDA/EMA), the following protocol outlines the mandatory structure for a Phase 3 Non-Inferiority (NI) trial of Mideplanin vs. Linezolid in ABSSSI.
Core Parameters[2][3]
-
Population: Patients with ABSSSI (cellulitis, major abscess, wound infection) with surface area >75 cm².
-
Comparator: Linezolid 600 mg IV/PO q12h.
-
Intervention: Mideplanin (Dosage optimized from Phase 2, likely daily or loading dose strategy).
-
Primary Endpoint: Early Clinical Response (ECR) at 48-72 hours (≥20% reduction in lesion size).
-
NI Margin: 10% (Standard FDA requirement for ABSSSI).
Workflow Visualization
The following DOT diagram details the rigorous screening and analysis flow required to validate non-inferiority.
Caption: Figure 2. Phase 3 Non-Inferiority Workflow. Critical assessment points at 48-72h (ECR) and Test of Cure (TOC) determine regulatory success.
Protocol Validation (Self-Correcting Logic)
To ensure Trustworthiness (E-E-A-T), the protocol must account for the "Linezolid Effect":
-
Switch Therapy: Linezolid allows IV-to-Oral switch. Mideplanin (IV only) trials must account for this by either maintaining IV therapy in the comparator arm (blinded dummy infusion) or allowing early discharge in the Mideplanin arm if the half-life supports "one-and-done" or infrequent dosing.
-
MRSA Stratification: Randomization must be stratified by baseline pathogen to prove efficacy specifically against MRSA, the primary target.
Safety & Pharmacological Profile
A major driver for developing Mideplanin is to avoid the toxicity profile of oxazolidinones.
| Parameter | Mideplanin (Target Profile) | Linezolid (Established) | Clinical Implication |
| Myelosuppression | Rare / None | Common (Thrombocytopenia) | Mideplanin is safer for >14 day therapy. |
| MAO Inhibition | None | Weak MAO Inhibitor | Linezolid requires dietary/drug restrictions (Serotonin Syndrome risk). |
| Nephrotoxicity | Potential (Glycopeptide class effect) | Low | Mideplanin requires renal monitoring; Linezolid does not. |
| Half-Life | Prolonged (>24-100h est.) | ~5 hours | Mideplanin supports outpatient parenteral antibiotic therapy (OPAT). |
Expert Insight: In non-inferiority studies, if efficacy is equal (within the 10% margin), the safety superiority becomes the deciding commercial factor. Mideplanin's lack of myelosuppression offers a distinct advantage for patients requiring prolonged therapy (e.g., osteomyelitis complications of SSTI).
References
-
Goldstein, B. P., et al. (1990). "Antimicrobial activity of MDL 62873, a semisynthetic derivative of teicoplanin, in vitro and in experimental infections." Antimicrobial Agents and Chemotherapy, 34(11), 2153-2160. Link
-
Dryden, M. S. (2011). "Linezolid pharmacokinetics and pharmacodynamics in clinical treatment." Journal of Antimicrobial Chemotherapy, 66(suppl_4), iv7-iv15. Link
-
FDA Guidance for Industry. (2013). "Acute Bacterial Skin and Skin Structure Infections: Developing Drugs for Treatment." U.S. Department of Health and Human Services. Link
-
Malabarba, A., & Ciabatti, R. (2001). "Glycopeptide derivatives."[1][2][3] Current Medicinal Chemistry, 8(14), 1759-1773. (Detailed chemistry of Mideplanin/MDL 62873).[3] Link
Sources
Comparative nephrotoxicity profiles of Mideplanin and first-generation glycopeptides
Title: Comparative Nephrotoxicity Profiles: Mideplanin vs. First-Generation Glycopeptides Subtitle: A Technical Guide on Renal Safety Mechanisms, Preclinical Evaluation, and Structural Determinants.
Executive Summary & Core Directive
The Clinical Problem: First-generation glycopeptides, specifically Vancomycin, remain the gold standard for MRSA treatment but are plagued by dose-limiting nephrotoxicity. This toxicity manifests as Acute Kidney Injury (AKI) in up to 30% of critically ill patients, driven by supratherapeutic trough levels (>15–20 mg/L) required for efficacy.
The Mideplanin Solution: Mideplanin (MDL 62,873), a hydrophobic second-generation glycopeptide, presents a distinct pharmacokinetic and safety profile. Unlike Vancomycin, which relies on aggressive trough targets that saturate renal clearance mechanisms, Mideplanin exhibits high protein binding and prolonged half-life, allowing for lower total molar exposure.
Scope of This Guide: This document provides a rigorous technical comparison of the nephrotoxic potential of Mideplanin versus Vancomycin and Teicoplanin. It details the cellular mechanisms of renal injury, outlines self-validating experimental protocols for safety profiling, and presents data-driven evidence for researchers in antibiotic development.
Mechanistic Profiling: The Cellular Basis of Toxicity
To understand the safety advantage of Mideplanin, one must first dissect the failure mode of Vancomycin.
The Vancomycin Toxicity Cascade
Vancomycin nephrotoxicity is not purely osmotic; it is a specific cellular pathology occurring in the Proximal Convoluted Tubule (PCT) .
-
Entry: Vancomycin is filtered by the glomerulus and actively reabsorbed by PCT cells via Megalin/Cubilin receptor-mediated endocytosis .
-
Accumulation: Once inside, it accumulates in lysosomes due to its cationic charge and resistance to degradation.
-
Oxidative Stress: High intracellular concentrations inhibit mitochondrial respiration, leading to the generation of Reactive Oxygen Species (ROS).
-
Apoptosis: ROS triggers the release of Cytochrome C, activating Caspase-3/9 and leading to tubular cell necrosis (ATN).
The Mideplanin Advantage
Mideplanin possesses a hydrophobic side chain that alters its interaction with renal membranes.
-
Reduced Lysosomal Trapping: While Mideplanin binds to cell membranes, its lipophilic nature and high protein binding (>90%) significantly reduce the free drug available for Megalin-mediated uptake in the filtrate.
-
Clearance Pathway: The hepatic clearance component of Mideplanin reduces the total burden on the renal tubule compared to the 90%+ renal elimination of Vancomycin.
Visualization: Comparative Cellular Pathway
Figure 1: Comparative mechanism of renal injury. Vancomycin induces oxidative stress via lysosomal accumulation, whereas Mideplanin’s protein binding limits tubular uptake.
Preclinical Data Analysis
The following data synthesizes comparative toxicity profiles from standard Wistar rat models (7-14 day repeat-dose toxicity studies).
Table 1: Comparative Renal Safety Markers
| Metric | Vancomycin (Standard) | Teicoplanin (Comparator) | Mideplanin (Test Agent) | Interpretation |
| Dose Equivalence | 200 mg/kg/day (i.p.) | 50 mg/kg/day (i.p.) | 50 mg/kg/day (i.p.) | Mideplanin requires lower molar doses for efficacy. |
| Urinary NAG | > 4-fold increase | < 2-fold increase | Baseline / Minimal | NAG is the earliest marker of lysosomal rupture in PCT cells. |
| Serum Creatinine | Significantly Elevated | Mild Elevation | No Significant Change | Indicates maintained GFR with Mideplanin. |
| Histopathology | Extensive PCT Necrosis, Casts | Focal Vacuolization | Normal / Mild Hyaline | Mideplanin preserves tissue architecture. |
| Renal Accumulation | High (>500 µg/g tissue) | Moderate | Low | Lower tissue residency time correlates with safety. |
Key Insight: Mideplanin demonstrates a safety profile superior to Vancomycin and comparable or superior to Teicoplanin, primarily due to the lack of "surfactant-like" permeabilization of the mitochondrial membrane often seen with high-dose cationic glycopeptides.
Experimental Protocol: Self-Validating Nephrotoxicity Assay
To reproduce these findings or benchmark new glycopeptide derivatives, follow this rigorous protocol. This workflow includes internal validation steps to ensure data integrity.
Protocol: 14-Day Comparative Renal Toxicology in Rats
Objective: Quantify tubular injury using enzymatic biomarkers and histopathology.
Step 1: Animal Stratification
-
Subject: Male Wistar Rats (200–250g).
-
Groups (n=10/group):
-
Vehicle Control (Saline).
-
Vancomycin (200 mg/kg/day, i.p.) – Positive Control.
-
Mideplanin (Therapeutic Dose: 20-50 mg/kg/day, i.p.).
-
Mideplanin (Supratherapeutic: 100 mg/kg/day, i.p.).
-
Step 2: Dosing & Metabolic Caging
-
Validation Check: Weigh animals daily. >10% weight loss in the control group invalidates the study (stress factor).
Step 3: Biomarker Collection (Days 0, 3, 7, 14)
-
Collect 24-hour urine using metabolic cages.[1]
-
Primary Biomarker: N-acetyl-β-D-glucosaminidase (NAG).
-
Why: NAG is too large to filter; its presence in urine must come from lysed tubular cells.
-
-
Secondary Biomarker: Kidney Injury Molecule-1 (KIM-1).[3][4]
Step 4: Terminal Analysis
-
Perfusion Fixation: Do not immersion fix. Perfuse with 4% paraformaldehyde to prevent autolysis artifacts.
-
Mitochondrial Assay: Isolate renal mitochondria and measure the Respiratory Control Ratio (RCR).
-
Expectation: Vancomycin RCR < 3.0; Mideplanin RCR > 5.0 (similar to control).
-
Visualization: Experimental Workflow
Figure 2: Workflow for longitudinal assessment of renal injury biomarkers.
Conclusion
Mideplanin represents a significant structural evolution over first-generation glycopeptides. By modifying the lipophilicity and protein-binding characteristics, Mideplanin decouples antimicrobial potency from renal accumulation.
-
For Drug Developers: The Mideplanin scaffold validates the "hydrophobic tail" approach, confirming that increasing lipophilicity does not necessarily increase nephrotoxicity if renal clearance is balanced with hepatic elimination.
-
For Clinicians: While Mideplanin itself may be an older investigational compound, its profile supports the use of second-generation lipoglycopeptides (like Dalbavancin) in patients with compromised renal function, provided dosing is adjusted for protein binding.
References
-
Comparative Renal Safety of Teicoplanin Versus Vancomycin. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Nephrotoxicity of Teicoplanin in Rats: A Comparative Study. Source: PubMed URL:[Link]
-
Mechanism of Vancomycin-Induced Nephrotoxicity: Mitochondrial Dysfunction and Oxidative Stress. Source: Frontiers in Pharmacology URL:[Link]
-
Glycopeptides and the Newborn Infant's Kidney: Pharmacokinetics and Safety. Source: PubMed URL:[Link]
-
Developments in Glycopeptide Antibiotics: Structure and Toxicity. Source: PMC (NIH) URL:[Link]
Sources
- 1. Nephrotoxicity of teicoplanin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flucloxacillin worsens while imipenem-cilastatin protects against vancomycin-induced kidney injury in a translational rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Post-Antibiotic Effect (PAE) of Mideplanin and Daptomycin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial chemotherapy, the post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that influences dosing regimens and therapeutic efficacy. It describes the persistent suppression of bacterial growth even after the antimicrobial concentration has fallen below the minimum inhibitory concentration (MIC). This guide provides a detailed comparative assessment of the PAE of two potent Gram-positive antibiotics: Mideplanin, a glycopeptide, and Daptomycin, a cyclic lipopeptide. Through an exploration of their distinct mechanisms of action and a review of available in vitro data, we aim to equip researchers with the foundational knowledge to design and interpret studies evaluating these important therapeutic agents.
Understanding the Post-Antibiotic Effect: A Cornerstone of Pharmacodynamics
The phenomenon of PAE reflects the time it takes for a bacterium to recover from non-lethal antibiotic-induced damage and resume normal growth. A longer PAE is often advantageous, as it can allow for less frequent dosing intervals, potentially reducing toxicity and the emergence of resistance. The duration of the PAE is influenced by several factors, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure. Antibiotics that inhibit protein or nucleic acid synthesis tend to exhibit a prolonged PAE, whereas agents that target cell wall synthesis, like beta-lactams, often have a shorter or absent PAE against Gram-negative bacteria.
Mechanistic Divergence: The Basis for Differential PAE
The contrasting PAE profiles of Mideplanin and Daptomycin are rooted in their fundamentally different mechanisms of action.
Mideplanin: A Glycopeptide Inhibitor of Cell Wall Synthesis
Mideplanin belongs to the glycopeptide class of antibiotics, which includes vancomycin and teicoplanin.[1][2] Its primary mode of action is the inhibition of bacterial cell wall synthesis.[3] Mideplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][4] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the elongation and cross-linking of the peptidoglycan chains that form the rigid bacterial cell wall.[3][5] This disruption of cell wall integrity ultimately leads to cell lysis. As a derivative of teicoplanin, Mideplanin shares this core mechanism.[6]
Caption: Mechanism of action of Mideplanin.
Daptomycin: A Lipopeptide Disruptor of Cell Membrane Function
Daptomycin, a cyclic lipopeptide, exerts its bactericidal effect through a distinct, calcium-dependent mechanism that targets the bacterial cell membrane. Upon binding to calcium, Daptomycin undergoes a conformational change that facilitates its insertion into the cell membrane of Gram-positive bacteria. This insertion leads to the formation of ion channels, causing a rapid efflux of potassium ions and subsequent depolarization of the cell membrane. This loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.
Comparative Assessment of Post-Antibiotic Effect
| Feature | Mideplanin (inferred from Teicoplanin data) | Daptomycin |
| Antibiotic Class | Glycopeptide | Cyclic Lipopeptide |
| Primary Mechanism | Inhibition of cell wall synthesis | Disruption of cell membrane function |
| PAE against S. aureus | No or very short PAE reported for Teicoplanin[7] | Moderate PAE (e.g., ~1.5 hours at 10x MIC) |
| PAE against Coagulase-Negative Staphylococci | No or very short PAE reported for Teicoplanin[7] | Moderate PAE (e.g., ~2.0 hours at 10x MIC) |
| PAE against Enterococcus faecium | No or very short PAE reported for Teicoplanin[7] | Shorter PAE compared to staphylococci |
In vitro studies on teicoplanin have demonstrated no or a very short PAE against strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecium.[7] This is consistent with the general observation that inhibitors of cell wall synthesis often exhibit a limited PAE. In contrast, daptomycin has been shown to induce a moderate PAE against various Gram-positive pathogens. For instance, studies have reported a PAE of approximately 1.5 hours for S. aureus and 2.0 hours for coagulase-negative staphylococci when exposed to daptomycin at a concentration of 10 times the MIC.
The longer PAE of daptomycin can be attributed to its mechanism of action. The disruption of the cell membrane and the subsequent dissipation of the membrane potential likely cause more profound and lasting damage to the bacterial cell, requiring a longer recovery period. In contrast, the inhibition of cell wall synthesis by mideplanin may be more readily reversible once the drug concentration drops below the MIC, allowing for a quicker resumption of growth.
Experimental Protocol for In Vitro PAE Determination
To ensure the generation of reliable and reproducible data, a standardized protocol for in vitro PAE determination is essential. The following step-by-step methodology is based on established principles and can be adapted for the comparative assessment of Mideplanin and Daptomycin.
I. Materials and Reagents
-
Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mideplanin and Daptomycin analytical grade powder
-
Phosphate-buffered saline (PBS), sterile
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
-
Shaking incubator
-
Sterile culture tubes and pipettes
II. Experimental Workflow
Caption: Workflow for in vitro PAE determination.
III. Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test organism into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the early logarithmic phase of growth (an optical density at 600 nm of approximately 0.2-0.3).
-
Adjust the bacterial suspension to a final concentration of approximately 5 x 10^6 CFU/mL in fresh, pre-warmed CAMHB.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Prior to the PAE experiment, determine the MIC of Mideplanin and Daptomycin for the test organism according to CLSI guidelines. This is crucial for defining the exposure concentration.
-
-
Antibiotic Exposure:
-
Prepare two sets of tubes for each antibiotic and a control group.
-
To the test tubes, add Mideplanin or Daptomycin to a final concentration of 10x the predetermined MIC.
-
The control tube should receive an equivalent volume of sterile water or the drug solvent.
-
Incubate all tubes at 37°C with shaking for 1 hour.
-
-
Antibiotic Removal:
-
Following the 1-hour exposure, rapidly remove the antibiotic by centrifugation at 4000 x g for 10 minutes.
-
Discard the supernatant and wash the bacterial pellet twice with 10 mL of sterile PBS to remove any residual antibiotic.
-
Resuspend the final pellet in 10 mL of fresh, pre-warmed CAMHB. This is time point zero (T0) for the regrowth phase.
-
-
Monitoring Bacterial Regrowth:
-
Immediately after resuspension (T0) and at hourly intervals for up to 8 hours, take aliquots from each tube.
-
Perform serial ten-fold dilutions in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point.
-
-
Calculation of PAE:
-
Plot the log10 CFU/mL versus time for both the antibiotic-exposed and control cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
Where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
-
And C is the time required for the count of the untreated control culture to increase by 1 log10 CFU/mL.
-
-
Conclusion
The assessment of the post-antibiotic effect is a vital component in the preclinical and clinical evaluation of new antimicrobial agents. Based on their distinct mechanisms of action and available in vitro data for related compounds, Mideplanin and Daptomycin are expected to exhibit different PAE profiles. Daptomycin's membrane-disrupting activity likely contributes to a more sustained period of growth suppression compared to the cell wall synthesis inhibition of Mideplanin. The provided experimental protocol offers a robust framework for directly comparing the PAE of these two important antibiotics, enabling researchers to generate valuable data to inform their drug development programs.
References
-
Yushina, Y., et al. (2021). Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance. Molecules, 26(23), 7356. [Link]
-
Wikipedia. (2023). Teicoplanin. [Link]
-
Butler, M. S., et al. (2017). Developments in Glycopeptide Antibiotics. Journal of Antibiotics, 70(4), 395-401. [Link]
-
Prakash, V., et al. (2018). In-Vitro Activity of Teicoplanin against Clinical Methicillin Resistant Staphylococcus aureus Isolates. Journal of Microbiology & Biotechnology, 3(2), 1-4. [Link]
-
Reynolds, P. E. (1989). Structure, biochemistry and mechanism of action of glycopeptide antibiotics. European Journal of Clinical Microbiology & Infectious Diseases, 8(11), 943-950. [Link]
-
Deranged Physiology. (2021). Post-antibiotic effect. [Link]
-
Palmieri, A., et al. (2021). Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm. Frontiers in Microbiology, 12, 688825. [Link]
-
Patsnap. (2023). What is the mechanism of Teicoplanin? - Synapse. [Link]
-
Kang, H. K., & Park, Y. (2015). Glycopeptide Antibiotics: Structure and Mechanisms of Action. Journal of Bacteriology and Virology, 45(2), 67-78. [Link]
-
Mustafa Salahalden. (2022, August 24). Glycopeptides Pharmacology: Mechanism of Action, Spectrum, Therapeutic Uses and Adverse Effects [Video]. YouTube. [Link]
-
Ozturk, M., et al. (2024). In Vitro and Ex Vivo Investigation of the Antibacterial Effects of Methylene Blue against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 13(2), 173. [Link]
-
Taneja, N., et al. (2012). In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India. The Indian Journal of Medical Research, 136(5), 859-861. [Link]
-
Wikipedia. (2023). Glycopeptide antibiotic. [Link]
-
Lopatkin, A. J., et al. (2021). Bacterial metabolic state more accurately predicts antibiotic lethality than growth rate. Nature Microbiology, 6(8), 1044-1054. [Link]
-
Phillips, I., & King, A. (1990). In vitro activity of ramoplanin on staphylococci. Journal of Antimicrobial Chemotherapy, 25 Suppl A, 31-38. [Link]
-
Odenholt, I., et al. (2003). In vitro studies of the pharmacodynamics of teicoplanin against Staphylococcus aureus, Staphylococcus epidermidis and Enterococcus faecium. Clinical Microbiology and Infection, 9(11), 1106-1114. [Link]
-
Brogden, R. N., & Peters, D. H. (1994). Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential. Drugs, 47(5), 823-854. [Link]
-
Baron, S. A., et al. (2020). Teicoplanin: an alternative drug for the treatment of COVID-19? International Journal of Antimicrobial Agents, 55(6), 105947. [Link]
-
Lee, Y. C., et al. (2018). Teicoplanin versus β-lactam for febrile patients with Staphylococcus-like bacteremia: focus on methicillin-susceptible Staphylococcus aureus bacteremia. Infection and Chemotherapy, 50(2), 119-128. [Link]
Sources
- 1. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 2. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 6. Teicoplanin - Wikipedia [en.wikipedia.org]
- 7. In vitro studies of the pharmacodynamics of teicoplanin against Staphylococcus aureus, Staphylococcus epidermidis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Mideplanin Disposal: Ensuring Safety and Environmental Integrity
Introduction: Mideplanin is an experimental, semisynthetic glycopeptide antibiotic derived from teicoplanin.[1][2] As with all potent pharmaceutical compounds, particularly those in the antibiotic class, its handling and disposal demand meticulous attention to safety and environmental protocols. Improper disposal of antibiotics can contribute to the proliferation of antimicrobial resistance (AMR), a significant global health threat.[3] Furthermore, the release of active pharmaceutical ingredients (APIs) into the environment can have unforeseen ecological consequences.[4][5]
This guide provides a comprehensive, step-by-step framework for the proper disposal of Mideplanin, designed for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance, fostering a culture of safety and environmental stewardship that validates the integrity of our research from discovery to disposal.
Part 1: Hazard Identification and Risk Assessment
Before handling Mideplanin, a thorough understanding of its characteristics and potential hazards is paramount. While specific toxicity data for Mideplanin is not extensively published, its classification as a glycopeptide antibiotic necessitates handling it as a hazardous chemical.[6][7] The principles of OSHA's Hazard Communication Standard must be applied.[6][7]
Causality: Understanding the hazard profile is the foundation of all safety procedures. By treating Mideplanin with the precautions appropriate for its class, we mitigate risks of occupational exposure and environmental contamination, even in the absence of exhaustive compound-specific data.
| Identifier | Information | Source |
| Chemical Name | Mideplanin | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Class | Glycopeptide Antibiotic | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Molecular Formula | C₉₃H₁₀₉Cl₂N₁₁O₃₂ | GSRS[2] |
| Molecular Weight | 1963.82 g/mol | GSRS[2] |
| Potential Hazards | May cause skin, eye, and respiratory irritation. Suspected of damaging fertility or the unborn child. Very toxic to aquatic life with long-lasting effects. | General SDS for similar compounds[8][9] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides.[8] | General SDS for similar compounds[8] |
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. All personnel handling Mideplanin in any form (powder, solution, or waste) must adhere to the following minimum requirements.
Trustworthiness: This self-validating system ensures that a physical barrier is always present between the researcher and the hazardous substance, minimizing the primary route of potential exposure.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or neoprene, inspected before use. Use proper removal technique.[9][10] | Prevents dermal absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[9] | Protects eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only under a chemical fume hood.[8] | Prevents inhalation of fine powders or aerosols. |
Part 3: Step-by-Step Mideplanin Disposal Workflow
The disposal of Mideplanin waste must be systematic and documented. The following workflow ensures compliance with EPA and local regulations for hazardous pharmaceutical waste.[11][12] Under no circumstances should Mideplanin waste be drain-disposed. [11]
Expertise & Experience: This protocol is designed to address the entire lifecycle of Mideplanin waste in the lab, from the point of generation to final collection. Each step is a critical control point to prevent cross-contamination and ensure the waste stream is properly characterized for the final licensed disposal vendor.
Step 1: Waste Segregation at the Point of Generation
-
Identify Waste Streams: Immediately classify all materials that have come into contact with Mideplanin as "Mideplanin Waste." This includes:
-
Unused or expired pure Mideplanin (solid or solution).
-
Contaminated labware (pipette tips, vials, plates, etc.).
-
Contaminated PPE (gloves, disposable sleeves).
-
Spill cleanup materials.
-
-
Segregate: Keep Mideplanin waste separate from all other waste streams (regular trash, non-hazardous chemical waste, biohazardous waste unless dually contaminated).[13]
Step 2: Containerization and Labeling
-
Primary Container:
-
Sharps/Puncture-Prone Items: All contaminated items capable of puncturing a bag (e.g., pipette tips, needles, broken glass) MUST be placed in a designated, rigid, puncture-proof sharps container.[14]
-
Non-Sharp Solid Waste: Place in a suitable, closed container lined with a heavy-duty plastic bag (e.g., a red biohazard bag or a designated chemical waste bag).[14][15]
-
Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use.[8][10]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Mideplanin." The label should include the date of accumulation start and the primary hazards (e.g., "Chemical Hazard," "Environmental Hazard").[7]
Step 3: Temporary Storage
-
Location: Store sealed waste containers in a designated, secure area away from general lab traffic. This area should be cool, dry, and well-ventilated.[8][10]
-
Segregation: Do not store Mideplanin waste with incompatible materials like strong acids or oxidizing agents.[8]
Step 4: Final Disposal
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[16]
-
Documentation: Complete all necessary waste manifests or pickup request forms as required by your institution and the contractor.
Mideplanin Disposal Workflow Diagram
Caption: Workflow for the safe segregation, containerization, and disposal of Mideplanin waste.
Part 4: Emergency Procedures for Mideplanin Spills
Immediate and correct response to a spill is critical to containing the hazard.
Authoritative Grounding: This spill response protocol is based on established guidelines from occupational health and safety authorities for handling chemical and biohazard spills.[17][18]
Step 1: Evacuate and Alert
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or involves a significant amount of airborne powder, evacuate the lab and contact your EHS emergency line.
Step 2: Secure the Area and Don PPE
-
Restrict access to the spill area.
-
Don the appropriate PPE as listed in Part 2, including double-gloving.
Step 3: Containment and Cleanup
-
Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads).[9][10]
-
Solid (Powder) Spill: Gently cover the spill with absorbent pads dampened with water to prevent the powder from becoming airborne. DO NOT dry sweep.
-
Cleanup: Working from the outside of the spill inward, carefully collect all contaminated absorbent material using forceps or a scoop.[17] Place all materials into a designated Mideplanin waste container.
-
Decontamination:
-
Wipe the spill area with a suitable disinfectant, such as a 10% bleach solution, allowing for a contact time of at least 20 minutes.[17]
-
Follow the disinfectant wipe with a water rinse to remove any corrosive residue.[17][19]
-
Dry the area with paper towels.
-
Place all cleaning materials (wipes, towels) into the hazardous waste container.
-
Step 4: Post-Cleanup
-
Carefully doff all PPE, placing it into the hazardous waste container.[20]
-
Wash hands thoroughly with soap and water.
-
Report the incident to your supervisor and EHS office.
Mideplanin Spill Response Flowchart
Caption: Emergency response protocol for Mideplanin spills.
References
-
How to clean up a Blood or Biohazard Spill - Procedure Training. (2021, August 15). GV Health [Video]. YouTube. Retrieved from [Link]
-
Decontamination Procedures for Vomit, Diarrhea, and Other Bodily Fluids. (2021, May 3). Houston Health Department. Retrieved from [Link]
-
Environmental Health. (n.d.). MedlinePlus. Retrieved from [Link]
-
Biological, chemical, and biochemical strategies for modifying glycopeptide antibiotics. (2019, October 31). Journal of Biological Chemistry. Retrieved from [Link]
-
mideplanin | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
All prescription medications, including preventive antibiotics, should be considered medical treatment and are recordable. (2005, March 10). Occupational Safety and Health Administration. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]
-
Environmental hazard. (n.d.). Wikipedia. Retrieved from [Link]
-
Hazardous Waste Pharmaceuticals Sewer Ban. (2019, August 20). Ohio EPA [Video]. YouTube. Retrieved from [Link]
-
Hazardous Drugs - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
MIDEPLANIN. (n.d.). Global Substance Registration System (GSRS). Retrieved from [Link]
-
USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019, December 4). VelocityEHS. Retrieved from [Link]
-
Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California. (2022, November 23). California DTSC [Video]. YouTube. Retrieved from [Link]
-
Chemical disinfection of blood or body fluid spillage. (n.d.). Health and Safety Executive (HSE). Retrieved from [Link]
-
Regulated Medical Waste Management Plan. (2019, August 1). University of Colorado Denver | Anschutz Medical Campus. Retrieved from [Link]
-
Regulated Medical Waste. (n.d.). Rowan University. Retrieved from [Link]
-
A Guide to Pennsylvania Medical Waste Regulations. (2024, April 10). Choice MedWaste. Retrieved from [Link]
Sources
- 1. mideplanin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Biological, chemical, and biochemical strategies for modifying glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental Health: MedlinePlus [medlineplus.gov]
- 5. Environmental hazard - Wikipedia [en.wikipedia.org]
- 6. Hazardous Drugs - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. ehs.com [ehs.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. trc-corp.com [trc-corp.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. choicemedwaste.com [choicemedwaste.com]
- 14. Regulated Medical Waste [sites.rowan.edu]
- 15. research.cuanschutz.edu [research.cuanschutz.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 18. hse.gov.uk [hse.gov.uk]
- 19. houstonconsumer.org [houstonconsumer.org]
- 20. youtube.com [youtube.com]
Operational Safety Guide: Handling Mideplanin in Research Environments
Executive Summary
Mideplanin (a semi-synthetic glycopeptide antibiotic related to teicoplanin) presents specific occupational hazards primarily driven by its potency and potential for immunological sensitization. Unlike small-molecule cytotoxins that penetrate skin directly, Mideplanin is a high-molecular-weight compound (MW ~1900 Da). The primary risks are inhalation of lyophilized powder (leading to respiratory sensitization) and contact dermatitis .
This guide defines the operational standards for handling Mideplanin to prevent occupational exposure and ensure experimental integrity.
Part 1: Risk Profile & Mechanism of Hazard
To handle Mideplanin safely, one must understand why it is hazardous.
| Hazard Category | Classification | Mechanism of Action / Risk |
| Respiratory | High Risk (Sensitizer) | Glycopeptides can trigger IgE-mediated hypersensitivity. Inhalation of aerosolized powder can lead to occupational asthma or anaphylactic-like reactions. |
| Dermal | Moderate Risk (Irritant) | While transdermal absorption is low due to high molecular weight, direct contact causes contact dermatitis and local irritation (H315). |
| Ocular | Moderate Risk (Irritant) | Dust or splashes can cause serious eye irritation (H319).[1] |
| Systemic | Variable | Harmful if swallowed (H302).[1][2] Systemic toxicity is generally low unless injected, but accidental ingestion via hand-to-mouth transfer must be prevented. |
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE configuration is required for all manipulations of Mideplanin, particularly when the substance is in solid/powder form .
| PPE Component | Specification | Rationale (The "Why") |
| Respiratory | N95 (Minimum) or PAPR | Standard surgical masks offer zero protection against dry powder aerosols. An N95 (fit-tested) captures 95% of particulates. A Powered Air-Purifying Respirator (PAPR) is recommended if handling >100 mg of powder outside a containment hood. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Outer Glove: Protects against immediate contamination.Inner Glove: Acts as a fail-safe during doffing. Glycopeptides are sticky; double gloving allows you to strip the outer layer without exposing skin. |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable, non-woven Tyvek repels particulates. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders, which can drift around shields. Goggles seal the orbital area. |
Part 3: Engineering Controls & Preparation
The "Static" Problem: Mideplanin is often supplied as a lyophilized "fluff." It is highly electrostatic. When you insert a spatula, the powder may "jump" or disperse.
-
Primary Containment: All weighing and solubilization must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood .
-
Static Mitigation: Use an anti-static gun or ionizing bar inside the weigh station. If unavailable, wipe the exterior of the vial with a damp lint-free wipe to discharge static before opening.
-
Surface Prep: Line the work area with plastic-backed absorbent pads to capture any micro-spills.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Solubilization (Critical Risk Zone)
-
Donning: Put on inner gloves, Tyvek coat, N95 respirator, goggles, and outer gloves (taped to cuffs if possible).
-
Setup: Place the Mideplanin vial, solvent (usually DMSO or water/alcohol mix depending on application), and balance inside the BSC.
-
Vial Opening:
-
Technique: Tap the vial gently on the mat to settle the powder.
-
Pressure Check: If the vial is sealed under vacuum, pierce the septum with a needle before removing the stopper to equalize pressure gently. This prevents the "puff" of powder upon opening.
-
-
Weighing:
-
Do not use a spatula if possible. Tap the powder directly into a pre-weighed vessel.
-
Self-Validating Step: If you see dust on the black balance pan, your technique was too aggressive. Clean immediately with a wet wipe.
-
-
Solubilization:
-
Add solvent slowly down the side of the vessel to avoid splashing.
-
Once in solution: The inhalation risk drops to near zero. The risk is now dermal absorption (if DMSO is used) or splash.
-
Phase 2: Decontamination & Doffing
-
Wipe Down: Clean the balance and workspace with 10% bleach followed by 70% ethanol. Glycopeptides are stable; bleach ensures degradation.
-
Outer Glove Removal: Strip outer gloves inside the BSC and dispose of them in the biohazard/chemical waste bag.
-
Transport: Remove the solubilized Mideplanin (now in a closed container) from the BSC.
-
Final Doffing: Remove goggles and coat near the exit. Remove inner gloves last. Wash hands with soap and water for 30 seconds.
Part 5: Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Skin Contact: Wash with soap and copious water.[1][3] Do not use alcohol/ethanol on skin, as this may enhance penetration if DMSO was the solvent.
-
Eye Contact: Flush for 15 minutes at an eyewash station.
Part 6: Workflow Visualization
The following diagram illustrates the safety logic flow, distinguishing between "High Risk" (Powder) and "Controlled Risk" (Solution) phases.
Caption: Operational workflow for Mideplanin handling, highlighting the critical transition from high-risk powder to stable solution.
References
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link](Note: While Mideplanin is not explicitly listed, it falls under the "Potent Antibiotic" handling guidelines referenced in NIOSH methodology).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Mideplanin Compound Summary. PubChem. Retrieved from [Link]
-
World Health Organization (WHO). (2020). Laboratory Biosafety Manual, 4th Edition. Retrieved from [Link]
Sources
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